Product packaging for 5'-O-Tritylthymidine(Cat. No.:CAS No. 7791-71-1)

5'-O-Tritylthymidine

Cat. No.: B1664185
CAS No.: 7791-71-1
M. Wt: 484.5 g/mol
InChI Key: FZDHVUVGQXVYOP-JIMJEQGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5'-O-Tritylthymidine is a blocker of the formation of the FAK/Mdm-2 complex. It subsequently activates p53 and caspase-8, leading to increase detachment and apoptosis in breast and colon cancers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N2O5 B1664185 5'-O-Tritylthymidine CAS No. 7791-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDHVUVGQXVYOP-JIMJEQGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Trityl Group: A Keystone for 5'-Hydroxyl Protection in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the assembly of oligonucleotides for therapeutic and research applications, the strategic use of protecting groups is paramount. Among these, the trityl group, and its derivatives, have established themselves as the cornerstone for the protection of the 5'-hydroxyl group of nucleosides. This technical guide provides a comprehensive overview of the function of the trityl group in 5'-O-Tritylthymidine, detailing its mechanism of action, the quantitative aspects of its application, and the experimental protocols for its use.

The Critical Role of the 5'-Protecting Group

The synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleoside monomers to a growing chain. To ensure the formation of the correct phosphodiester linkages between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of the next, all other reactive functional groups on the nucleoside must be temporarily blocked. The protection of the 5'-hydroxyl group is mandatory in all standard oligonucleotide synthesis methods.[1] The ideal 5'-protecting group should possess several key characteristics:

  • Selective Reactivity: It must react selectively with the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

  • Stability: It must be stable to the conditions required for the subsequent coupling and oxidation steps in oligonucleotide synthesis.

  • Facile Cleavage: It must be readily and quantitatively removable under mild conditions that do not affect other protecting groups or the integrity of the oligonucleotide chain.

The trityl (triphenylmethyl) group, a bulky and acid-labile moiety, fulfills these requirements exceptionally well, making it a widely adopted choice for 5'-hydroxyl protection.

The Function of the Trityl Group in this compound

In this compound, the trityl group is covalently attached to the oxygen of the 5'-hydroxyl group of the thymidine nucleoside. Its primary function is to act as a temporary shield, preventing this hydroxyl group from participating in unwanted side reactions during the chemical synthesis of DNA or RNA oligomers.

The key advantages conferred by the trityl group are:

  • Steric Hindrance for Selectivity: The large, three-dimensional structure of the trityl group provides significant steric bulk.[2] This steric hindrance is a crucial factor in its ability to selectively react with the less sterically hindered primary 5'-hydroxyl group of a nucleoside, leaving the secondary 3'-hydroxyl group available for the subsequent phosphoramidite coupling reaction.

  • Acid Lability for Controlled Deprotection: The bond between the trityl group and the 5'-oxygen is highly sensitive to acidic conditions.[2] This lability allows for its clean and efficient removal, a process known as detritylation or deblocking, at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the next coupling step. The cleavage proceeds via a stable trityl cation intermediate.

  • Monitoring of Synthesis Efficiency: The dimethoxytrityl (DMT) variant, a commonly used derivative, releases a brightly colored orange cation upon cleavage with acid. The intensity of this color can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency at each step of the oligonucleotide synthesis.

Quantitative Data on Tritylation and Detritylation

The efficiency of both the introduction (tritylation) and removal (detritylation) of the trityl group is critical for the successful synthesis of high-purity oligonucleotides. The following table summarizes typical quantitative data reported for these reactions.

ReactionProtecting GroupReagentsSolventTypical Yield/EfficiencyReference
Tritylation Trityl (Tr)Trityl chloride, PyridinePyridine>90%Based on general literature procedures.
DMT4,4'-Dimethoxytrityl chloride, PyridinePyridine>90%Based on general literature procedures.
Detritylation Trityl (Tr)80% Acetic AcidAcetic AcidQuantitativeBased on general literature procedures.
DMT3% Trichloroacetic acid (TCA) in DichloromethaneDichloromethane>98% to >99%[3]
DMTDichloroacetic acid (DCA) in DichloromethaneDichloromethane>98%[4][5]
MMT20% Acetic AcidAcetic AcidQuantitative[6]
MMTWater, 60°CWaterQuantitative[6]

Experimental Protocols

The following are detailed methodologies for the tritylation of thymidine and the detritylation of this compound.

Synthesis of this compound (Tritylation)

Objective: To selectively protect the 5'-hydroxyl group of thymidine with a trityl group.

Materials:

  • Thymidine

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane and Methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve thymidine in anhydrous pyridine.

  • Addition of Trityl Chloride: To the stirred solution, add trityl chloride in small portions at room temperature. The molar ratio of trityl chloride to thymidine is typically between 1.1 and 1.5 to ensure complete reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (thymidine) is consumed. This typically takes several hours to overnight.

  • Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench any unreacted trityl chloride.

  • Workup: Remove the pyridine by evaporation under reduced pressure. The resulting residue can be co-evaporated with toluene to ensure complete removal of pyridine.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane.

  • Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield this compound as a white solid. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Deprotection of this compound (Detritylation)

Objective: To remove the trityl protecting group from the 5'-hydroxyl of this compound.

Materials:

  • This compound

  • 80% Acetic acid in water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound in 80% aqueous acetic acid in a flask with stirring.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC until the starting material is no longer present.

  • Workup: Once the reaction is complete, neutralize the acetic acid by carefully adding the reaction mixture to a stirred, ice-cold solution of saturated sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the deprotected thymidine.

  • Purification (if necessary): If the product is not pure, it can be further purified by silica gel chromatography.

Visualizing the Role of the Trityl Group

The following diagrams, generated using the DOT language for Graphviz, illustrate the key structures and processes involving the trityl group.

Caption: Chemical transformation between Thymidine and this compound.

Start Start with 3'-linked nucleoside on solid support (5'-DMT protected) Detritylation 1. Detritylation (Deblocking) Remove 5'-DMT group with acid Start->Detritylation Activation_Coupling 2. Activation and Coupling Add next phosphoramidite monomer Detritylation->Activation_Coupling Capping 3. Capping Block unreacted 5'-OH groups Activation_Coupling->Capping Oxidation 4. Oxidation Stabilize phosphite triester to phosphate triester Capping->Oxidation Oxidation->Detritylation Next Cycle End Repeat cycle for desired length. Cleavage and final deprotection. Oxidation->End

Caption: Solid-phase oligonucleotide synthesis cycle.

cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Thymidine Thymidine Reaction1 Reaction Thymidine->Reaction1 TritylChloride Trityl Chloride TritylChloride->Reaction1 Pyridine Pyridine (Base) Pyridine->Reaction1 Purification1 Purification (Chromatography) Reaction1->Purification1 ProtectedThymidine This compound Purification1->ProtectedThymidine ProtectedThymidine2 This compound Reaction2 Reaction ProtectedThymidine2->Reaction2 Acid Aqueous Acid (e.g., 80% Acetic Acid) Acid->Reaction2 Workup Workup & Purification Reaction2->Workup DeprotectedThymidine Thymidine Workup->DeprotectedThymidine

Caption: Experimental workflows for tritylation and detritylation.

Conclusion

The trityl group plays an indispensable role in modern oligonucleotide synthesis. Its unique combination of steric bulk for selective protection and acid lability for controlled removal has made 5'-O-tritylated nucleosides, such as this compound, fundamental building blocks in the construction of synthetic DNA and RNA. The continuous optimization of trityl-based protecting groups and their deprotection methodologies further enhances the efficiency and reliability of oligonucleotide synthesis, paving the way for advancements in diagnostics, therapeutics, and fundamental biological research.

References

5'-O-Tritylthymidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-Tritylthymidine, a key molecule in synthetic chemistry and biomedical research. This document details its chemical properties, its crucial role in oligonucleotide synthesis, and its emerging significance as a modulator of important biological pathways. Detailed experimental protocols are provided to facilitate its application in the laboratory.

Core Properties of this compound

This compound is a derivative of thymidine, a fundamental component of DNA. The defining feature of this compound is the presence of a trityl (triphenylmethyl) group attached to the 5'-hydroxyl position of the deoxyribose sugar. This bulky protecting group is instrumental in its primary application in solid-phase oligonucleotide synthesis.

PropertyValue
CAS Number 7791-71-1
Molecular Weight 484.54 g/mol
Molecular Formula C₂₉H₂₈N₂O₅
Synonyms 5'-O-(Triphenylmethyl)thymidine, Trt-dT

Role in Solid-Phase Oligonucleotide Synthesis

The trityl group's acid lability makes this compound an ideal starting material for the controlled, stepwise synthesis of DNA strands. It serves as a temporary protecting group for the 5'-hydroxyl function, preventing unwanted side reactions during the formation of phosphodiester bonds.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis, which relies on the sequential addition of protected nucleoside phosphoramidites.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH groups Oxidation->Deblocking Stabilizes phosphate backbone Cleavage Final Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: Support-bound 5'-O-Trityl-Nucleoside Start->Deblocking Purification Purification Cleavage->Purification

Oligonucleotide synthesis cycle using a 5'-O-trityl protecting group.
Detailed Methodologies

1. Synthesis of this compound (Tritylation of Thymidine)

This protocol describes the selective protection of the 5'-hydroxyl group of thymidine.

  • Materials: Thymidine, Trityl chloride (TrCl), Anhydrous pyridine, Dichloromethane (DCM), Methanol.

  • Procedure:

    • Dissolve thymidine in anhydrous pyridine in a round-bottom flask.

    • Add Trityl chloride to the solution in a slight molar excess.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a small amount of methanol.

    • Remove the pyridine by evaporation under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield this compound.

2. Solid-Phase Oligonucleotide Synthesis Cycle

This is a generalized protocol for a single cycle of nucleotide addition.

  • Materials: Controlled pore glass (CPG) solid support with the initial 5'-O-Trityl-nucleoside, desired nucleoside phosphoramidite, activator solution (e.g., tetrazole), capping solution (e.g., acetic anhydride and N-methylimidazole), oxidizing solution (e.g., iodine in THF/water/pyridine), deblocking solution (e.g., 3% trichloroacetic acid in DCM), anhydrous acetonitrile.

  • Procedure (performed on an automated DNA synthesizer):

    • Deblocking (Detritylation): The CPG support is washed with the deblocking solution to remove the 5'-trityl group from the immobilized nucleoside, exposing the 5'-hydroxyl group. The orange color of the released trityl cation can be used to quantify the reaction efficiency.

    • Coupling: The next nucleoside phosphoramidite and an activator are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.

    • Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solution is introduced to acetylate any unreacted 5'-hydroxyl groups.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

    • The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is assembled.

3. Cleavage and Deprotection

This final step liberates the synthesized oligonucleotide from the solid support and removes all remaining protecting groups.

  • Materials: Concentrated ammonium hydroxide, ethanolic ammonium hydroxide.

  • Procedure:

    • The solid support with the synthesized oligonucleotide is transferred to a sealed vial.

    • Concentrated ammonium hydroxide is added, and the mixture is heated (e.g., at 55°C for 8-15 hours). This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

    • For sensitive oligonucleotides, milder conditions such as ethanolic ammonium hydroxide may be used.

    • After cooling, the supernatant containing the crude oligonucleotide is collected.

    • The final 5'-trityl group (if left on for purification purposes) can be removed by treatment with an acid, such as 80% acetic acid.

    • The crude oligonucleotide is then purified, typically by HPLC.

Biological Activity and Signaling Pathways

Beyond its role in synthesis, this compound has been identified as a biologically active molecule. It functions as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis.[1]

Furthermore, this compound has been shown to target the Focal Adhesion Kinase (FAK) and Mouse double minute 2 homolog (Mdm2) interaction. This interference leads to a decrease in cell viability and an increase in apoptosis (programmed cell death).

FAK-Mdm2-p53 Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. Under normal conditions, FAK can promote the interaction between p53 and its E3 ubiquitin ligase Mdm2, leading to the degradation of the tumor suppressor p53. By inhibiting the FAK-Mdm2 interaction, this compound can stabilize p53, allowing it to exert its tumor-suppressive functions.

FAK_Mdm2_p53_Pathway cluster_nucleus Nucleus FAK FAK Mdm2 Mdm2 FAK->Mdm2 promotes interaction p53 p53 Mdm2->p53 ubiquitinates Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates Tritylthymidine This compound Tritylthymidine->FAK inhibits

FAK-Mdm2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the activity of thymidine phosphorylase by monitoring the conversion of thymidine to thymine.

  • Materials: Thymidine phosphorylase (from E. coli), potassium phosphate buffer (pH 7.0), thymidine, this compound (or other test compounds), DMSO, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a reaction mixture in each well of a 96-well plate containing potassium phosphate buffer and the thymidine phosphorylase enzyme.

    • Add the test compound (this compound, dissolved in DMSO) to the desired final concentration. Include a control with DMSO alone.

    • Incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding the substrate, thymidine.

    • Immediately monitor the change in absorbance at 290 nm for 10 minutes using a microplate reader.[2][3] The conversion of thymidine to thymine results in a decrease in absorbance.

    • The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

This technical guide provides a foundational understanding of this compound, encompassing its chemical properties, synthetic applications, and biological significance. The detailed protocols offer practical guidance for researchers and professionals in the fields of chemistry, molecular biology, and drug development.

References

The Dual-Faceted Biological Activity of 5'-O-Tritylthymidine: A Technical Overview of its Role as a Thymidine Kinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the biological activities of 5'-O-Tritylthymidine, with a primary focus on its role as an inhibitor of mitochondrial Thymidine Kinase 2 (TK-2). It also explores its well-documented activity in modulating the FAK/Mdm-2 signaling pathway, leading to apoptosis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways.

Introduction to this compound and its Targets

This compound is a modified nucleoside analog that has garnered attention for its multifaceted biological effects. Primarily recognized as an inhibitor of Thymidine Kinase 2 (TK-2), it also exhibits potent activity against the protein-protein interaction between Focal Adhesion Kinase (FAK) and Mouse double minute 2 homolog (Mdm-2).[1] This dual activity makes it a compound of interest for research in mitochondrial function, cancer biology, and drug development.

Thymidine Kinase 2 (TK-2) is a mitochondrial enzyme crucial for the salvage pathway of pyrimidine nucleosides. It catalyzes the phosphorylation of deoxythymidine and deoxycytidine, providing essential precursors for mitochondrial DNA (mtDNA) synthesis and maintenance.[2] Given its role, inhibitors of TK-2 are valuable tools for studying mitochondrial metabolism and are being investigated for potential therapeutic applications.

The FAK/Mdm-2 complex is a key interaction in cell survival and proliferation pathways. FAK is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a significant role in cell adhesion, migration, and survival. Mdm-2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein. The interaction between FAK and Mdm-2 can lead to the inhibition of p53's tumor-suppressive functions.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its key targets has been quantified in several studies. The following table summarizes the available data.

TargetParameterValueCell Line/SystemReference
Thymidine Kinase 2 (TK-2) IC50Potent Inhibitor*Recombinant Human TK-2[3]
FAK/Mdm-2 Interaction ActivityDirect binding to FAK-N terminal domainBreast and Colon Cancer Cells
Cell Viability EffectDose-dependent decreaseBT474 (Breast), HCT116 (Colon)
Apoptosis EffectDose-dependent increaseBT474 (Breast), HCT116 (Colon)

*Note: A study by Hernández et al. (2002) identified this compound as a potent inhibitor of human mitochondrial TK-2. The study reported that a synthesized acyclic analog was an order of magnitude more potent, implying a specific IC50 value for the parent compound was determined, though it is not available in the abstract.[3]

Experimental Protocols

General Radiometric Kinase Assay for TK-2 Inhibition

While the specific protocol used to determine the IC50 of this compound for TK-2 is not detailed in the available literature, a general radiometric kinase assay is commonly employed for such purposes. This method measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The kinase activity is quantified by measuring the incorporation of 32P from [γ-32P]ATP into a substrate (e.g., deoxythymidine). The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human TK-2 enzyme

  • [γ-32P]ATP

  • Unlabeled ATP

  • Deoxythymidine (substrate)

  • This compound (inhibitor)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer, deoxythymidine, and recombinant TK-2 enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a defined period.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Co-Immunoprecipitation Assay for FAK/Mdm-2 Interaction

This method is used to determine if two proteins (FAK and Mdm-2) interact in a cellular context and if this interaction is affected by an inhibitor.

Principle: An antibody against one protein of interest (e.g., FAK) is used to pull down that protein from a cell lysate. If another protein (e.g., Mdm-2) is interacting with the first protein, it will also be pulled down. The presence of the second protein is then detected by Western blotting.

Materials:

  • Cancer cell lines (e.g., BT474, HCT116)

  • This compound

  • Cell lysis buffer

  • Antibody against FAK

  • Antibody against Mdm-2

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat the cells with this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Immunoprecipitation: Incubate the cell lysates with an anti-FAK antibody, followed by the addition of Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-Mdm-2 antibody to detect the co-immunoprecipitated Mdm-2. A decrease in the Mdm-2 band in the treated sample indicates that this compound disrupts the FAK/Mdm-2 interaction.

Signaling Pathways and Mechanisms of Action

Inhibition of Mitochondrial DNA Synthesis via TK-2

This compound's inhibition of TK-2 directly impacts the mitochondrial nucleotide salvage pathway, which is essential for mtDNA synthesis and maintenance.

TK2_Inhibition_Pathway cluster_mitochondrion Mitochondrion dThd Deoxythymidine TK2 Thymidine Kinase 2 (TK-2) dThd->TK2 dCyd Deoxycytidine dCyd->TK2 dTMP dTMP TK2->dTMP dCMP dCMP TK2->dCMP dNTPs dNTP pool dTMP->dNTPs dCMP->dNTPs mtDNA_syn mtDNA Synthesis & Maintenance dNTPs->mtDNA_syn inhibitor This compound inhibitor->TK2

Caption: Inhibition of TK-2 by this compound in the mitochondrion.

Induction of Apoptosis via FAK/Mdm-2/p53 Pathway

A significant and well-documented mechanism of action for this compound is its ability to disrupt the FAK/Mdm-2 interaction, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1]

FAK_MDM2_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade FAK FAK FAK_Mdm2 FAK/Mdm-2 Complex FAK->FAK_Mdm2 Mdm2 Mdm-2 Mdm2->FAK_Mdm2 p53 p53 p53_active Active p53 p53->p53_active Activation inhibitor This compound inhibitor->FAK_Mdm2 Disruption FAK_Mdm2->p53 Inhibition p53_target_genes p53 Target Genes (e.g., BAX, PUMA) p53_active->p53_target_genes Transcription Caspases Caspase Activation p53_target_genes->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by this compound via FAK/Mdm-2/p53 pathway.

Summary and Future Perspectives

This compound presents a compelling profile as a dual-action biological agent. Its inhibitory effect on TK-2 positions it as a valuable chemical probe for investigating mitochondrial physiology and pathology. The lack of a precise, publicly available IC50 value highlights an area for further investigation to fully characterize its potency and selectivity.

Concurrently, its well-defined role in disrupting the FAK/Mdm-2 complex and reactivating the p53 pathway provides a strong rationale for its exploration as a potential anti-cancer therapeutic. The ability to induce apoptosis in cancer cells through a defined molecular mechanism is a highly desirable characteristic for drug development.

Future research should focus on:

  • Precisely quantifying the inhibitory constants (IC50 and Ki) of this compound against human TK-2.

  • Elucidating the structural basis of its interaction with TK-2 through co-crystallization studies.

  • Evaluating its efficacy and safety in preclinical cancer models to further validate its therapeutic potential.

  • Investigating the potential synergistic effects of combining this compound with other chemotherapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, serving as a valuable resource for the scientific community to guide future research and development efforts.

References

The Role of 5'-O-Tritylthymidine in Angiogenesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, tissue repair, and wound healing. However, its dysregulation is a hallmark of numerous pathological conditions, most notably cancer, where it fuels tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy. Within the diverse landscape of anti-angiogenic agents, 5'-O-Tritylthymidine and its structural analogs, a class of modified nucleosides, have garnered significant attention for their unique multi-target mechanisms of action. This technical guide provides an in-depth exploration of the role of this compound in angiogenesis research, detailing its mechanisms of action, experimental validation, and the signaling pathways it modulates.

Core Mechanisms of Anti-Angiogenic Action

This compound and its related compounds, such as 5'-O-Tritylinosine (KIN59), exert their anti-angiogenic effects through a dual-pronged approach, targeting key enzymatic activity and critical protein-protein interactions involved in endothelial cell proliferation, migration, and survival.

Inhibition of Thymidine Phosphorylase (TPase)

Thymidine Phosphorylase (TPase), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that plays a pivotal role in pyrimidine nucleoside metabolism.[1] Crucially, elevated levels of TPase are strongly correlated with increased microvessel density and poor prognosis in a variety of solid tumors.[2][3] The enzymatic activity of TPase is essential for its pro-angiogenic effects.[1] TPase catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is further converted to 2-deoxy-D-ribose.[1] 2-deoxy-D-ribose itself has been identified as a chemoattractant for endothelial cells and an angiogenesis-inducing factor.[1]

5'-O-tritylated nucleoside derivatives, including this compound (also referred to as KIN6) and 5'-O-Tritylinosine (KIN59), act as potent inhibitors of TPase.[2] Notably, these compounds function as non-competitive or allosteric inhibitors, meaning they do not bind to the active site for thymidine or phosphate but rather to a distinct regulatory site on the enzyme.[2] This allosteric inhibition is a key feature, suggesting a sophisticated mechanism of action. The presence of the bulky 5'-O-trityl group is instrumental for this inhibitory activity.[2] Studies have shown that replacing the hypoxanthine base in KIN59 with thymine to form this compound (KIN6) significantly improves the anti-TPase activity by approximately 3.5-fold.[2]

Targeting the FAK-Mdm-2 Protein-Protein Interaction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, and migration. Mdm-2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein. The interaction between FAK and Mdm-2 leads to the ubiquitination and subsequent degradation of p53, thereby promoting tumor cell survival.

This compound has been identified as a small-molecule inhibitor that directly targets and disrupts the interaction between FAK and Mdm-2.[2] By binding to a pocket at the interface of the FAK-Mdm-2 complex, this compound prevents their association.[2] This disruption leads to the stabilization and activation of p53.[2] Activated p53 can then transcriptionally activate its target genes, such as p21 and Bax, leading to cell cycle arrest and apoptosis of cancer cells, which indirectly contributes to the inhibition of tumor-driven angiogenesis.[2]

Antagonism of Fibroblast Growth Factor-2 (FGF2) Signaling

While not a direct effect of this compound itself, the closely related compound 5'-O-Tritylinosine (KIN59) has been shown to be a potent antagonist of Fibroblast Growth Factor-2 (FGF2) signaling.[4] FGF2 is a powerful pro-angiogenic factor that stimulates endothelial cell proliferation and differentiation. KIN59 inhibits the binding of FGF2 to its receptor, FGFR1, thereby blocking downstream signaling cascades, including the activation of Akt.[4] This antagonistic activity is specific to FGF2, as KIN59 does not affect VEGF-stimulated responses.[4] Given the structural similarity, it is plausible that other 5'-O-trityl nucleosides may also possess FGF2 antagonistic properties.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic efficacy of 5'-O-trityl nucleoside derivatives has been quantified in various preclinical models. The following table summarizes key findings.

CompoundAssayTarget/Cell LineEndpointResultReference
5'-O-Tritylinosine (KIN59)Thymidine Phosphorylase InhibitionRecombinant human TPaseIC5067 µM[5]
5'-O-Tritylinosine (KIN59)Thymidine Phosphorylase InhibitionRecombinant E. coli TPaseIC5044 µM[5]
This compound (M13)Cell ViabilityBT474 breast cancer cellsDose-dependent decreaseSignificant decrease in viability[2]
This compound (M13)Cell ViabilityHCT116 colon cancer cellsDose-dependent decreaseSignificant decrease in viability[2]
5'-O-trityl nucleoside analogsAngiogenesisChick Chorioallantoic Membrane (CAM) AssayInhibition of TPase-induced angiogenesisMarked inhibition[2]
5'-O-Tritylinosine (KIN59)Endothelial Cell ProliferationGM7373 cellsInhibition of FGF2-induced proliferationDose-dependent inhibition[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound's anti-angiogenic properties are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both pro- and anti-angiogenic substances on a living, vascularized membrane.

Materials:

  • Fertilized chicken eggs

  • Egg incubator with humidity control (37°C, 50-60% humidity)

  • Sterile phosphate-buffered saline (PBS)

  • Ethanol (70%)

  • Sterile forceps and scissors

  • Small grinding tool (e.g., Dremel with a sterile disc)

  • Thermostable plastic rings or filter discs

  • Test compound (this compound or analogs) dissolved in a biocompatible solvent (e.g., DMSO, followed by dilution in PBS)

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs at 37°C with 50-60% humidity for 3 days.

  • On day 3, carefully create a small window in the eggshell over the air sac.

  • Gently drop the chorioallantoic membrane by applying negative pressure.

  • On day 10, place a sterile plastic ring or filter disc onto the CAM.

  • Apply a specific volume (e.g., 10 µL) of the test compound solution or vehicle control onto the ring/disc.

  • Reseal the window with sterile tape and return the eggs to the incubator.

  • After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessels growing towards the ring/disc or by measuring the vessel density in a defined area.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Test compound (this compound or analogs)

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera and image analysis software

Procedure:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of the basement membrane extract (e.g., 50 µL/well) and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle control.

  • Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize the formation of tube-like structures using an inverted microscope.

  • For quantification, the cells can be labeled with Calcein AM, and images can be captured.

  • Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops.

Signaling Pathways and Visualizations

The anti-angiogenic effects of this compound and its analogs are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Inhibition of Thymidine Phosphorylase-Mediated Angiogenesis

TPase_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Thymidine Thymidine TPase Thymidine Phosphorylase (TPase) Thymidine->TPase Substrate dRP 2-deoxy-D-ribose -1-phosphate TPase->dRP Catalyzes dRibose 2-deoxy-D-ribose dRP->dRibose Angiogenesis Angiogenesis (Endothelial Cell Chemotaxis & Proliferation) dRibose->Angiogenesis Promotes Tritylthymidine This compound Tritylthymidine->TPase Allosteric Inhibition

Caption: Allosteric inhibition of Thymidine Phosphorylase by this compound.

Disruption of FAK-Mdm-2 Interaction and p53 Activation

FAK_Mdm2_Inhibition FAK FAK Mdm2 Mdm-2 FAK->Mdm2 Forms Complex p53 p53 Mdm2->p53 Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Tritylthymidine This compound Tritylthymidine->FAK Disrupts Interaction

Caption: this compound disrupts the FAK-Mdm-2 complex, leading to p53 activation.

Antagonism of FGF2 Signaling by 5'-O-Tritylinosine (KIN59)

FGF2_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF2 FGF2 FGFR1 FGFR1 FGF2->FGFR1 Binds KIN59 5'-O-Tritylinosine (KIN59) KIN59->FGF2 Binds & Antagonizes Akt Akt Signaling FGFR1->Akt Activates Angiogenesis Angiogenesis (Endothelial Cell Proliferation) Akt->Angiogenesis Promotes

Caption: 5'-O-Tritylinosine (KIN59) antagonizes FGF2 signaling.

Conclusion

This compound and its analogs represent a promising class of multi-targeting anti-angiogenic agents. Their ability to simultaneously inhibit the enzymatic activity of thymidine phosphorylase and disrupt the pro-survival FAK-Mdm-2 protein-protein interaction provides a robust mechanism for impeding tumor-associated neovascularization. The detailed experimental protocols and an understanding of the intricate signaling pathways outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds in the fight against cancer and other angiogenesis-dependent diseases. Future research should focus on elucidating more precise quantitative data on the efficacy of this compound in various preclinical models and further exploring the structure-activity relationships within this class of molecules to optimize their anti-angiogenic and anti-tumor properties.

References

5'-O-Tritylthymidine: A Core Intermediate in Nucleoside Chemistry for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

5'-O-Tritylthymidine is a pivotal intermediate in nucleoside chemistry, primarily serving as a protected building block in the synthesis of oligonucleotides and various therapeutic nucleoside analogs. Its bulky trityl group offers selective protection of the primary 5'-hydroxyl function of thymidine, enabling regioselective modifications at other positions of the nucleoside. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical and spectroscopic properties, and its critical role in the preparation of thymidine phosphoramidite, a key monomer for automated DNA synthesis. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside a discussion of its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of nucleoside chemistry and drug discovery.

Introduction

In the realm of nucleoside chemistry and the development of nucleic acid-based therapeutics, the strategic use of protecting groups is paramount. The trityl group (triphenylmethyl), and its derivatives, are extensively used for the protection of primary hydroxyl groups in nucleosides due to their steric bulk and acid lability. This compound is a cornerstone intermediate, resulting from the selective protection of the 5'-hydroxyl group of thymidine. This protection strategy is fundamental for the subsequent synthesis of oligonucleotides, as it directs the formation of the phosphodiester linkage to the 3'-hydroxyl group. Furthermore, this compound serves as a versatile precursor for the synthesis of a wide array of modified nucleosides with potential therapeutic applications, including antiviral and anticancer agents. This guide will delve into the technical details of this compound as a crucial intermediate, providing practical information for its synthesis and utilization in a laboratory and drug development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7791-71-1[1]
Molecular Formula C₂₉H₂₈N₂O₅[1]
Molecular Weight 484.54 g/mol [1]
Appearance White to off-white powder
Melting Point 125 °C[2]
Solubility Soluble in pyridine, dichloromethane, chloroform; sparingly soluble in methanol; insoluble in water.

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ: 8.95 (br s, 1H, NH), 7.65 (s, 1H, H-6), 7.45-7.20 (m, 15H, Trityl-H), 6.35 (t, J = 6.8 Hz, 1H, H-1'), 4.55 (m, 1H, H-3'), 4.05 (m, 1H, H-4'), 3.45 (dd, J = 10.8, 3.2 Hz, 1H, H-5'a), 3.35 (dd, J = 10.8, 2.8 Hz, 1H, H-5'b), 2.40 (m, 1H, H-2'a), 2.20 (m, 1H, H-2'b), 1.50 (s, 3H, 5-CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ: 164.0 (C-4), 150.5 (C-2), 143.8 (Trityl-Cq), 135.8 (C-6), 128.8, 128.1, 127.3 (Trityl-CH), 111.5 (C-5), 87.2 (Trityl-C), 85.3 (C-1'), 85.0 (C-4'), 72.0 (C-3'), 64.2 (C-5'), 40.5 (C-2'), 12.3 (5-CH₃).
Mass Spectrometry (ESI-MS) m/z: 485.2 [M+H]⁺, 507.2 [M+Na]⁺.

Synthesis of this compound

The synthesis of this compound is a standard procedure in nucleoside chemistry, involving the reaction of thymidine with trityl chloride in an anhydrous basic solvent, typically pyridine. The steric hindrance of the trityl group favors the selective reaction with the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

Synthesis_of_5_O_Tritylthymidine Thymidine Thymidine Reaction Tritylation Reaction Thymidine->Reaction TritylChloride Trityl Chloride TritylChloride->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction Catalyst & Solvent Product This compound Reaction->Product Byproduct Pyridine Hydrochloride Reaction->Byproduct

Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol

Materials:

  • Thymidine

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve thymidine (1 equivalent) in anhydrous pyridine.

  • Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.1 to 1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v).

  • Quenching: Upon completion, the reaction is quenched by the addition of a small amount of methanol to react with any excess trityl chloride.

  • Work-up: The pyridine is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to afford this compound as a white to off-white solid.

Table 3: Reported Yields for the Synthesis of this compound

Reference Equivalents of TrCl Reaction Time (h) Yield (%)
[3]Not specified12-24>90
Literature Practice1.216~85-95

This compound as a Key Intermediate

The primary application of this compound is as a protected precursor for the synthesis of thymidine 3'-phosphoramidite, the building block for automated solid-phase oligonucleotide synthesis. The trityl group at the 5'-position ensures that the phosphitylation reaction occurs exclusively at the 3'-hydroxyl group.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis Cycle Tritylthymidine This compound Phosphitylation Phosphitylation Tritylthymidine->Phosphitylation Phosphitylating_Agent 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Phosphitylating_Agent->Phosphitylation Base Diisopropylethylamine (DIPEA) Base->Phosphitylation Activator Phosphoramidite Thymidine Phosphoramidite Phosphitylation->Phosphoramidite Coupling 2. Coupling Phosphoramidite->Coupling Monomer Addition Detritylation 1. Detritylation (Acid) Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Solid_Support Growing Oligonucleotide on Solid Support Oxidation->Solid_Support Next Cycle Solid_Support->Detritylation

Figure 2: Role of this compound in phosphoramidite and oligonucleotide synthesis.
Synthesis of Thymidine 3'-Phosphoramidite

Procedure:

  • Reaction Setup: this compound (1 equivalent) is dried by co-evaporation with anhydrous acetonitrile and dissolved in anhydrous dichloromethane under an inert atmosphere.

  • Phosphitylation: To the stirred solution, N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2-1.5 equivalents) at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by TLC or ³¹P NMR spectroscopy.

  • Work-up: The reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by precipitation from a cold non-polar solvent (e.g., hexane or pentane) or by silica gel chromatography to yield the thymidine phosphoramidite as a white foam.

Detritylation: Removal of the Trityl Group

The trityl group is typically removed under mild acidic conditions. This step is crucial in solid-phase oligonucleotide synthesis to deprotect the 5'-hydroxyl group for the subsequent coupling reaction. Common reagents for detritylation include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The formation of the stable and brightly colored trityl cation provides a convenient method for monitoring the efficiency of each coupling cycle spectrophotometrically.

Detritylation_Mechanism Tritylthymidine This compound Protonation Protonation of Ether Oxygen Tritylthymidine->Protonation Acid Acid (e.g., DCA, TCA) Acid->Protonation Cleavage Cleavage Protonation->Cleavage Thymidine Thymidine (5'-OH free) Cleavage->Thymidine Trityl_Cation Trityl Cation (colored) Cleavage->Trityl_Cation

Figure 3: Mechanism of acid-catalyzed detritylation.
Protocol for Detritylation in Solution

Materials:

  • This compound

  • Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolution: Dissolve this compound in dichloromethane.

  • Acid Treatment: Add a solution of 3% DCA or TCA in dichloromethane to the reaction mixture. The solution will typically turn a bright orange or red color due to the formation of the trityl cation.

  • Monitoring: The reaction is usually complete within minutes and can be monitored by TLC.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected thymidine.

Applications in Drug Development

Beyond its role in oligonucleotide synthesis, this compound is a valuable starting material for the synthesis of various nucleoside analogs with therapeutic potential. The protected 5'-hydroxyl group allows for modifications at the 3'-position or on the thymine base. For instance, it is a precursor for the synthesis of 3'-azido-3'-deoxythymidine (AZT), a potent reverse transcriptase inhibitor used in the treatment of HIV infection. Furthermore, 5'-O-trityl nucleoside derivatives have been investigated for their anticancer and antiangiogenic properties. For example, this compound has been shown to inhibit thymidine phosphorylase, an enzyme involved in angiogenesis.[4]

Conclusion

This compound is an indispensable intermediate in modern nucleoside and nucleotide chemistry. Its straightforward and high-yielding synthesis, coupled with the reliable and selective protection it offers to the 5'-hydroxyl group of thymidine, makes it a fundamental building block for the synthesis of oligonucleotides and a versatile precursor for the development of novel nucleoside-based therapeutics. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in the fields of medicinal chemistry, molecular biology, and drug development. A thorough understanding of the chemistry of this compound is crucial for the advancement of nucleic acid research and the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 5'-O-Tritylthymidine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5'-O-Tritylthymidine, a critical protected nucleoside used in oligonucleotide synthesis and as a research chemical. Understanding its behavior in common laboratory solvents is essential for its effective storage, handling, and application in various experimental and developmental workflows.

Introduction to this compound

This compound is a derivative of thymidine in which the primary 5'-hydroxyl group is protected by a bulky trityl (triphenylmethyl) group. This protection is a cornerstone of solid-phase DNA synthesis, preventing the 5'-hydroxyl group from participating in unwanted side reactions during the coupling of phosphoramidite monomers. The trityl group's stability and its selective removal under acidic conditions are key to its utility. Beyond its role in synthesis, this compound and its analogs have been investigated for their biological activities.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which combines the polar thymidine moiety with the large, nonpolar trityl group. This amphiphilic nature results in a distinct solubility profile across a range of common laboratory solvents.

Qualitative Solubility

Based on available data and the general properties of protected nucleosides, the qualitative solubility of this compound can be summarized as follows:

  • High Solubility: The compound is highly soluble in polar aprotic solvents and chlorinated organic solvents. This is due to the favorable interactions of the solvent with both the polar (thymidine) and nonpolar (trityl) parts of the molecule.

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile

    • Dichloromethane (DCM)

    • Chloroform

  • Moderate to High Solubility: Good solubility is also observed in other polar aprotic and some polar protic solvents.

    • Dimethylformamide (DMF)

    • Ethyl Acetate

  • Lower Solubility: The solubility is generally lower in more polar protic solvents and nonpolar hydrocarbon solvents.

    • Methanol

    • Ethanol

    • Water (practically insoluble)

    • Hexanes

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, for Dimethyl Sulfoxide (DMSO), a common solvent for stock solutions, the solubility is known to be high.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)78.13Ambient≥ 100[1]≥ 206.38[1]
Dichloromethane (DCM)84.93AmbientData not availableData not available
Chloroform119.38AmbientData not availableData not available
Ethyl Acetate88.11AmbientData not availableData not available
Acetone58.08AmbientData not availableData not available
Acetonitrile41.05AmbientData not availableData not available
Methanol32.04AmbientData not availableData not available
Ethanol46.07AmbientData not availableData not available
Dimethylformamide (DMF)73.09AmbientData not availableData not available

Researchers are encouraged to experimentally determine the solubility in their specific solvent systems using the protocols outlined in this guide.

Stability Profile

The stability of this compound is a critical factor in its storage and use. The primary point of instability is the trityl ether linkage, which is susceptible to cleavage under certain conditions.

Chemical Stability

Acidic Conditions: The trityl group is designed to be labile under acidic conditions. This is the most significant degradation pathway for this compound. The acid-catalyzed detritylation proceeds via a carbocation intermediate, yielding thymidine and the trityl cation. The rate of this reaction is dependent on the strength of the acid and the polarity of the solvent. Dichloroacetic acid (DCA) and trichloroacetic acid (TCA) in solvents like dichloromethane are commonly used for detritylation during oligonucleotide synthesis.

Basic Conditions: The trityl ether linkage is generally stable under basic conditions. The nucleoside itself may be susceptible to degradation under strongly basic conditions, but this is not a primary concern under typical laboratory handling and storage.

Oxidative and Photolytic Conditions: While specific data for this compound is limited, nucleosides, in general, can be susceptible to oxidative damage and photodegradation. It is advisable to store solutions protected from light and to use freshly prepared solutions for sensitive applications.

Storage and Handling Recommendations
  • Solid Form: As a solid, this compound is stable when stored in a cool, dark, and dry place.

  • In Solution: Stock solutions, particularly in aprotic solvents like DMSO, should be stored at low temperatures (-20°C or -80°C) to minimize degradation. For solutions stored at -80°C, use within 6 months is recommended, and for those at -20°C, within 1 month.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., dichloromethane, methanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

  • Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • A C18 reverse-phase column is a common starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

Mobile Phase:

  • A typical mobile phase for reverse-phase chromatography of protected nucleosides consists of a mixture of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • A gradient elution is often necessary to separate the parent compound from its more polar (detritylated) and potentially less polar degradation products.

Method Development and Validation:

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting solutions of this compound to various stress conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heating the solution at a high temperature (e.g., 80°C).

    • Photolytic: Exposing the solution to UV light.

  • Chromatographic Optimization: The HPLC method is then optimized to achieve baseline separation of the main peak (this compound) from all degradation product peaks.

  • Method Validation: The final method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvent B Add Excess this compound A->B C Seal and Agitate (24-48h) B->C D Allow to Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability_Pathway Tritylthymidine This compound Thymidine Thymidine Tritylthymidine->Thymidine  Acidic  Conditions TritylCarbocation Trityl Carbocation Tritylthymidine->TritylCarbocation  (Detritylation) OtherProducts Other Degradation Products Tritylthymidine->OtherProducts  Oxidative/Photolytic  Stress

References

5'-O-Tritylthymidine: A Multifaceted Agent in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Tritylthymidine, a modified nucleoside analog, has emerged as a significant molecule in the landscape of cancer research. Beyond its foundational role as a protected nucleoside in the synthesis of therapeutic oligonucleotides, it exhibits direct anticancer properties through the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis. This technical guide provides an in-depth overview of the applications of this compound in oncology, focusing on its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent and a tool in the development of novel cancer therapies.

Introduction

Nucleoside analogs have long been a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that interfere with DNA and RNA synthesis.[1][2] this compound is a derivative of thymidine where a bulky trityl (triphenylmethyl) group is attached to the 5'-hydroxyl position. This modification serves a dual purpose. Firstly, the trityl group is a crucial protecting group in the solid-phase synthesis of oligonucleotides, including antisense therapies and siRNAs, which are gaining prominence in precision medicine for cancer.[3][4] Secondly, and of increasing interest, this compound itself possesses intrinsic biological activity, demonstrating potential as a standalone anticancer agent.[5]

This guide will delve into the multifaceted applications of this compound in cancer research, with a particular focus on its direct therapeutic effects.

Mechanism of Action

Recent studies have elucidated a novel mechanism through which this compound exerts its anticancer effects, primarily by targeting the interaction between Focal Adhesion Kinase (FAK) and Mouse Double Minute 2 Homolog (Mdm2).[5]

Inhibition of the FAK-Mdm2 Interaction

FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration.[5] Mdm2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein.[6] The interaction between FAK and Mdm2 is crucial for the regulation of p53 activity. FAK can bind to Mdm2, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby promoting cancer cell survival.[4]

This compound has been identified as a small molecule inhibitor of the FAK-Mdm2 interaction.[5] By binding to the interface of this protein complex, it disrupts their association, preventing the Mdm2-mediated degradation of p53.[5]

Reactivation of p53 and Induction of Apoptosis

The inhibition of the FAK-Mdm2 complex by this compound leads to the stabilization and reactivation of the p53 tumor suppressor.[5] Activated p53 can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and, importantly, the induction of apoptosis (programmed cell death).[5] A key mediator in this p53-dependent apoptotic pathway is the activation of caspase-8, an initiator caspase that triggers the apoptotic cascade.[5]

The proposed signaling pathway for this compound-induced apoptosis is depicted in the following diagram:

G cluster_0 This compound Action cluster_1 Cellular Signaling Tritylthymidine This compound FAK_Mdm2 FAK-Mdm2 Complex Tritylthymidine->FAK_Mdm2 Inhibits p53_degradation p53 Degradation FAK_Mdm2->p53_degradation Promotes p53 p53 Activation FAK_Mdm2->p53 Leads to Caspase8 Caspase-8 Activation p53->Caspase8 Induces Apoptosis Apoptosis Caspase8->Apoptosis Triggers

Figure 1: Signaling pathway of this compound-induced apoptosis.
Anti-Angiogenic Effects

In addition to its pro-apoptotic activity, this compound has demonstrated anti-angiogenic properties. It acts as an inhibitor of Thymidine Kinase 2 (TK-2) and Thymidine Phosphorylase (TPase), enzymes that are implicated in the process of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Specifically, replacing the hypoxanthine base with thymine in a related compound (5'-O-trityl-inosine) to create this compound (KIN6) was found to improve the anti-TPase activity by 3.5-fold.

Quantitative Data from Preclinical Studies

The anticancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings from research on breast and colon cancer models.

In Vitro Efficacy

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type Assay Endpoint IC50 (µM) Citation
BT474 Breast Cancer Viability 72h ~10 [5]

| HCT116 | Colon Cancer | Viability | 72h | ~10 |[5] |

Table 2: Induction of Apoptosis by this compound

Cell Line Cancer Type Treatment Apoptosis (%) Citation
BT474 Breast Cancer 10 µM this compound Significant increase [5]

| HCT116 | Colon Cancer | 10 µM this compound | Significant increase |[5] |

In Vivo Efficacy

Table 3: In Vivo Tumor Growth Inhibition by this compound

Cancer Model Treatment Duration Tumor Growth Inhibition Citation
BT474 Breast Cancer Xenograft This compound - Significant decrease [5]

| HCT116 Colon Cancer Xenograft | this compound | - | Significant decrease |[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer activities of this compound.

Cell Viability and Clonogenicity Assays

These assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound on cancer cells.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Viability Assessment (MTT Assay) cluster_2 Clonogenicity Assessment A Seed cancer cells (e.g., BT474, HCT116) in 96-well plates B Treat with varying concentrations of This compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D H Plate treated cells at low density C->H E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G I Allow colonies to form over several days H->I J Fix and stain colonies I->J K Count colonies to determine surviving fraction J->K

Figure 2: Workflow for cell viability and clonogenicity assays.

Detailed Methodology (MTT Assay):

  • Cell Seeding: Seed breast (e.g., BT474) or colon (e.g., HCT116) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

Detailed Methodology:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against FAK, p53, cleaved caspase-8, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

Experimental Workflow:

G cluster_0 Tumor Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis A Inject cancer cells (e.g., BT474, HCT116) subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle (e.g., intraperitoneally) C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at the end of the study E->F G Excise tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry) F->G

Figure 3: Workflow for in vivo tumor xenograft studies.

Detailed Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 BT474 or HCT116 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound at a specified dose and schedule (e.g., daily intraperitoneal injections).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for FAK, p53, and cleaved caspase-8).

Role in Oligonucleotide Synthesis

The trityl group of this compound is acid-labile, making it an ideal protecting group for the 5'-hydroxyl function of nucleosides during solid-phase oligonucleotide synthesis.[3] This process involves the sequential addition of phosphoramidite-activated nucleosides to a growing oligonucleotide chain attached to a solid support. The trityl group prevents unwanted side reactions at the 5'-position and is easily removed with a mild acid wash before the addition of the next nucleotide. This application is fundamental to the synthesis of antisense oligonucleotides and siRNAs, which are designed to specifically target and modulate the expression of cancer-related genes.[4]

Conclusion and Future Perspectives

This compound is a molecule of significant interest in cancer research, exhibiting a dual role as a critical component in the synthesis of oligonucleotide-based therapeutics and as a direct-acting anticancer agent. Its ability to disrupt the FAK-Mdm2 interaction, leading to p53-mediated apoptosis, presents a promising therapeutic strategy for cancers with wild-type p53. Furthermore, its anti-angiogenic properties add to its potential as a multi-targeting anticancer drug.

Future research should focus on further elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts. Combination studies with other chemotherapeutic agents or targeted therapies could also unveil synergistic effects and provide new avenues for the treatment of resistant cancers. The continued investigation of this compound and its derivatives holds considerable promise for the development of novel and effective cancer therapies.

References

Methodological & Application

Synthesis of 5'-O-Tritylthymidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5'-O-Tritylthymidine, a crucial intermediate in the synthesis of modified nucleosides for therapeutic and diagnostic applications. The trityl group serves as a sterically bulky protecting group for the primary 5'-hydroxyl function of thymidine, enabling selective modification at other positions of the nucleoside.

Introduction

The selective protection of hydroxyl groups is a fundamental strategy in the chemical synthesis of complex molecules like nucleosides. The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols due to its ease of introduction, stability under various reaction conditions, and facile removal under mild acidic conditions. In nucleoside chemistry, the 5'-O-trityl protection of deoxynucleosides, such as thymidine, is a common initial step for the synthesis of oligonucleotides and various nucleoside analogs. This protocol details a reliable and efficient method for the synthesis of this compound from thymidine using trityl chloride in pyridine.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary 5'-hydroxyl group of thymidine on the electrophilic trityl chloride. The reaction is typically carried out in a basic solvent like pyridine, which acts as both the solvent and an acid scavenger to neutralize the hydrochloric acid byproduct. The steric hindrance of the trityl group favors the selective protection of the less hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reagents and Reaction Parameters

ParameterValue
Reactants
Thymidine1.0 equivalent
Trityl Chloride (TrCl)1.2 equivalents
Solvent Anhydrous Pyridine
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 12-24 hours
Typical Yield >90%

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₂₉H₂₈N₂O₅
Molecular Weight 484.54 g/mol
Appearance White to off-white solid
Melting Point 125 °C (for a closely related compound)
¹H NMR (CDCl₃, δ ppm) 7.45–7.20 (m, 15H, Trityl aromatic protons), 6.15 (d, 1H, H1'), 2.55 (m, 1H, H3'), 1.90 (s, 3H, CH₃ thymine)
¹³C NMR (CDCl₃, δ ppm) 144.2 (C-Trityl), 88.5 (C5' Trityl linkage)

*Note: NMR data is for the closely related compound 3'-deoxy-3'-iodo-5'-O-tritylthymidine and serves as a reference for the expected chemical shifts of the trityl and thymidine core structure.[1]

Experimental Protocol

Materials and Equipment:

  • Thymidine

  • Trityl chloride

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve thymidine (1.0 eq.) in anhydrous pyridine.

    • To this solution, add trityl chloride (1.2 eq.) in one portion.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The product, this compound, will have a higher Rf value than the starting material, thymidine.

  • Work-up:

    • Once the reaction is complete (typically after 12-24 hours, as indicated by TLC), quench the reaction by the slow addition of cold methanol to consume any unreacted trityl chloride.

    • Remove the pyridine by evaporation under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 20% ethyl acetate and gradually increasing to 50-70% ethyl acetate).

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Visualizations

Diagram 1: Chemical Reaction

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Thymidine in Pyridine B Add Trityl Chloride A->B C Stir at Room Temperature (12-24h) B->C D Quench with Methanol C->D TLC Monitoring E Evaporate Pyridine D->E F Dissolve in DCM E->F G Wash with NaHCO3 & Brine F->G H Dry and Concentrate G->H I Column Chromatography (Silica Gel) H->I J Elute with Ethyl Acetate/Hexane Gradient I->J K Combine Pure Fractions J->K L Evaporate Solvent K->L M M L->M Yields Pure this compound

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis Using 5'-O-Tritylthymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology and drug development, enabling the precise chemical synthesis of DNA and RNA sequences. The phosphoramidite method is the most widely used chemistry for this process, prized for its high efficiency and amenability to automation.[1] A key component in this methodology is the use of a 5'-hydroxyl protecting group on the nucleoside phosphoramidite monomers, with the trityl group and its derivatives, such as the commonly used 4,4'-dimethoxytrityl (DMT) group, being the standard choice.[2][3] This protecting group is crucial for preventing unwanted side reactions during the coupling step and is selectively removed at the beginning of each synthesis cycle.[3]

This document provides detailed application notes and experimental protocols for the use of 5'-O-Tritylthymidine (and its common analogue, 5'-O-DMT-thymidine) in automated solid-phase oligonucleotide synthesis. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in the synthesis of custom oligonucleotides for applications ranging from basic research to therapeutic drug development.

The Solid-Phase Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process where a desired oligonucleotide sequence is assembled on a solid support, typically controlled pore glass (CPG).[1][4] Each cycle results in the addition of a single nucleotide and consists of four primary chemical steps: detritylation, coupling, capping, and oxidation.[5][]

  • Detritylation: The cycle begins with the removal of the acid-labile 5'-trityl (or DMT) protecting group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group.[4][7]

  • Coupling: The next nucleoside phosphoramidite in the sequence, activated by a catalyst, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[8][9]

  • Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[][10]

  • Oxidation: The newly formed phosphite triester linkage is chemically unstable and is therefore oxidized to a more stable phosphate triester linkage, which is analogous to the natural DNA backbone.[][10]

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. The crude product is then purified to yield the final, high-purity oligonucleotide.[2]

Quantitative Data for Synthesis Cycle using 5'-O-DMT-Thymidine

The following tables summarize typical quantitative parameters for each step of the solid-phase synthesis cycle using 5'-O-DMT-thymidine phosphoramidite. These values are representative and may require optimization based on the specific synthesizer, reagents, and the scale of the synthesis.

Table 1: Detritylation Step

ParameterReagent/ConditionTypical Value/RangePurpose
Reagent3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)2-3% (w/v)Removal of the 5'-DMT protecting group.[7]
or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)2-3% (w/v)A milder alternative to TCA to minimize depurination.[11][12]
Reaction TimeContinuous flow30 - 120 secondsTo ensure complete detritylation without excessive acid exposure.[7][13]
MonitoringTrityl Cation Absorbance495 nmThe orange color of the cleaved DMT cation allows for real-time monitoring of coupling efficiency from the previous cycle.[4]

Table 2: Coupling Step

ParameterReagent/ConditionTypical Value/RangePurpose
Monomer5'-O-DMT-Thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite in Acetonitrile0.02 - 0.1 MThe building block for the growing oligonucleotide chain.[7]
Activator0.25 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile0.25 - 1.0 MCatalyzes the coupling reaction; DCI is a highly efficient activator.[3][14][15]
0.45 M 1H-Tetrazole in Acetonitrile0.2 - 0.5 MA traditional and widely used activator.[15]
Molar Excess (Monomer)Relative to solid support loading5 to 20-foldTo drive the coupling reaction to completion.[7]
Coupling Time30 - 300 secondsVaries with the activator and the steric hindrance of the phosphoramidite.[7][9]
Coupling Efficiency>99%Crucial for the overall yield of the full-length oligonucleotide.[16]

Table 3: Capping Step

ParameterReagent/ConditionTypical Value/RangePurpose
Capping Reagent AAcetic Anhydride/Pyridine/THF or Acetic Anhydride/Lutidine/THF1:1:8 or 10% in THFAcetylates unreacted 5'-hydroxyl groups.[9][10]
Capping Reagent B10% N-Methylimidazole (NMI) in THF10-16% (v/v)Acts as a catalyst for the acetylation reaction.[9][10]
Reaction Time20 - 60 secondsTo ensure complete capping of failure sequences.[9]

Table 4: Oxidation Step

ParameterReagent/ConditionTypical Value/RangePurpose
Oxidizing Agent0.02 M Iodine in Tetrahydrofuran/Water/Pyridine0.02 - 0.1 MOxidizes the phosphite triester to a stable phosphate triester.[7][9]
Reaction Time15 - 60 secondsTo ensure complete and rapid oxidation.[9]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Short Oligonucleotide (e.g., a 20-mer)

This protocol outlines the general steps for the automated synthesis of a 20-mer DNA oligonucleotide on a 1 µmol scale.

Materials and Reagents:

  • Solid Support: 5'-O-DMT-Thymidine-derivatized CPG (Controlled Pore Glass), 1 µmol.

  • Phosphoramidites: 5'-O-DMT-dN-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (dA, dC, dG, T) dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

  • Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in anhydrous dichloromethane (DCM).

  • Capping Solution A: Acetic Anhydride/Lutidine/THF (10:10:80, v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in anhydrous THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2, v/v/v).

  • Washing Solvent: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Procedure:

  • Synthesizer Preparation: Prime the lines of the automated DNA synthesizer with the appropriate reagents and solvents according to the manufacturer's instructions.

  • Column Installation: Place the CPG column containing the initial 5'-O-DMT-thymidine nucleoside on the synthesizer.

  • Synthesis Program: Initiate the synthesis program for the desired 20-mer sequence. The instrument will automatically perform the following cycle for each nucleotide addition: a. Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with anhydrous acetonitrile. The orange DMT cation is collected for quantitative analysis of the coupling yield. b. Coupling: The appropriate phosphoramidite and the activator solution are delivered simultaneously to the column to initiate the coupling reaction. c. Washing: The column is washed with anhydrous acetonitrile to remove excess reagents. d. Capping: Capping solutions A and B are delivered to the column to block any unreacted 5'-hydroxyl groups. e. Washing: The column is washed with anhydrous acetonitrile. f. Oxidation: The oxidation solution is delivered to the column to stabilize the newly formed internucleotide linkage. g. Washing: The column is washed with anhydrous acetonitrile to remove residual water and oxidizing agent.

  • Repeat Cycle: The synthesis cycle (steps 3a-3g) is repeated 19 times until the 20-mer is fully assembled.

  • Final Detritylation (Optional): The synthesis can be programmed to either leave the final DMT group on (Trityl-ON) for purification purposes or remove it (Trityl-OFF).

  • Cleavage and Deprotection: a. Remove the synthesis column from the synthesizer. b. Pass concentrated ammonium hydroxide through the column to cleave the oligonucleotide from the CPG support. c. Collect the solution in a sealed vial and heat at 55°C for 8-12 hours to remove the base-protecting groups.

  • Purification: The crude oligonucleotide solution is cooled, the ammonia is evaporated, and the product is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Solid_Phase_Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) Detritylation Detritylation Coupling Coupling Detritylation->Coupling Exposed 5'-OH Capping Capping Coupling->Capping Phosphite Triester Oxidation Oxidation Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Complete Start Start: 1. 5'-Trityl-Thymidine on Solid Support Start->Detritylation Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Caption: Workflow of solid-phase oligonucleotide synthesis.

Chemical_Logic_of_Synthesis_Cycle cluster_main Key Chemical Transformations in One Synthesis Cycle A 5'-O-Trityl-Protected Chain (on solid support) B Free 5'-OH Group A->B Detritylation (Acid Treatment) D Unstable Phosphite Triester Linkage B->D Coupling F Capped Failure Sequences (Unreacted 5'-OH) B->F Capping (Acetic Anhydride) C Incoming 5'-O-Trityl-Thymidine Phosphoramidite + Activator C->D E Stable Phosphate Triester Linkage (Chain extended by one nucleotide) D->E Oxidation (Iodine Treatment)

Caption: Logical flow of chemical reactions in the synthesis cycle.

References

Application Note: 5'-O-Tritylthymidine Phosphoramidite for Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Automated solid-phase synthesis is the cornerstone of modern oligonucleotide manufacturing, enabling the rapid and high-yield production of custom DNA sequences. This technology is fundamental to various applications, from PCR primers and gene synthesis to antisense therapeutics and diagnostic probes.[1][2][3] The phosphoramidite method is the universally adopted chemistry for this process, prized for its efficiency and amenability to automation.[4][5]

At the heart of this method are nucleoside phosphoramidites, the building blocks that are sequentially added to the growing oligonucleotide chain. 5'-O-Tritylthymidine phosphoramidite is the specific reagent used to incorporate a thymidine (T) base. It features a trityl protecting group (typically a dimethoxytrityl or DMT group) on the 5'-hydroxyl position, which prevents unwanted side reactions during the coupling step and plays a crucial role in the purification of the final product.[5][6][7] This document provides detailed protocols and application data for the use of this compound phosphoramidite in standard automated DNA synthesis.

Principle of the Phosphoramidite Method

Automated DNA synthesis occurs in a cyclical four-step process, with the oligonucleotide chain being extended in the 3' to 5' direction while anchored to a solid support, such as Controlled Pore Glass (CPG).[4][5][6] Each cycle adds a single nucleotide to the growing chain.

  • Step 1: Detritylation (Deblocking) : The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support. This is typically achieved using a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, exposing a reactive 5'-hydroxyl group.[5][6] The orange color of the released trityl cation can be measured spectrophotometrically to monitor coupling efficiency.

  • Step 2: Coupling : The next phosphoramidite in the sequence (e.g., this compound phosphoramidite) is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[5][8] The activated phosphoramidite then rapidly couples with the free 5'-hydroxyl group of the support-bound chain, forming an unstable phosphite triester linkage.[5][9] This reaction is performed under anhydrous conditions to maximize efficiency, which is typically above 99%.[9]

  • Step 3: Capping : To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that failed to couple are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[5][6][10] Capping ensures that the final product contains predominantly full-length oligonucleotides, simplifying purification.[10]

  • Step 4: Oxidation : The unstable phosphite triester linkage formed during coupling is converted to a more stable phosphate triester. This is accomplished using a mild oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[5][6][8] This step secures the newly added nucleotide to the chain, and the cycle can then be repeated for the next base.

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.[11]

Visualized Workflows

Automate_DNA_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Amidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Acetylates Unreacted 5'-OH Oxidation->Detritylation Forms Stable Phosphate Triester

Caption: The four-step phosphoramidite cycle for automated DNA synthesis.

Phosphoramidite_Structure Amidite This compound Phosphoramidite DMT 5'-DMT Group (Acid-Labile Protection) Amidite->DMT Protects 5'-OH Sugar Deoxyribose Sugar Amidite->Sugar Phospho 3'-Phosphoramidite Group (Reactive Moiety) Amidite->Phospho Couples to 5'-OH of growing chain Base Thymine Base Sugar->Base Attached at C1'

Caption: Logical structure of a this compound phosphoramidite monomer.

Post_Synthesis_Workflow start Synthesis Complete (Oligo on Solid Support) cleavage Cleavage & Deprotection (e.g., Ammonium Hydroxide) start->cleavage crude Crude Oligonucleotide Solution (Full-length + Truncations) cleavage->crude purification Purification crude->purification desalting Desalting / SPE (Removes salts, small molecules) purification->desalting For routine use hplc HPLC (Highest Purity) purification->hplc For demanding applications final Pure Full-Length Oligonucleotide desalting->final hplc->final

Caption: Workflow for post-synthesis processing and purification.

Experimental Protocols

Reagents for Automated Synthesis

The following table summarizes the key reagents required for each step of the synthesis cycle. All reagents should be "DNA Synthesis Grade" and anhydrous where specified.

StepReagentFunctionTypical Concentration
Detritylation Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)Removes the 5'-DMT protecting group.[6]3% (w/v)
Coupling Nucleoside Phosphoramidites (e.g., this compound phosphoramidite) in AcetonitrileThe DNA building blocks.0.02 M to 0.2 M
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in AcetonitrileActivates the phosphoramidite for coupling.[5][8]0.25 M to 0.7 M
Capping Capping Reagent A (Acetic Anhydride in THF/Pyridine)Acetylates unreacted 5'-OH groups.[5]10% Acetic Anhydride
Capping Reagent B (N-Methylimidazole in THF)Catalyzes the acetylation reaction.[5]16% N-Methylimidazole
Oxidation Oxidizer (Iodine in THF/Water/Pyridine)Oxidizes the phosphite triester to a stable phosphate triester.[6]0.02 M to 0.1 M Iodine
Wash Solvent AcetonitrileWashes the solid support between steps to remove excess reagents.-
Protocol for Automated DNA Synthesis

This protocol assumes the use of a standard automated DNA synthesizer. Consult the instrument's manual for specific operational details.

  • Preparation :

    • Dissolve this compound phosphoramidite and other required nucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

    • Install the phosphoramidite vials and all other reagent bottles (Detritylation, Capping, Oxidation, Activator, Wash Solvent) on the synthesizer.

    • Install a synthesis column containing the initial nucleoside linked to the CPG solid support.

    • Enter the desired DNA sequence into the synthesizer's control software.

  • Synthesis Cycle Execution :

    • Initiate the synthesis program. The instrument will automatically perform the following steps for each nucleotide addition:

      • Detritylation : Flush the column with the detritylation solution for 20-60 seconds to remove the 5'-DMT group.

      • Wash : Wash the column thoroughly with anhydrous acetonitrile to remove the acid and detritylation byproducts.

      • Coupling : Simultaneously deliver the appropriate phosphoramidite solution and the activator solution to the column. Allow a coupling time of 20-180 seconds.

      • Wash : Wash the column with anhydrous acetonitrile to remove unreacted amidite and activator.

      • Capping : Deliver the capping reagents to the column and allow to react for 10-30 seconds to block any unreacted 5'-hydroxyls.

      • Wash : Wash the column with anhydrous acetonitrile.

      • Oxidation : Deliver the oxidizing solution to the column and allow to react for 15-45 seconds to stabilize the phosphate backbone.

      • Wash : Wash the column with anhydrous acetonitrile to prepare for the next cycle.

  • Final Detritylation :

    • After the final cycle, the software will prompt for a decision on the terminal 5'-DMT group.

      • "Trityl-Off" : Perform a final detritylation step. This is common for oligonucleotides that will be used directly after desalting.

      • "Trityl-On" : Leave the final 5'-DMT group attached. This is highly recommended as the hydrophobicity of the DMT group greatly aids in purification by reversed-phase HPLC or SPE.[12]

Post-Synthesis: Cleavage and Deprotection

Once synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) must be removed.[13][14]

ReagentConditionDurationPurpose
Concentrated Ammonium Hydroxide55 °C5 - 8 hoursCleaves oligo from support; removes cyanoethyl phosphate protecting groups; removes base protecting groups (benzoyl, isobutyryl).[15]
Gaseous AmmoniaElevated Temperature & PressureVariesAlternative to aqueous ammonia, can be faster for some applications.[14]
Mild Deprotection (e.g., UltraMILD reagents)Room Temperature2 - 4 hoursUsed for oligonucleotides containing sensitive chemical modifications that cannot withstand harsh ammonia treatment.[14]

Standard Protocol (Ammonium Hydroxide):

  • Remove the synthesis column from the synthesizer and transfer the CPG support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL) to the vial.

  • Seal the vial tightly and place it in an oven or heating block at 55 °C for at least 5 hours.

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial and transfer the supernatant, which contains the crude oligonucleotide, to a new tube.

  • Evaporate the ammonia using a centrifugal vacuum concentrator.

  • Resuspend the resulting crude oligonucleotide pellet in sterile, nuclease-free water.

Oligonucleotide Purification

Crude synthetic oligonucleotides contain the full-length product as well as failure sequences and residual chemical impurities.[16][17] Purification is essential for most downstream applications.[16][17]

Purification MethodPrinciplePurityAdvantagesDisadvantagesBest For
Desalting / SPE Size exclusion or reversed-phase to remove salts and very short fragments.[16]ModerateFast, inexpensive, high throughput.Does not effectively remove truncated sequences (n-1, n-2).Routine PCR, screening.
"Trityl-On" RP-HPLC Reversed-phase chromatography separates the hydrophobic DMT-containing full-length product from "Trityl-Off" failure sequences.[12]High (>90%)Excellent separation of full-length product from truncations.[12]Requires subsequent chemical detritylation; higher cost.[12]High-purity oligos, modified oligos.
Anion-Exchange HPLC Separates oligonucleotides based on the net negative charge of their phosphate backbone.[12]High (>90%)Resolves oligos of very similar length; good for oligos with secondary structures.[12]Lower resolution for long oligos compared to RP-HPLC.Oligos with secondary structure, phosphorothioates.
Denaturing PAGE Separates by size with single-base resolution under denaturing conditions.Highest (>95%)Excellent resolution for long oligonucleotides.Low throughput, complex, lower yield.Therapeutic oligos, cloning, crystallography.

References

Application Notes and Protocols: Acid-Catalyzed Deprotection of 5'-O-Tritylthymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Tr) group, and its methoxy-substituted derivatives such as 4,4'-dimethoxytrityl (DMT), are widely used protecting groups for the 5'-hydroxyl function of nucleosides, a critical step in the chemical synthesis of oligonucleotides. The acid-catalyzed removal of this group, known as detritylation, is a fundamental reaction in nucleic acid chemistry. The selection of the acidic reagent and reaction conditions is crucial to ensure efficient and quantitative deprotection while minimizing side reactions, such as depurination, particularly of purine bases.[1] This document provides detailed protocols for the acid-catalyzed deprotection of 5'-O-Tritylthymidine, summarizing key quantitative data and outlining experimental workflows.

Reaction Mechanism

The acid-catalyzed detritylation of a 5'-O-trityl nucleoside is generally understood to proceed via an A1-type mechanism. The reaction begins with the protonation of the 5'-ether oxygen by an acid. This is followed by the unimolecular cleavage of the C-O bond, which results in the formation of a stable trityl carbocation and the free 5'-hydroxyl group of the nucleoside.[1] The stability of the trityl cation, which is often bright orange or yellow, allows for spectrophotometric monitoring of the reaction progress.[2] However, some studies suggest that under certain non-aqueous conditions, the reaction may follow a concerted general acid-catalyzed mechanism.[3][4][5]

Quantitative Data Summary

The efficiency of detritylation is dependent on the choice of acid, its concentration, the solvent, and the reaction time. The following tables summarize common conditions and reported data for the acid-catalyzed deprotection of trityl-protected thymidine.

Table 1: Common Acidic Reagents and Conditions for Detritylation

Acidic ReagentTypical ConcentrationSolventTypical Reaction TimeNotes
Trichloroacetic Acid (TCA)3% (v/v)Dichloromethane (DCM)2-3 minutesWidely used in solid-phase synthesis; can cause depurination with prolonged exposure.[2][6]
Dichloroacetic Acid (DCA)2-3% (v/v)Dichloromethane (DCM) or Toluene2-3 minutesA common alternative to TCA, also known to cause some depurination.[1][6][7]
Formic Acid80-97% (aq)Dioxane, Ethanol, Water3 minutes to 2 hoursA milder option, can be selective in the presence of other acid-labile groups.[8][9]
Trifluoroacetic Acid (TFA)1-10% (v/v)Dichloromethane (DCM)10-30 minutesA strong acid, effective but can be less selective. Scavengers are often recommended.[10]
Acetic Acid80% (aq)Water20 minutes to 2 hoursMild conditions, often used for manual deprotection after HPLC purification.[11]

Table 2: Reported Yields for Deprotection of Trityl Ethers

SubstrateDeprotection ConditionsYieldReference
Trityl-protected compound97+% Formic Acid, 3 min, RTNot specified, but effective[8][9]
5'-O-DMT-Thymidine3% Trichloroacetic Acid in DCMQuantitative in solid-phase synthesis[2]
Trityl EtherBF3·OEt2 in CHCl3/MeOH, 45 min, RT93%[8]
Trityl-protected nucleoside80% Acetic Acid, 20 minEffective for manual deprotection[11]

Experimental Protocols

The following are detailed protocols for the acid-catalyzed deprotection of this compound using common acidic reagents.

Protocol 1: Deprotection using Formic Acid

This protocol is adapted from a procedure for the deprotection of a nucleoside derivative and is suitable for solution-phase reactions.[8][9]

Materials:

  • This compound

  • Formic acid (97+%)

  • Dioxane

  • Ethanol

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the this compound (e.g., 200 mg, 0.4 mmol) in 3 mL of cold (0 °C) 97+% formic acid.

  • Stir the solution at room temperature for 3 minutes.

  • Remove the formic acid under reduced pressure using a rotary evaporator at room temperature.

  • To the resulting residue, add dioxane and evaporate again. Repeat this step.

  • Add ethanol to the residue and evaporate.

  • Add diethyl ether to the residue and evaporate.

  • Extract the final residue with 10 mL of warm water.

  • Filter the mixture to remove the insoluble triphenylcarbinol.

  • Evaporate the aqueous filtrate in vacuo to obtain the deprotected thymidine.

Protocol 2: Deprotection using Trichloroacetic Acid (TCA) in Dichloromethane

This protocol is commonly used in the context of solid-phase oligonucleotide synthesis but can be adapted for solution-phase deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trichloroacetic acid (TCA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a 3% (v/v) solution of TCA in anhydrous DCM.

  • Dissolve the this compound in a minimal amount of DCM in a round-bottom flask.

  • Add the 3% TCA/DCM solution to the flask and stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-5 minutes. The appearance of a yellow-orange color indicates the formation of the trityl cation.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer in vacuo to yield the crude deprotected thymidine.

  • Purify the product by silica gel chromatography if necessary.

Protocol 3: Deprotection using Acetic Acid

This is a mild protocol often used for the final deprotection of purified trityl-on oligonucleotides.[11]

Materials:

  • Dried this compound

  • 80% Acetic acid in water

  • Ethanol (95%)

  • Microcentrifuge tube or small vial

Procedure:

  • Place the dried this compound in a microcentrifuge tube.

  • Dissolve the sample in 80% acetic acid (e.g., 200-500 µL).

  • Let the solution stand at room temperature for 20 minutes.

  • Add an equal volume of 95% ethanol.

  • Lyophilize the sample to dryness. Repeat the lyophilization from ethanol until all acetic acid is removed.

  • The resulting product is the deprotected thymidine, with the triphenylmethanol byproduct present. Further purification (e.g., desalting or chromatography) may be required to remove the byproduct.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of this compound in solution phase.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in appropriate solvent add_acid Add acidic deprotection reagent (e.g., Formic Acid, TCA, Acetic Acid) start->add_acid react Stir at room temperature (Monitor reaction progress) add_acid->react quench Quench reaction (e.g., with NaHCO3 solution) react->quench extract Liquid-liquid extraction quench->extract dry Dry organic phase (e.g., with Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify product (e.g., Silica Gel Chromatography, Filtration, or Lyophilization) evaporate->purify product Isolated 5'-OH Thymidine purify->product

Caption: General workflow for acid-catalyzed deprotection of this compound.

Troubleshooting and Optimization

  • Incomplete Deprotection: If the reaction is incomplete, the reaction time can be extended, or a stronger acid/higher concentration can be used. However, be mindful of potential side reactions.

  • Depurination: This is a significant side reaction, especially with purine-containing oligonucleotides and strong acids.[1] To minimize depurination, use the mildest effective acid and the shortest possible reaction time. The reaction can also be performed at lower temperatures.

  • Use of Scavengers: The reactive trityl cation can potentially react with nucleophilic groups on the nucleobase. The addition of a scavenger, such as triethylsilane (TES) or 2-methyl-2-butene, can trap the carbocation and prevent side reactions.[8][10]

  • Monitoring the Reaction: The formation of the brightly colored trityl cation allows for easy visual monitoring. For quantitative analysis, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The absorbance of the trityl cation can also be measured spectrophotometrically at around 495 nm.[2]

References

Application Notes: Incorporation of 5'-O-Tritylthymidine in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of antisense oligonucleotides (ASOs) is a cornerstone of modern therapeutic and research applications. A critical aspect of ensuring the efficacy and safety of these synthetic nucleic acids is the purity of the final product. The incorporation of a 5'-O-dimethoxytrityl (DMT) or other trityl group on the terminal nucleoside, such as 5'-O-Tritylthymidine, is a key strategy in the widely used phosphoramidite solid-phase synthesis method. This lipophilic protecting group is instrumental not only during the stepwise synthesis cycle but also serves as a crucial handle for the purification of the desired full-length oligonucleotide from failure sequences.

The Role of the 5'-O-Trityl Group in Solid-Phase Synthesis

Solid-phase oligonucleotide synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected by a trityl group to prevent self-polymerization. This acid-labile group is removed at the beginning of each cycle to allow the coupling of the next nucleotide.

After the final coupling step, the terminal 5'-trityl group is intentionally left on the full-length oligonucleotide. This "trityl-on" product is then cleaved from the solid support and deprotected. The presence of the bulky and hydrophobic trityl group provides a significant advantage for purification.

"Trityl-On" Purification Strategy

The "trityl-on" purification strategy leverages the marked difference in hydrophobicity between the full-length oligonucleotide containing the 5'-trityl group and the shorter, "trityl-off" failure sequences that are capped during synthesis and lack this group. This difference allows for efficient separation using reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).

  • Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, the trityl-on oligonucleotide is strongly retained on the hydrophobic stationary phase of the column, while the more polar, trityl-off failure sequences elute earlier. This results in a clean separation of the desired product.[1][2]

  • Solid-Phase Extraction (SPE): SPE offers a faster, more scalable method for purification.[3] The crude oligonucleotide mixture is loaded onto a reversed-phase cartridge. The trityl-on product binds to the sorbent, while failure sequences are washed away. The purified oligonucleotide is then detritylated on the cartridge and eluted.

Following purification, the 5'-trityl group is removed by treatment with a mild acid in a process called detritylation.[4] Careful control of this step is necessary to avoid depurination, particularly of purine bases.[5]

Experimental Protocols

Herein, we provide detailed protocols for the key stages of incorporating this compound into antisense oligonucleotides, from solid-phase synthesis to final purification and detritylation.

Protocol 1: Solid-Phase Synthesis of a "Trityl-On" Antisense Oligonucleotide

This protocol outlines the automated solid-phase synthesis of an antisense oligonucleotide using phosphoramidite chemistry, with the final 5'-trityl group remaining on the product.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • This compound phosphoramidite and other required nucleoside phosphoramidites (A, C, G)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solutions (e.g., Capping A: Acetic anhydride/Pyridine/THF; Capping B: N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Acetonitrile (anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired antisense oligonucleotide sequence.

  • Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT group from the support-bound nucleoside with the deblocking solution. The amount of released trityl cation can be monitored to determine coupling efficiency.

    • Coupling: Activation of the incoming phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (failure sequences).

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester.

  • Final Cycle: After the last nucleoside phosphoramidite (this compound in this case) is coupled, the synthesis program is set to "trityl-on," meaning the final detritylation step is omitted.

  • Cleavage and Deprotection:

    • Transfer the CPG support to a vial.

    • Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) and incubate at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and phosphate backbone.

    • Cool the solution and transfer the supernatant containing the crude "trityl-on" oligonucleotide to a new tube.

    • Dry the crude product using a vacuum concentrator.

G cluster_synthesis_cycle Solid-Phase Synthesis Cycle start Start Cycle detritylation 1. Detritylation (Remove 5'-Trityl Group) start->detritylation coupling 2. Coupling (Add Next Nucleotide) detritylation->coupling capping 3. Capping (Block Failure Sequences) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end End Cycle oxidation->end G cluster_hplc_workflow Trityl-On RP-HPLC Purification Workflow dissolve Dissolve Crude Oligonucleotide inject Inject onto RP-HPLC Column dissolve->inject gradient Apply Acetonitrile Gradient inject->gradient separate Separate Trityl-On (retained) from Trityl-Off (elutes early) gradient->separate collect Collect Trityl-On Fraction separate->collect dry Dry Purified Fraction collect->dry

References

Application Notes and Protocols for 5'-End Modification of DNA using 5'-O-Tritylthymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-Tritylthymidine is a pivotal reagent in the chemical synthesis of DNA, serving as a protective group for the 5'-hydroxyl function of the thymidine nucleoside. The trityl group, a triphenylmethyl moiety, is prized for its steric bulk and its introduction of a significant hydrophobic handle onto the DNA molecule. This hydrophobicity is the cornerstone of the widely used "trityl-on" purification strategy, which dramatically simplifies the isolation of full-length synthetic oligonucleotides from shorter, failure sequences. These high-purity oligonucleotides are essential for a multitude of applications, from basic research to the development of therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in the 5'-end modification and subsequent purification of synthetic DNA.

Principle of "Trityl-On" Purification

The automated chemical synthesis of DNA oligonucleotides proceeds in a 3' to 5' direction. In each coupling cycle, a phosphoramidite-activated nucleoside is added to the growing chain. The 5'-hydroxyl group of this incoming nucleoside is protected by a dimethoxytrityl (DMT) group, a more acid-labile derivative of the trityl group. This DMT group is removed at the beginning of each cycle to allow for the addition of the next base. In the final coupling step, a nucleoside phosphoramidite, such as this compound phosphoramidite, is added. For "trityl-on" purification, this final trityl group is intentionally left on the oligonucleotide after synthesis is complete.

The resulting crude mixture contains the desired full-length, trityl-bearing oligonucleotide, as well as shorter "failure sequences" that lack the 5'-trityl group. The significant difference in hydrophobicity between the "trityl-on" product and the "trityl-off" impurities allows for efficient separation using reversed-phase chromatography.[1] The purified "trityl-on" oligonucleotide can then be detritylated to yield the final, pure DNA product.

Applications

The primary application of this compound in this context is to facilitate the purification of synthetic oligonucleotides. This method is crucial for ensuring the quality of DNA used in a variety of sensitive downstream applications, including:

  • PCR and qPCR primers: High-purity primers are essential for specific and efficient amplification.

  • DNA sequencing: The quality of sequencing primers directly impacts the accuracy of the sequencing data.[2]

  • Gene synthesis: The construction of synthetic genes requires high-fidelity oligonucleotides.

  • Therapeutic oligonucleotides (e.g., antisense, siRNA): Purity is a critical quality attribute for therapeutic applications to ensure safety and efficacy.

  • Probes for microarrays and blotting: The performance of hybridization-based assays depends on the purity of the probes.

  • Synthesis of modified oligonucleotides: 5'-tritylated oligonucleotides can serve as starting points for further modifications, such as the addition of labels or functional groups.

Quantitative Data

The "trityl-on" purification method consistently yields oligonucleotides of high purity. The following table summarizes typical performance metrics.

ParameterTypical ValueMethod of AnalysisReference
Purity of "trityl-on" purified oligonucleotides> 95%Reversed-Phase HPLC[2]
Coupling efficiency of phosphoramidites~98-99%UV-Vis spectroscopy (trityl cation assay)Standard automated synthesis metric
Yield of subsequent 5'-modification (e.g., with a photocleavable DABSYL compound)~50-54%Reversed-Phase HPLC[3]

Experimental Protocols

Protocol 1: Automated Synthesis of a 5'-Tritylated Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a 5'-trityl group using a standard automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (A, C, G, T) with 5'-DMT protection

  • Controlled Pore Glass (CPG) solid support derivatized with the initial 3'-nucleoside

  • Activator solution (e.g., 1H-tetrazole)

  • Capping reagents

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Ensure that the final coupling step is programmed to use the this compound phosphoramidite.

  • Set the synthesis protocol to the "trityl-on" mode, which will omit the final deblocking step, leaving the 5'-trityl group intact.

  • Initiate the automated synthesis cycle.

  • Upon completion of the synthesis, the CPG support with the covalently attached, 5'-tritylated oligonucleotide is collected.

Protocol 2: Cleavage from Solid Support and Deprotection of Bases

Materials:

  • CPG support with the synthesized 5'-tritylated oligonucleotide

  • Concentrated ammonium hydroxide

  • Heating block or oven

  • Microcentrifuge tubes

Procedure:

  • Transfer the CPG support to a screw-cap microcentrifuge tube.

  • Add concentrated ammonium hydroxide to the tube (typically 1 mL for a 1 µmole synthesis).

  • Seal the tube tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases.

  • After incubation, cool the tube to room temperature.

  • Centrifuge the tube to pellet the CPG support.

  • Carefully transfer the supernatant, which contains the crude 5'-tritylated oligonucleotide, to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

Protocol 3: "Trityl-On" Purification by Reversed-Phase HPLC

Materials:

  • Crude, dried 5'-tritylated oligonucleotide

  • Reversed-phase HPLC system with a UV detector

  • C18 HPLC column

  • Mobile Phase A: 0.05 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Deionized water

Procedure:

  • Redissolve the crude oligonucleotide in an appropriate volume of Mobile Phase A or deionized water.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the sample onto the column.

  • Elute the oligonucleotides using a linear gradient of acetonitrile (Mobile Phase B) in TEAA (Mobile Phase A). A typical gradient might be from 5% to 60% B over 20 minutes.[3]

  • Monitor the elution profile at 260 nm. The "trityl-on" oligonucleotide, being more hydrophobic, will have a longer retention time than the "trityl-off" failure sequences.

  • Collect the peak corresponding to the "trityl-on" product.

  • Evaporate the collected fraction to dryness using a vacuum concentrator.

Protocol 4: Detritylation (Removal of the 5'-Trityl Group)

Materials:

  • Purified, dried 5'-tritylated oligonucleotide

  • 80% aqueous acetic acid[3]

  • Triethylamine

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Redissolve the purified "trityl-on" oligonucleotide in 80% aqueous acetic acid.

  • Incubate at room temperature for 20 minutes.[3] This acidic treatment cleaves the trityl group.

  • Neutralize the reaction by adding triethylamine.

  • Dry the sample under vacuum.

  • The detritylated oligonucleotide can be further purified by HPLC using the same conditions as in Protocol 3 to separate the oligonucleotide from the cleaved trityl alcohol. Alternatively, desalting can be performed using a suitable method like size-exclusion chromatography or ethanol precipitation.

Visualizations

experimental_workflow synthesis Automated DNA Synthesis (Trityl-On Mode) cleavage Cleavage from Support & Base Deprotection (Ammonium Hydroxide) synthesis->cleavage CPG with 5'-Tritylated Oligo purification Reversed-Phase HPLC ('Trityl-On' Purification) cleavage->purification Crude Oligonucleotide Solution detritylation Detritylation (Aqueous Acetic Acid) purification->detritylation Purified 'Trityl-On' Oligo final_product Purified Oligonucleotide detritylation->final_product Final Product

Caption: Experimental workflow for the synthesis and purification of a 5'-tritylated oligonucleotide.

purification_principle crude_mixture Crude Oligonucleotide Mixture Full-Length (Trityl-On) Failure Sequences (Trityl-Off) hplc_column Reversed-Phase Column (C18) crude_mixture->hplc_column Load Sample separation Separation by Hydrophobicity Trityl-Off Elutes Early (Less Hydrophobic) Trityl-On Elutes Later (More Hydrophobic) hplc_column->separation Elution elution Acetonitrile Gradient elution->hplc_column

Caption: Principle of "trityl-on" purification by reversed-phase HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of crude oligonucleotide Inefficient synthesisCheck coupling efficiencies of all phosphoramidites. Ensure all reagents are fresh and anhydrous.
Broad or multiple peaks for the "trityl-on" product in HPLC Incomplete deprotection of bases; oligonucleotide degradationExtend the ammonium hydroxide treatment time or increase the temperature slightly. Ensure proper handling to avoid nuclease contamination.
Incomplete detritylation Insufficient acid treatmentIncrease the incubation time with 80% acetic acid or use a stronger acid like trifluoroacetic acid (use with caution and optimize conditions).
Premature detritylation Acidic conditions during workupAvoid exposure to acidic conditions before the intended detritylation step. Ensure complete removal of deblocking solution during synthesis.

Conclusion

The use of this compound is integral to the "trityl-on" purification strategy, a robust and widely adopted method for obtaining high-purity synthetic DNA. This approach leverages the hydrophobic nature of the trityl group to facilitate a straightforward and efficient purification by reversed-phase chromatography. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field, enabling the reliable production of high-quality oligonucleotides for demanding applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for the Synthesis of 5'-Fluorescently Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] They serve as probes in a wide array of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies.[1][3][][5] The covalent attachment of a fluorophore to an oligonucleotide allows for highly sensitive and specific detection of target nucleic acid sequences.[3][6] This document provides detailed protocols for the synthesis of 5'-fluorescently labeled oligonucleotides, a common requirement for many of these applications.

The synthesis of oligonucleotides is typically performed on a solid support using phosphoramidite chemistry. In this process, the 5'-hydroxyl group of the growing oligonucleotide chain is protected by a dimethoxytrityl (DMT) group, a derivative of trityl. This protecting group is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide. For 5'-labeling, this final 5'-hydroxyl group becomes the point of attachment for the fluorescent dye.

Two primary strategies are employed for the 5'-labeling of synthetic oligonucleotides:

  • Direct On-Support Labeling : This method involves the direct incorporation of a fluorescent dye using a dye-phosphoramidite reagent in the final step of solid-phase synthesis.[2][3]

  • Post-Synthetic Labeling : This approach involves synthesizing an oligonucleotide with a reactive functional group, such as a primary amine, at the 5'-terminus.[7] The oligonucleotide is then cleaved from the support, deprotected, and purified before being conjugated to an amine-reactive fluorescent dye in solution.[1][3]

This note details the protocols for both methods, outlines their respective advantages, and provides data to aid in the selection of an appropriate strategy.

Data Presentation

Table 1: Spectroscopic Properties of Common Fluorescent Dyes for 5'-Oligonucleotide Labeling
Dye NameAbbreviationAbsorbance Max (λmax, nm)Emission Max (λem, nm)Extinction Coefficient (ε, cm⁻¹M⁻¹)Notes
FluoresceinFAM49452075,000Susceptible to photobleaching; pH-sensitive fluorescence.
TetrachlorofluoresceinTET52153680,000Highly stable dye suitable for 5' modification.[]
HexachlorofluoresceinHEX53555695,000Often used in multiplex PCR applications.[]
5'-Dichloro-dimethoxy-fluoresceinJOE52054870,000Conventional fluorophore used in sequencing and PCR.[]
TetramethylrhodamineTAMRA55558091,000Often used as a FRET acceptor for FAM.
Cyanine 3Cy3550570150,000Bright and photostable; sensitive to deprotection conditions.[2]
Cyanine 5Cy5649670250,000Emits in the far-red spectrum, reducing background autofluorescence.
Alexa Fluor® 488AF48849551971,000Photostable and pH-insensitive alternative to FAM.
Rhodamine Red-XRRX570590-A sulfonated xanthene dye.[]
Table 2: Comparison of On-Support and Post-Synthetic Labeling Strategies
FeatureOn-Support Direct LabelingPost-Synthetic Labeling
Principle Single-step incorporation of dye-phosphoramidite on the synthesizer.[3]Two-step process: incorporate a functional group, then conjugate dye in solution.[3]
Yield Generally higher yields and lower cost.[3]Often results in lower overall yields due to multiple steps and purification losses.[3][8]
Purity HPLC purification is required to remove failure sequences.[3]Dual HPLC purification is highly recommended to remove unlabeled oligos and excess dye.[8]
Dye Compatibility Limited to dyes stable to the harsh acidic and basic conditions of oligonucleotide synthesis and deprotection (e.g., FAM, HEX, TET).[1][2]Compatible with a wider range of dyes, including those sensitive to synthesis conditions (e.g., Cy dyes, NHS-esters).[2][3]
Fluorescence Intensity Risk of the fluorescent ring being "nicked" by acid during synthesis, potentially reducing fluorescence intensity.[3]The dye is not exposed to harsh synthesis chemicals, which can result in higher fluorescence intensity per molecule.[3][8]
Complexity Simpler workflow integrated into the synthesis process.More complex, requiring additional handling, conjugation, and purification steps.

Experimental Workflows and Protocols

Method 1: On-Support 5'-Labeling using Fluorescent Dye Phosphoramidite

This method is the most straightforward for incorporating compatible dyes. It involves a final coupling step on the DNA synthesizer after the oligonucleotide sequence has been assembled. The key step is the detritylation of the 5'-hydroxyl group of the terminal nucleotide, followed by coupling with the dye phosphoramidite.

OnSupport_Workflow cluster_synth Automated Solid-Phase Synthesis Start 1. Oligonucleotide Synthesis on CPG Support Detritylation 2. Final 5'-DMT Removal (Deblocking) Start->Detritylation Coupling 3. Couple Dye Phosphoramidite Detritylation->Coupling Capping 4. Cap Unreacted 5'-OH Groups Coupling->Capping Oxidation 5. Oxidize Phosphite Linkage Capping->Oxidation Cleavage 6. Cleave & Deprotect (Ammonia) Oxidation->Cleavage Purification 7. HPLC Purification Cleavage->Purification QC 8. Quality Control (Mass Spec / UV-Vis) Purification->QC Final Labeled Oligonucleotide QC->Final

Caption: Workflow for on-support 5'-fluorescent labeling.

Protocol:

  • Oligonucleotide Synthesis : Synthesize the desired oligonucleotide sequence on a solid support (e.g., Controlled Pore Glass, CPG) using standard phosphoramidite chemistry on an automated DNA synthesizer. The final 5'-DMT protecting group should be left on.

  • Final Detritylation : Program the synthesizer to perform a final deblocking step to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

  • Dye Coupling :

    • Prepare a solution of the fluorescent dye phosphoramidite (e.g., FAM, HEX, TET) according to the manufacturer's recommendations.[2]

    • In the final synthesis cycle, deliver the dye phosphoramidite and activator to the synthesis column to couple the dye to the 5'-hydroxyl group. Allow for an extended coupling time (e.g., 3-15 minutes) to ensure high coupling efficiency.

  • Capping and Oxidation : Perform the standard capping and oxidation steps as programmed in the synthesis cycle.

  • Cleavage and Deprotection :

    • Transfer the solid support to a vial.

    • Add concentrated ammonium hydroxide (or an appropriate alternative for sensitive dyes) to cleave the oligonucleotide from the support and remove the nucleobase protecting groups.[9]

    • Incubate the vial at the recommended temperature and duration (e.g., 55°C for 5-8 hours).

  • Purification : Purify the crude labeled oligonucleotide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to separate the full-length, labeled product from failure sequences and unlabeled oligonucleotides.[3]

  • Quality Control : Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and quantify the concentration using UV-Vis spectrophotometry.

Method 2: Post-Synthetic 5'-Labeling via Amino-Linker

This method offers greater flexibility in dye choice. It begins with the synthesis of an oligonucleotide containing a 5'-terminal amine group, which then serves as a reactive handle for conjugation with an amine-reactive dye (e.g., an N-hydroxysuccinimide, NHS-ester) in solution.[7][10]

PostSynthetic_Workflow cluster_synth Automated Solid-Phase Synthesis Start 1. Oligonucleotide Synthesis on CPG Support Detritylation 2. Final 5'-DMT Removal (Deblocking) Start->Detritylation Coupling 3. Couple Amino-Modifier Phosphoramidite Detritylation->Coupling Cleavage 4. Cleave & Deprotect Coupling->Cleavage Purification1 5. First HPLC Purification Cleavage->Purification1 Conjugation 6. Conjugate with Amine-Reactive Dye Purification1->Conjugation Purification2 7. Second HPLC Purification Conjugation->Purification2 QC 8. Quality Control (Mass Spec / UV-Vis) Purification2->QC Final Labeled Oligonucleotide QC->Final

Caption: Workflow for post-synthetic 5'-fluorescent labeling.

Protocol:

  • Synthesis of Amino-Modified Oligonucleotide :

    • Synthesize the desired oligonucleotide sequence using standard methods.

    • In the final coupling step, use an amino-modifier phosphoramidite (e.g., 5'-Amino-Modifier C6) to introduce a primary amine at the 5'-terminus.

    • Cleave the oligonucleotide from the support and deprotect it using concentrated ammonium hydroxide.

  • First Purification : Purify the crude 5'-amino-modified oligonucleotide by RP-HPLC to remove failure sequences. Lyophilize the purified product to a dry powder.[8]

  • Conjugation Reaction :[10]

    • Prepare Labeling Buffer : Prepare a 0.1 M sodium tetraborate solution, adjusted to pH 8.5.[10]

    • Dissolve Oligonucleotide : Dissolve ~100 µg of the purified, lyophilized amino-oligonucleotide in the labeling buffer.

    • Prepare Dye Solution : Dissolve the amine-reactive dye (e.g., succinimidyl ester) in a small amount of anhydrous dimethyl sulfoxide (DMSO).[10] A molar excess of dye (e.g., 10-20 fold) is typically used.

    • React : Add the dye solution to the oligonucleotide solution. Mix well and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Ethanol Precipitation (Optional but Recommended) :[10]

    • Add one-tenth volume of 3 M NaCl to the reaction mixture.

    • Add 2.5 volumes of cold absolute ethanol.

    • Mix and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

    • Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with cold 70% ethanol.

  • Second Purification :

    • Resuspend the labeled oligonucleotide pellet in water.

    • Perform a second RP-HPLC purification. This crucial step removes the unreacted free dye and any remaining unlabeled oligonucleotide.[8]

  • Quality Control and Storage :

    • Verify the final product by mass spectrometry and quantify using UV-Vis spectrophotometry.

    • For long-term storage, resuspend the labeled oligonucleotide in a slightly basic buffer (e.g., TE buffer at pH 8.0) and store at -20°C in the dark. Note that Cy3 and Cy5 dyes are more stable at neutral pH.[8]

References

Attaching Biotin Tags to Oligonucleotides via 5'-O-DMT-Thymidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for a wide array of applications, including affinity purification, immobilization, and detection of nucleic acids. This document provides detailed application notes and experimental protocols for the attachment of biotin tags to synthetic oligonucleotides, with a particular focus on the use of 5'-O-Dimethoxytrityl (DMT)-Thymidine as a key reagent for internal biotinylation. Protocols for 5'-end labeling are also provided for a comprehensive overview.

Application Notes

The introduction of a biotin moiety into an oligonucleotide can be achieved at the 5'-terminus, the 3'-terminus, or at an internal position. The choice of labeling strategy depends on the specific application. 5'-biotinylation is the most common method and is typically achieved by adding a biotin phosphoramidite during the final cycle of solid-phase oligonucleotide synthesis.[1] Internal labeling, often accomplished using a modified thymidine residue like Biotin-dT, allows for the placement of the biotin tag at any desired position within the sequence without disrupting the phosphodiester backbone.[2]

The 5'-DMT group on the terminal nucleoside or on the biotin phosphoramidite itself plays a crucial role in the purification of the final product. "DMT-on" purification, a form of reverse-phase chromatography, effectively separates the full-length, DMT-bearing oligonucleotide from shorter, "failure" sequences that lack the DMT group.[3]

Several types of biotin phosphoramidites are commercially available, differing in the length and chemical nature of the spacer arm that connects the biotin to the phosphoramidite. Longer spacer arms, such as those incorporating triethylene glycol (TEG), can reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin.[2][4] For applications requiring the release of the captured oligonucleotide, cleavable linkers, such as photocleavable or disulfide-containing linkers, are available.[4]

The efficiency of the biotinylation reaction and the purity of the final product are critical for downstream applications. Coupling efficiencies of biotin phosphoramidites are typically very high, often exceeding 98%.[5] However, factors such as the quality of the reagents, the synthesis cycle parameters, and the length of the oligonucleotide can influence the overall yield and purity.[6] High-performance liquid chromatography (HPLC) is a powerful technique for both the purification and analysis of biotinylated oligonucleotides.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biotinylation of oligonucleotides. It is important to note that actual results can vary depending on the specific sequence, synthesis scale, synthesizer, and purification method used.

Table 1: Comparison of Common Biotin Phosphoramidites

Phosphoramidite TypePosition of LabelingSpacer ArmTypical Coupling EfficiencyKey Features
5'-Biotin Phosphoramidite5'-TerminusC6 (6-carbon)>99%Standard, cost-effective 5'-labeling.[8]
Biotin-TEG Phosphoramidite5'-Terminus or Internal (as Biotin-dT)15-atom (TEG)>99%Reduces steric hindrance, beneficial for binding to solid supports.[2][4]
Biotin-dT PhosphoramiditeInternalVaries>98%Allows for internal labeling at thymidine positions.[9]
Dual Biotin Phosphoramidite5'-TerminusC6 linkers>98%Increases binding affinity to streptavidin.[4]
PC Biotin Phosphoramidite5'-TerminusPhotocleavable>98%Allows for release of the oligonucleotide after capture by UV light exposure.[2]
Desthiobiotin Phosphoramidite5'-TerminusVaries>98%Allows for elution from streptavidin with biotin, a milder alternative to harsh elution conditions.[4][8]

Table 2: Expected Yield and Purity of Biotinylated Oligonucleotides

Synthesis ScalePurification MethodExpected Final Yield (OD Units)Expected Purity
0.2 µmolDMT-on Cartridge5 - 10>85%
1.0 µmolDMT-on Cartridge20 - 40>85%
0.2 µmolRP-HPLC3 - 8>90%[7]
1.0 µmolRP-HPLC15 - 30>95%[7]

Yields are approximate for a 20-mer oligonucleotide and can be significantly influenced by sequence composition and the presence of other modifications. Purity is typically assessed by HPLC.[3]

Experimental Protocols

Protocol 1: Synthesis of Biotin-dT Phosphoramidite from 5'-O-DMT-Thymidine

This protocol describes the synthesis of a biotin-dT phosphoramidite, a key reagent for internal biotinylation of oligonucleotides.

Workflow for Biotin-dT Phosphoramidite Synthesis

cluster_synthesis Synthesis of Biotin-dT Phosphoramidite DMT_T 5'-O-DMT-Thymidine Amino_Linker Activation of 5-position and coupling of amino-linker DMT_T->Amino_Linker 1. Modification Biotin_Coupling Coupling of NHS-activated Biotin Amino_Linker->Biotin_Coupling 2. Biotinylation Phosphitylation Phosphitylation of 3'-OH Biotin_Coupling->Phosphitylation 3. Phosphitylation Biotin_dT_Amidite Biotin-dT Phosphoramidite Phosphitylation->Biotin_dT_Amidite 4. Final Product cluster_synthesis_cycle Automated Synthesis Cycle cluster_biotinylation Final Biotinylation Step cluster_final_steps Post-Synthesis Processing Start Start with CPG support Deblocking 1. Deblocking (DMT removal) Start->Deblocking Coupling 2. Coupling of Nucleoside Phosphoramidite Deblocking->Coupling Capping 3. Capping of unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation of phosphite triester Capping->Oxidation Repeat Repeat for each base in sequence Oxidation->Repeat Repeat->Deblocking Next cycle Final_Deblocking Final Deblocking Repeat->Final_Deblocking Biotin_Coupling Coupling of 5'-Biotin Phosphoramidite Final_Deblocking->Biotin_Coupling Cleavage Cleavage from CPG support Biotin_Coupling->Cleavage Deprotection Deprotection of bases Cleavage->Deprotection Purification Purification (DMT-on or HPLC) Deprotection->Purification Final_Product Purified 5'-Biotinylated Oligonucleotide Purification->Final_Product cluster_purification DMT-on Cartridge Purification Load 1. Load crude oligo solution onto RP cartridge Wash_Failures 2. Wash with low % acetonitrile to remove failure sequences (DMT-off) Load->Wash_Failures Elute_DMT_on 3. Elute DMT-on oligo with higher % acetonitrile Wash_Failures->Elute_DMT_on Detritylation 4. Remove DMT group with acid Elute_DMT_on->Detritylation Desalting 5. Desalt the purified oligonucleotide Detritylation->Desalting Purified_Oligo Purified Biotinylated Oligonucleotide Desalting->Purified_Oligo

References

Application Notes and Protocols for 5'-O-Tritylthymidine in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-Tritylthymidine and its derivatives are pivotal precursors in the synthesis of radiolabeled thymidine analogues for positron emission tomography (PET) imaging. The trityl group, a bulky lipophilic protecting group, selectively shields the 5'-hydroxyl function of the thymidine molecule. This strategic protection allows for regioselective modifications at other positions of the nucleoside, primarily the 3'-position, which is crucial for the introduction of positron-emitting radionuclides such as Fluorine-18 ([18F]).

The most prominent application of trityl-protected thymidine precursors is in the synthesis of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a widely used PET tracer for imaging cellular proliferation in oncology. The 5'-O-trityl or dimethoxytrityl (DMTr) group ensures that the radiolabeling reaction occurs specifically at the 3'-position. Subsequent deprotection of the 5'-hydroxyl group is a critical final step to yield the desired radiopharmaceutical.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound derivatives as precursors for the synthesis of [18F]FLT.

Key Applications

  • Synthesis of [18F]FLT: 5'-O-tritylated thymidine derivatives are essential starting materials for the nucleophilic radiofluorination to produce [18F]FLT.

  • Development of Novel Radiotracers: The synthetic strategies outlined can be adapted for the development of other radiolabeled thymidine analogues for various imaging applications.

  • Protecting Group Strategy: The use of the trityl group serves as a model for protecting group strategies in the synthesis of other complex radiopharmaceuticals.

Experimental Protocols

Protocol 1: Automated Synthesis of [18F]FLT using a 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine Precursor

This protocol describes a common automated synthesis method for [18F]FLT.

Materials:

  • 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine precursor

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 N or 2 N)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., ORTG ion exchange, OASIS HLB, Sep-Pak Alumina N Plus Light)

  • Automated synthesis module (e.g., GE TRACERlab FX N Pro)

  • High-performance liquid chromatography (HPLC) system for purification and quality control

Workflow Diagram:

G Workflow for Automated [18F]FLT Synthesis cluster_0 Preparation cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control A [18F]Fluoride Production (Cyclotron) D [18F]Fluoride Trapping & Elution A->D B Precursor Solution (3-N-Boc-5'-O-DMTr-3'-O-nosyl-thymidine in CH3CN) F Nucleophilic Substitution (Radiofluorination) B->F C Reagent Preparation (K222/K2CO3, HCl) C->D G Acidic Hydrolysis (Deprotection) C->G E Azeotropic Drying D->E E->F F->G H Solid-Phase Extraction (SPE) Purification G->H I Formulation in Saline H->I J HPLC Analysis (Radiochemical Purity) I->J K Other QC Tests (pH, Residual Solvents) I->K

Caption: Automated synthesis workflow for [18F]FLT production.

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge (e.g., ORTG).

    • The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen and gentle heating to form the reactive anhydrous [18F]F-/K222/K2CO3 complex. This step is typically repeated with additions of anhydrous acetonitrile to ensure complete dryness.

  • Nucleophilic Radiofluorination:

    • The precursor, 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine (typically 4-20 mg), dissolved in anhydrous acetonitrile, is added to the dried [18F]fluoride complex.

    • The reaction mixture is heated to effect the nucleophilic substitution of the nosyl group with [18F]fluoride.

  • Acidic Hydrolysis (Deprotection):

    • After cooling the reaction mixture, an aqueous solution of hydrochloric acid (e.g., 1 N or 2 N) is added.

    • The mixture is heated to remove the 3-N-Boc and 5'-O-dimethoxytrityl protecting groups.

  • Purification:

    • The crude product is purified using solid-phase extraction (SPE) cartridges. A common sequence involves an OASIS HLB cartridge followed by a Sep-Pak Alumina N Plus Light cartridge.[1]

    • Alternatively, semi-preparative HPLC can be used for purification.

  • Formulation:

    • The purified [18F]FLT is formulated in a sterile saline solution, often containing a small percentage of ethanol as a stabilizer.

  • Quality Control:

    • The final product is tested for radiochemical purity (typically >99%) by analytical HPLC.[2]

    • Other quality control tests include pH, residual solvent analysis, and sterility testing.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of [18F]FLT using different trityl-protected precursors.

PrecursorProtecting Groups (5'-O / 3-N)Leaving Group (3'-O)Radiochemical Yield (Decay-Corrected)Synthesis Time (min)Reference
3-N-Boc-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl]thymineDMTr / BocNosyl19.8%85[3]
3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidineDMTr / BocNosyl16 ± 2%< 55[1][4]
1-(5-O-Trityl-2-deoxy-3-O-nosyl-β-D-lyxofuranosyl)thymineTrityl / -NosylLower than DMTr precursor-[3]

Note: Radiochemical yields can vary significantly depending on the specific automated synthesis platform, initial radioactivity, and purification method used.

Logical Relationships in [18F]FLT Synthesis

The synthesis of [18F]FLT from a tritylated precursor involves a series of logically connected steps, each with a specific purpose.

G Logical Steps in [18F]FLT Synthesis Start Start with 5'-O-Tritylated Precursor Step1 Activation of [18F]Fluoride (Phase Transfer Catalyst) Start->Step1 Step2 Nucleophilic Attack at 3'-Position Step1->Step2 Step3 Displacement of Leaving Group (e.g., Nosyl) Step2->Step3 Intermediate Formation of Protected [18F]FLT Intermediate Step3->Intermediate Step4 Removal of 5'-O-Trityl & 3-N-Boc Groups (Acid Hydrolysis) Intermediate->Step4 Purification Purification (SPE or HPLC) Step4->Purification FinalProduct Final Product: [18F]FLT QC Quality Control FinalProduct->QC Purification->FinalProduct

Caption: Key logical steps in the synthesis of [18F]FLT.

Conclusion

The use of this compound and its derivatives as precursors is a well-established and reliable method for the synthesis of [18F]FLT and other radiolabeled nucleoside analogues. The trityl protecting group strategy allows for precise and efficient radiolabeling. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of radiopharmaceutical development. Further optimization of reaction conditions and purification methods can lead to even higher yields and shorter synthesis times, facilitating the broader clinical application of these important imaging agents.

References

Troubleshooting & Optimization

Optimizing coupling time for bulky phosphoramidites like 5'-O-Tritylthymidine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling time for bulky phosphoramidites, such as 5'-O-Tritylthymidine, during oligonucleotide synthesis.

Troubleshooting Guide: Low Coupling Efficiency with Bulky Phosphoramidites

Low coupling efficiency is a common issue when working with sterically hindered phosphoramidites. This guide provides a systematic approach to identify and resolve the problem.

Initial Checks & Common Causes

Before adjusting coupling times, ensure the fundamentals of your synthesis process are sound. Moisture and reagent quality are critical factors that significantly impact coupling efficiency.[1][2]

Key Parameters to Verify:

ParameterRecommendationRationale
Solvent Quality Use anhydrous acetonitrile (<30 ppm H₂O, preferably ≤10 ppm).[2][3]Moisture reacts with activated phosphoramidites, reducing their effective concentration and leading to lower coupling efficiency.[1][2]
Reagent Purity Use high-purity phosphoramidites and activators.[1]Impurities can interfere with the activation and coupling steps, resulting in side reactions and incomplete coupling.[1][]
Reagent Preparation Dissolve phosphoramidites under an anhydrous atmosphere (e.g., argon or helium).[2]Prevents degradation of the phosphoramidite due to atmospheric moisture.[2]
Activator Choice Consider activators like Dicyanoimidazole (DCI) or Ethylthiotetrazole (ETT).These activators are known to increase the rate of coupling compared to traditional activators like 1H-tetrazole, which can be beneficial for bulky amidites.[1][5]
Phosphoramidite Concentration Use a concentration of 0.1 M for modified reagents.[3]A higher concentration can help drive the reaction to completion.[3][]
Troubleshooting Workflow for Low Coupling Efficiency

If initial checks do not resolve the issue, follow this workflow to systematically troubleshoot and optimize the coupling step.

TroubleshootingWorkflow start Low Coupling Efficiency with Bulky Phosphoramidite check_reagents Verify Reagent Quality (Anhydrous Solvent, High Purity Amidite & Activator) start->check_reagents check_reagents->start Reagents Faulty (Replace & Retry) extend_coupling Extend Coupling Time check_reagents->extend_coupling Reagents OK double_couple Implement Double/Triple Coupling extend_coupling->double_couple Efficiency Still Low success Problem Resolved extend_coupling->success Efficiency Improved increase_concentration Increase Phosphoramidite and/or Activator Concentration double_couple->increase_concentration Efficiency Still Low double_couple->success Efficiency Improved change_activator Switch to a Stronger Activator (e.g., DCI, ETT) increase_concentration->change_activator Efficiency Still Low increase_concentration->success Efficiency Improved review_synthesis Review Entire Synthesis Protocol change_activator->review_synthesis No Improvement change_activator->success Efficiency Improved review_synthesis->success Identified Other Issue

References

Preventing premature detritylation during oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature detritylation and other common issues during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is premature detritylation and why is it a problem?

Premature detritylation is the unintended removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain before the desired coupling step in solid-phase synthesis. This exposes the 5'-hydroxyl group, making it available for unwanted reactions. The primary consequence of premature detritylation is the formation of n+1 species, specifically the addition of a dimer of the next base (e.g., a GG dimer), which complicates the purification of the target oligonucleotide and reduces the overall yield of the desired full-length product.[1]

Q2: What are the main causes of premature detritylation?

Several factors can contribute to premature detritylation:

  • Acidic Activators: Some activators used during the coupling step are mildly acidic and can cause a small percentage of DMT group removal, particularly from dG phosphoramidites.[1]

  • Degradation of Reagents: Over time, synthesis reagents can degrade and become more acidic, leading to unintended detritylation.

  • Moisture Contamination: Water in the acetonitrile (ACN) solvent can lead to side reactions that lower coupling efficiency and can contribute to an environment where premature detritylation is more likely.[1]

  • Inappropriate Deblocking Conditions: While not "premature" in the cycle, using a deblocking acid that is too strong or exposing the oligonucleotide to the acid for too long can lead to side reactions like depurination, which is often discussed in the context of detritylation issues.[1][2][3]

Q3: How does the choice of deblocking acid affect the synthesis?

The choice of deblocking acid is a critical factor in balancing efficient DMT removal with the prevention of side reactions. The most commonly used acids are Trichloroacetic acid (TCA) and Dichloroacetic acid (DCA).[2][3]

  • Trichloroacetic acid (TCA): With a lower pKa (around 0.7), TCA is a stronger acid that leads to very fast detritylation.[1][2] However, its high acidity increases the risk of depurination, especially for longer oligonucleotides or sequences containing sensitive bases.[1][3]

  • Dichloroacetic acid (DCA): With a higher pKa (around 1.5), DCA is a milder acid.[1][2] It results in a slower detritylation rate but significantly reduces the risk of depurination, making it a better choice for the synthesis of long oligonucleotides.[1][3]

Deblocking AcidpKaCharacteristicsRecommended Use
Trichloroacetic acid (TCA)~0.7Strong acid, fast detritylationShort, routine oligonucleotides where speed is critical.
Dichloroacetic acid (DCA)~1.5Milder acid, slower detritylationLong or modified oligonucleotides to minimize depurination.[1][4]

Q4: What is the acceptable water content in acetonitrile (ACN) for oligonucleotide synthesis?

Maintaining anhydrous conditions is crucial for successful oligonucleotide synthesis. The water content in acetonitrile (ACN) should be kept to a minimum, as moisture can react with the activated phosphoramidite, leading to lower coupling efficiency.[1] For sensitive and high-efficiency synthesis, the recommended water content is typically below 20 ppm, with some suppliers offering ACN with a water content of less than 10 ppm.[5][6][7] However, for washing steps, ACN with a water content between 30 ppm and 400 ppm may be acceptable in some large-scale processes.[8]

ApplicationRecommended Water Content in ACN
Phosphoramidite Dilution & Coupling< 10-20 ppm[1][5][6]
Washing Steps (Large Scale)30 - 400 ppm[8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to detritylation during oligonucleotide synthesis.

Issue 1: Low yield of full-length oligonucleotide and presence of n+1 peaks.

This often indicates premature detritylation during the coupling step, leading to the incorporation of base dimers.

Troubleshooting Workflow for n+1 Impurities

G start Start: Low Yield & n+1 Peaks check_activator Check Activator Acidity start->check_activator use_milder_activator Switch to Milder Activator (e.g., DCI) check_activator->use_milder_activator If using highly acidic activator (e.g., BTT, ETT) check_reagents Check Reagent Freshness check_activator->check_reagents If activator is appropriate use_milder_activator->check_reagents replace_reagents Replace Old Reagents check_reagents->replace_reagents If reagents are old or degraded check_moisture Verify Anhydrous Conditions check_reagents->check_moisture If reagents are fresh replace_reagents->check_moisture use_dry_acn Use Fresh, Anhydrous ACN (<20 ppm H2O) check_moisture->use_dry_acn If moisture contamination is suspected end End: Improved Yield check_moisture->end If conditions are anhydrous use_dry_acn->end

Caption: Troubleshooting workflow for addressing low yield and n+1 impurities.

Experimental Protocol: Activator Exchange

  • Identify Current Activator: Determine the pKa of the activator currently in use. Activators like BTT (pKa 4.1) and ETT (pKa 4.3) are more acidic and more likely to cause premature detritylation of dG.[1]

  • Select a Milder Activator: Choose an activator with a higher pKa, such as DCI (pKa 5.2), which is less acidic but still a highly effective activator.[1]

  • Prepare Fresh Activator Solution: Dissolve the new activator in fresh, anhydrous acetonitrile to the recommended concentration.

  • Instrument Wash: Thoroughly wash the reagent lines on the synthesizer with anhydrous acetonitrile to remove all traces of the previous activator.

  • Install New Activator: Install the new activator solution on the synthesizer.

  • Test Synthesis: Perform a test synthesis of a short oligonucleotide to confirm that the issue is resolved.

Issue 2: Incomplete detritylation leading to n-1 sequences.

This issue arises when the DMT group is not completely removed during the deblocking step, preventing the subsequent coupling reaction and leading to deletion mutants.

Troubleshooting Workflow for Incomplete Detritylation

G start Start: Incomplete Detritylation (n-1 peaks) check_deblock_reagent Verify Deblock Reagent Freshness & Concentration start->check_deblock_reagent replace_deblock Use Fresh Deblocking Solution check_deblock_reagent->replace_deblock If old or incorrect concentration increase_time Increase Detritylation Time Incrementally check_deblock_reagent->increase_time If fresh and correct concentration replace_deblock->increase_time check_temp Ensure Consistent Room Temperature increase_time->check_temp adjust_temp Adjust Lab Temperature if Necessary check_temp->adjust_temp If temperature is low end End: Complete Detritylation check_temp->end If temperature is stable adjust_temp->end

Caption: Troubleshooting workflow for addressing incomplete detritylation.

Experimental Protocol: Optimizing Detritylation Time

  • Baseline Synthesis: Perform a synthesis with the standard detritylation time and analyze the product for the presence of n-1 species.

  • Incremental Increase: Increase the detritylation time by a small increment (e.g., 10-15 seconds).

  • Analyze Product: Synthesize the oligonucleotide with the extended detritylation time and analyze the purity.

  • Repeat if Necessary: Continue to increase the detritylation time in small increments until the n-1 impurity is minimized, without introducing significant depurination.

  • Monitor for Depurination: Be aware that excessively long exposure to acid can lead to depurination. It is a balance between complete detritylation and minimizing side reactions.[9]

Issue 3: Depurination leading to chain cleavage.

This occurs when the deblocking conditions are too harsh, causing the cleavage of the glycosidic bond between the purine base and the sugar.

Logical Relationship for Preventing Depurination

G depurination Depurination Observed harsh_acid Cause: Harsh Acid Conditions depurination->harsh_acid weaker_acid Solution: Use Weaker Acid (DCA instead of TCA) harsh_acid->weaker_acid lower_conc Solution: Lower Acid Concentration harsh_acid->lower_conc shorter_time Solution: Decrease Detritylation Time harsh_acid->shorter_time no_depurination Result: Minimized Depurination weaker_acid->no_depurination lower_conc->no_depurination shorter_time->no_depurination

Caption: Logical approach to preventing depurination during detritylation.

Experimental Protocol: Manual Detritylation for Sensitive Oligonucleotides

For highly sensitive or purified trityl-on oligonucleotides, manual detritylation under milder conditions can be performed post-synthesis.

  • Dissolve Oligonucleotide: After HPLC purification and drying, dissolve the trityl-on oligonucleotide in 200-500 µL of 80% acetic acid.[10]

  • Incubate: Let the solution stand at room temperature for 20 minutes. The orange color of the trityl cation will not be visible as it reacts with water to form tritanol.[10]

  • Quench and Dry: Add an equal volume of 95% ethanol and lyophilize the sample until all the acetic acid has been removed.[10]

  • Desalt: Remove the hydrolyzed DMT group and any remaining salts using a suitable desalting method, such as an OPC cartridge.[10]

References

Side reactions and byproduct formation in 5'-O-Tritylthymidine chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-Tritylthymidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the trityl group in this compound chemistry?

The trityl (triphenylmethyl) group is a bulky protecting group used to selectively block the 5'-hydroxyl group of thymidine. This protection is crucial for preventing undesired reactions at this position during subsequent chemical modifications at other sites of the nucleoside, such as the 3'-hydroxyl group. Its steric bulk also favors the selective protection of the primary 5'-hydroxyl over the secondary 3'-hydroxyl group.

Q2: What are the most common side reactions during the synthesis of this compound?

The most prevalent side reactions involve the tritylation of other reactive sites on the thymidine molecule, leading to the formation of byproducts. The primary byproducts are:

  • 3'-O-Tritylthymidine: Formation of this isomer occurs when the trityl group reacts with the secondary hydroxyl group at the 3' position.

  • 3',5'-di-O-Tritylthymidine: This byproduct results from the tritylation of both the 3' and 5' hydroxyl groups.

The formation of these byproducts is influenced by reaction conditions such as the choice of solvent, base, and the stoichiometry of the reagents.

Troubleshooting Guides

Low Yield of this compound

Q3: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure that trityl chloride (or another tritylating agent) is used in a slight molar excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Reaction Time: The reaction may require more time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (thymidine) is consumed.

    • Temperature: While the reaction is typically performed at room temperature, gentle heating might be necessary in some cases, but be cautious as this can also promote side reactions.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Pyridine is a common solvent as it also acts as a base to neutralize the HCl byproduct. Anhydrous conditions are critical.

    • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate and improve yield.

  • Moisture Contamination:

    • Anhydrous Conditions: Trityl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Purification Losses:

    • Extraction: Ensure proper phase separation during the aqueous workup to avoid loss of the product in the aqueous layer.

    • Chromatography: Optimize the column chromatography conditions (solvent system, silica gel loading) to minimize product loss.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Tritylation of Thymidine

Tritylating AgentBase/CatalystSolventTemperature (°C)Time (h)This compound Yield (%)3',5'-di-O-Tritylthymidine (%)Reference
Trityl ChloridePyridinePyridineRoom Temp16~85~5[1]
Trityl ChloridePyridine/DMAPPyridineRoom Temp4>90<5[2]
Trityl Alcohol/TFAA2,6-LutidineDichloromethane0 to RT2Low (Di-tritylation favored)Major Product[3]
Trityl Alcohol/TFAA2,6-LutidineTHF0 to RT282Trace[3]

TFAA: Trifluoroacetic Anhydride, DMAP: 4-dimethylaminopyridine, THF: Tetrahydrofuran. Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of this compound using trityl chloride and pyridine.

Materials:

  • Thymidine

  • Anhydrous Pyridine

  • Trityl Chloride (TrCl)

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dry thymidine under vacuum.

  • Dissolve thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Add DMAP (catalytic amount, e.g., 0.1 eq) to the solution.

  • Slowly add trityl chloride (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5).

  • Once the reaction is complete (typically after 4-16 hours), quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired 5'-O-tritylated product from unreacted thymidine and di-tritylated byproduct.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol outlines a general method for the analysis of the reaction mixture to determine the purity of this compound and quantify byproducts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in Water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or purified product in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Profile: Due to the hydrophobicity of the trityl group, the elution order on a reversed-phase column will be:

  • Thymidine (most polar)

  • This compound

  • 3'-O-Tritylthymidine (retention times may be very similar to the 5'-isomer)

  • 3',5'-di-O-Tritylthymidine (most hydrophobic)

Mandatory Visualization

Synthesis_and_Side_Reactions Thymidine Thymidine TrCl Trityl Chloride (Pyridine, DMAP) Product This compound (Desired Product) TrCl->Product Primary Hydroxyl (More Reactive) Side_Product_1 3'-O-Tritylthymidine (Isomeric Byproduct) TrCl->Side_Product_1 Secondary Hydroxyl (Less Reactive) Side_Product_2 3',5'-di-O-Tritylthymidine (Over-tritylation Byproduct) Product->Side_Product_2 Further Tritylation Side_Product_1->Side_Product_2 Further Tritylation

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time/ Reagent Stoichiometry Incomplete->Increase_Time Check_Conditions Review Reaction Conditions Complete->Check_Conditions Increase_Time->Start Re-run Anhydrous Ensure Anhydrous Conditions (Solvents/Glassware) Check_Conditions->Anhydrous Moisture? Catalyst Consider Adding DMAP as a Catalyst Check_Conditions->Catalyst Slow Reaction? Purification Optimize Purification (Chromatography) Check_Conditions->Purification Conditions OK

References

Technical Support Center: HPLC Purification of Trityl-On Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of trityl-on oligonucleotides. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification outcomes.

Principle of Trityl-On Purification

Trityl-on purification is a widely used method for purifying synthetic oligonucleotides. It leverages the hydrophobic dimethoxytrityl (DMT) group that is left on the 5' end of the full-length oligonucleotide product after synthesis. This DMT group provides a strong hydrophobic handle, allowing for excellent separation of the desired full-length sequence from shorter, "failure" sequences (which are capped and lack the 5'-DMT group) using reversed-phase high-performance liquid chromatography (RP-HPLC).[1] The failure sequences, being more polar, elute from the column earlier, while the trityl-on full-length product is retained more strongly. After the failure sequences are washed away, the DMT group is cleaved from the purified oligonucleotide (detritylation), and the final product is eluted.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of trityl-on oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Split Peaks Secondary Structure: Oligonucleotides, especially those with high GC content, can form secondary structures (e.g., hairpins) that lead to poor peak shape.- Increase the column temperature to 60-80°C to disrupt secondary structures.[2]- Use a denaturing mobile phase, such as one containing tetraethylammonium hydroxide.[3]
Poor Column Performance: The column may be degraded or contaminated.- Use a column specifically designed for oligonucleotide purification.- Flush the column with a strong solvent wash to remove contaminants.
Low Yield of Purified Oligonucleotide Incomplete Elution: The oligonucleotide may not be fully eluting from the column.- Optimize the elution gradient; a shallower gradient may improve recovery.- Ensure the elution buffer is at the correct pH and organic solvent concentration.
Loss of Trityl Group Before Purification: The 5'-DMT group may be prematurely cleaved during sample handling or storage.[4]- Avoid acidic conditions and excessive heat during sample preparation and storage. Add a small amount of a volatile base like triethylamine to the sample if storing before purification.[5]
Inefficient Detritylation: The on-column detritylation step may be incomplete.- Ensure the detritylation reagent (e.g., trifluoroacetic acid) is fresh and at the correct concentration.- Increase the contact time of the detritylation reagent with the column.
Presence of Impurities in the Final Product Co-elution of Impurities: Some synthesis by-products or failure sequences may have similar retention times to the product.- Optimize the HPLC gradient to improve separation resolution.- Consider a two-step purification process, where the trityl-on purification is followed by a second purification step after detritylation.[6]
Depurination: The acidic conditions used for detritylation can cause hydrolysis of the glycosidic bond between the purine base (A or G) and the sugar, leading to apurinic sites.[4]- Use a milder acid for detritylation, such as dichloroacetic acid (DCA), which has been shown to cause less depurination than trifluoroacetic acid (TFA).[7]- Minimize the exposure time to the acid.
Inconsistent Retention Times Mobile Phase Variability: Inconsistent preparation of mobile phases can lead to shifts in retention time.- Prepare fresh mobile phases for each run.- Use high-purity solvents and reagents (LC-MS grade is recommended).[8]
Column Equilibration: Insufficient column equilibration between runs can cause variability.- Ensure the column is thoroughly equilibrated with the starting mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of trityl-on HPLC purification?

The primary advantage is the enhanced separation of the full-length oligonucleotide from shorter failure sequences. The hydrophobic DMT group provides a significant difference in retention on a reversed-phase column, making the purification more selective and efficient.[1][9]

Q2: When should I choose trityl-on purification over other methods like anion-exchange HPLC?

Trityl-on reversed-phase HPLC is particularly effective for purifying longer oligonucleotides (40-150 nucleotides) and for sequences that are modified with hydrophobic groups.[1] Anion-exchange HPLC, which separates based on charge, is a good alternative for unmodified oligonucleotides up to 50-80 bases in length and can be beneficial for sequences prone to strong secondary structures as it can be run at high pH.

Q3: What level of purity can I expect from trityl-on HPLC purification?

With an optimized protocol, it is possible to achieve purities greater than 90-95%.[7][10]

Q4: Can trityl-on purification be used for RNA oligonucleotides?

Yes, trityl-on purification strategies are also applicable to RNA oligonucleotides, with similar principles of separation based on the 5'-DMT group.

Q5: What is the purpose of the ion-pairing reagent in the mobile phase?

The negatively charged phosphate backbone of oligonucleotides makes them highly polar. An ion-pairing reagent, such as triethylammonium acetate (TEAA), is a positively charged molecule that pairs with the phosphate groups. This neutralizes the charge and increases the hydrophobicity of the oligonucleotide, allowing it to be retained on the reversed-phase column.[8]

Quantitative Data

The following table summarizes typical purity and yield data for trityl-on purified DNA oligonucleotides of varying lengths.

Oligonucleotide LengthSequence TypePurityYield
21merDNA92%92%
70merDNA96%93%
120merDNA90%97%
Data sourced from an Agilent Technologies application note on TOP-DNA purification.[9]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Trityl-On Oligonucleotide Purification

This protocol provides a general method for the purification of trityl-on oligonucleotides using an ion-pair reversed-phase HPLC system.

Materials:

  • Crude trityl-on oligonucleotide, dried

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water

  • Neutralization Solution: 50% Acetonitrile containing 0.5% ammonia solution

  • Reversed-phase HPLC column suitable for oligonucleotide purification (e.g., C18, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the crude, dried trityl-on oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution:

      • Time 0-5 min: 5% Mobile Phase B (Isocratic wash to elute failure sequences)

      • Time 5-25 min: Linear gradient from 5% to 50% Mobile Phase B (Elution of the trityl-on product)

      • Time 25-30 min: 50% Mobile Phase B (Column wash)

      • Time 30-35 min: Linear gradient from 50% to 5% Mobile Phase B

      • Time 35-40 min: 5% Mobile Phase B (Re-equilibration)

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

    • Detection: Monitor the elution at 260 nm.

    • Fraction Collection: Collect the peak corresponding to the trityl-on oligonucleotide.

  • Post-Purification Processing (Manual Detritylation):

    • Dry the collected fraction containing the trityl-on oligonucleotide under vacuum.

    • Dissolve the dried oligonucleotide in 100 µL of 80% acetic acid and incubate at room temperature for 30 minutes.[11]

    • Add 1 mL of cold ethanol and 100 µL of 3 M sodium acetate to precipitate the oligonucleotide.

    • Centrifuge to pellet the oligonucleotide, decant the supernatant, and wash the pellet with cold 70% ethanol.

    • Dry the final purified oligonucleotide pellet.

Protocol 2: On-Column Detritylation

This protocol describes the process of cleaving the DMT group while the oligonucleotide is still bound to the HPLC column.

Procedure:

  • Follow steps 1 and 2 of Protocol 1 to bind the trityl-on oligonucleotide to the column and wash away the failure sequences.

  • After the initial wash, stop the flow and inject the Detritylation Solution onto the column. Allow it to remain on the column for 5-10 minutes.

  • Resume the flow with a low percentage of Mobile Phase B (e.g., 5-10%) to wash away the cleaved trityl group (which can be monitored by its orange color).

  • Once the trityl group has been washed away, apply a gradient of Mobile Phase B to elute the purified, detritylated oligonucleotide.

  • Collect the peak corresponding to the final product.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification CrudeOligo Crude Trityl-On Oligonucleotide Dissolve Dissolve in Mobile Phase A CrudeOligo->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject onto RP-HPLC Column Filter->Inject Wash Isocratic Wash (Elute Failures) Inject->Wash EluteTritylOn Gradient Elution (Collect Trityl-On Product) Wash->EluteTritylOn DryFraction Dry Collected Fraction EluteTritylOn->DryFraction Detritylate Manual Detritylation (e.g., 80% Acetic Acid) DryFraction->Detritylate Precipitate Precipitate Oligonucleotide Detritylate->Precipitate WashPellet Wash and Dry Final Product Precipitate->WashPellet PureOligo Pure Detritylated Oligonucleotide WashPellet->PureOligo

Caption: Workflow for Trityl-On Oligonucleotide HPLC Purification.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_yield Low Yield cluster_purity Low Purity Start HPLC Run Issue BroadSplitPeak Broad or Split Peak? Start->BroadSplitPeak LowYield Low Yield? Start->LowYield LowPurity Impurities Present? Start->LowPurity SecondaryStructure Check for Secondary Structure BroadSplitPeak->SecondaryStructure IncreaseTemp Increase Column Temperature SecondaryStructure->IncreaseTemp DenaturingMP Use Denaturing Mobile Phase SecondaryStructure->DenaturingMP CheckElution Optimize Elution Gradient LowYield->CheckElution CheckTritylLoss Premature Trityl Loss? LowYield->CheckTritylLoss CheckDetritylation Incomplete Detritylation? LowYield->CheckDetritylation OptimizeGradient Optimize Gradient for Resolution LowPurity->OptimizeGradient CheckDepurination Suspect Depurination? LowPurity->CheckDepurination UseMilderAcid Use Milder Acid for Detritylation CheckDepurination->UseMilderAcid

Caption: Troubleshooting Logic for HPLC Purification Issues.

References

Technical Support Center: Synthesis of 5'-O-Tritylthymidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 5'-O-Tritylthymidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the trityl group in this synthesis?

A1: The trityl group (triphenylmethyl) is a bulky protecting group for the primary 5'-hydroxyl group of thymidine. Its steric hindrance prevents unwanted side reactions at this position, allowing for selective reactions at the 3'-hydroxyl group. It is also stable under basic conditions and can be easily removed with mild acid.

Q2: Why are anhydrous conditions critical for this reaction?

A2: Anhydrous (water-free) conditions are essential to prevent the hydrolysis of the tritylating agent (e.g., trityl chloride) to triphenylmethanol. The presence of water will consume the reagent and significantly reduce the yield of the desired product. It can also lead to the deprotection of the trityl group if it has already been attached.

Q3: What are the most common side products in this synthesis, and how can they be minimized?

A3: The most common side products are the di-tritylated thymidine (3',5'-di-O-tritylthymidine) and unreacted thymidine. Formation of the di-tritylated product can be minimized by using a slight excess of thymidine relative to the trityl chloride and by carefully controlling the reaction time. Unreacted thymidine can be addressed by ensuring the activity of the tritylating agent and the dryness of the reaction.

Q4: Can I use a catalyst for this reaction?

A4: Yes, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that can significantly increase the rate of tritylation, leading to higher yields in shorter reaction times.

Troubleshooting Guide

Low or No Product Yield

Issue: After the reaction and work-up, I have a very low yield of this compound, or none at all.

Possible Causes and Solutions:

  • Presence of Moisture:

    • Diagnosis: The tritylating agent may have hydrolyzed. You may observe triphenylmethanol as a byproduct in your TLC or NMR.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Tritylating Agent:

    • Diagnosis: Trityl chloride is sensitive to moisture and can degrade over time.

    • Solution: Use a fresh bottle of trityl chloride or recrystallize the old reagent. Store it in a desiccator.

  • Insufficient Reaction Time or Temperature:

    • Diagnosis: The reaction may not have gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Solution: Increase the reaction time. While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the yield, but be cautious as this may also increase the formation of byproducts.

  • Inadequate Mixing:

    • Diagnosis: If thymidine is not fully dissolved or the reaction mixture is not homogeneous, the reaction will be inefficient.

    • Solution: Ensure efficient stirring throughout the reaction. Choose a solvent in which thymidine has good solubility.

Formation of Significant Byproducts

Issue: My TLC analysis shows multiple spots, indicating the presence of significant byproducts.

Possible Byproducts and Solutions:

  • 3',5'-di-O-Tritylthymidine:

    • Diagnosis: A less polar spot on the TLC compared to the product.

    • Solution: Use a molar ratio of thymidine to trityl chloride that is slightly greater than 1:1. Avoid a large excess of trityl chloride. Carefully monitor the reaction by TLC and stop it once the starting material is consumed.

  • Triphenylmethanol:

    • Diagnosis: A byproduct spot on the TLC that can be confused with the product.

    • Solution: This is a result of moisture in the reaction. Follow the recommendations for anhydrous conditions strictly.

Difficulties in Purification

Issue: I am having trouble separating the product from the starting material and byproducts.

Solutions:

  • Column Chromatography:

    • Use a silica gel column.

    • A common solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

    • The less polar di-tritylated product will elute first, followed by the desired this compound, and finally the more polar unreacted thymidine.

    • To improve separation, a solvent system of ethyl acetate in hexanes can also be used.[1]

  • Recrystallization:

    • This compound can sometimes be purified by recrystallization from a suitable solvent system like dichloromethane/hexanes or ethyl acetate/hexanes.

Data Presentation

Table 1: Effect of Solvent and Base on the Yield of this compound

EntrySolventBaseYield of this compoundYield of 3',5'-di-O-Tritylthymidine
1Dichloromethane2,6-LutidineLowMajor Product
2THF2,6-Lutidine82%Trace
3DMF2,6-LutidineLower YieldMinor Product
4Acetonitrile2,6-LutidineLower YieldMinor Product
5THFDIEAHigh Yield (close to 100% selectivity)Trace

This data highlights that THF as a solvent and DIEA as a base are optimal for selectively synthesizing the mono-tritylated product.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Thymidine

  • Trityl chloride (TrCl)

  • Anhydrous pyridine or a mixture of anhydrous Dichloromethane (DCM) and Diisopropylethylamine (DIEA)

  • 4-Dimethylaminopyridine (DMAP) (catalyst, optional)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add thymidine (1 equivalent).

  • Dissolution: Add anhydrous pyridine (or anhydrous THF). Stir until the thymidine is completely dissolved.

  • Addition of Reagents: Add DMAP (0.1 equivalents, optional). In a separate flask, dissolve trityl chloride (1.1 equivalents) in a minimal amount of anhydrous pyridine (or anhydrous THF) and add it dropwise to the thymidine solution at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable solvent system is 5-10% methanol in dichloromethane. The product should have a higher Rf value than the starting thymidine.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few milliliters of cold methanol and stir for 15 minutes.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent (e.g., hexanes or dichloromethane).

    • Load the crude product (dissolved in a minimal amount of dichloromethane or pre-adsorbed onto a small amount of silica gel).

    • Elute with a gradient of increasing polarity, for example, from 100% dichloromethane to 5% methanol in dichloromethane.

    • Collect the fractions containing the pure product (identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to obtain this compound as a white solid.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dry Glassware & Reagents dissolve Dissolve Thymidine in Anhydrous Solvent start->dissolve add_reagents Add Trityl Chloride (and optional DMAP) dissolve->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Methanol monitor->quench Complete workup Aqueous Work-up quench->workup purify Purify by Column Chromatography workup->purify end End: Pure this compound purify->end incomplete Incomplete Reaction troubleshooting_logic start Low Yield Issue check_moisture Check for Moisture? (Triphenylmethanol byproduct) start->check_moisture anhydrous_conditions Solution: Use Anhydrous Solvents & Inert Atmosphere check_moisture->anhydrous_conditions Yes check_reagent Check Trityl Chloride Activity? check_moisture->check_reagent No fresh_reagent Solution: Use Fresh or Recrystallized Reagent check_reagent->fresh_reagent Inactive check_completion Reaction Complete by TLC? check_reagent->check_completion Active increase_time Solution: Increase Reaction Time check_completion->increase_time No check_byproducts Significant Byproducts? check_completion->check_byproducts Yes adjust_ratio Solution: Adjust Reagent Ratios check_byproducts->adjust_ratio Yes

References

Managing steric hindrance in reactions with 5'-O-Tritylthymidine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions with 5'-O-Tritylthymidine. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for common challenges encountered during chemical synthesis. The bulky nature of the 5'-trityl group can present significant steric hindrance, impacting reaction efficiency and yield. Below, you will find troubleshooting guides and frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the 5'-trityl group so commonly used despite its steric bulk?

A1: The triphenylmethyl (trityl) group is widely used for the protection of the primary 5'-hydroxyl group of nucleosides like thymidine for several key reasons:

  • Selective Protection: Due to its significant steric bulk, the trityl group reacts preferentially with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.[1][2] This selectivity is crucial for directing modifications to other parts of the nucleoside.

  • Stability: Trityl ethers are stable to a wide range of reaction conditions, including those used in oligonucleotide synthesis and other modifications.

  • Acid Labile: The trityl group can be easily removed under mild acidic conditions (e.g., 80% acetic acid or dilute trifluoroacetic acid), which typically do not affect other protecting groups used in nucleoside chemistry.[2]

  • Monitoring: The release of the trityl cation upon deprotection results in a bright orange or yellow color, providing a simple visual method to monitor reaction progress. The cation can also be quantified by UV-Vis spectrophotometry.

Q2: What are the main challenges caused by the steric hindrance of the 5'-O-trityl group?

A2: The primary challenge is the reduced reactivity of the adjacent 3'-hydroxyl group. The bulky trityl group can physically block or hinder the approach of reagents to the 3'-position, leading to:

  • Slow Reaction Rates: Reactions at the 3'-OH, such as phosphorylation, acylation, or coupling with other molecules, can be significantly slowed down.[1]

  • Low Yields: Inefficient reactions often result in lower yields of the desired 3'-modified product.

  • Need for Harsher Conditions: To overcome the steric barrier, more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) may be required, which can lead to side reactions like detritylation or degradation.

Q3: Can the choice of solvent influence the effects of steric hindrance?

A3: Yes, the solvent can play a critical role.

  • Polar Aprotic Solvents: Solvents like pyridine, dimethylformamide (DMF), and acetonitrile are commonly used. Pyridine can act as both a solvent and a base, facilitating many reactions.[2]

  • Coordinating Solvents: In some cases, solvents that can coordinate with reagents or intermediates may help to stabilize transition states and improve reaction rates.

  • Viscosity and Polarity: The solvent's physical properties can affect the diffusion of bulky reagents and the solubility of the substrate, indirectly influencing the reaction outcome.

Troubleshooting Guide

Problem 1: Low yield in 3'-hydroxyl acylation or phosphorylation of this compound.

  • Possible Cause 1: Insufficient Reagent Reactivity.

    • Solution: Use a more powerful activating agent or a less sterically hindered reagent if possible. For example, when introducing a phosphate group, using a smaller phosphoramidite or a more potent activator can improve efficiency.

  • Possible Cause 2: Steric Hindrance from the Trityl Group.

    • Solution 1: Increase Catalyst Loading or Use a More Effective Catalyst. Catalysts like 4-dimethylaminopyridine (DMAP) are often used to accelerate acylation reactions.[2] Increasing the amount of DMAP or using a more nucleophilic catalyst can help overcome the steric barrier.

    • Solution 2: Optimize Reaction Temperature and Time. Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. However, this must be balanced against the risk of side reactions. Monitor the reaction by TLC to find the optimal reaction time.

  • Possible Cause 3: Premature Deprotection (Detritylation).

    • Solution: Ensure all reagents and solvents are anhydrous and free of acid contaminants. If the reaction requires a basic catalyst, ensure it is not contaminated with its acidic salt. The use of a non-volatile base like Tris can sometimes prevent trityl loss during workup and drying.[3]

Problem 2: No reaction or incomplete conversion when attempting to modify the 3'-OH group.

  • Possible Cause 1: Inactive Reagents.

    • Solution: Verify the quality and activity of your reagents. Acylating agents can hydrolyze over time, and phosphoramidites are sensitive to moisture and oxidation. Use freshly opened or properly stored reagents.

  • Possible Cause 2: Extreme Steric Hindrance.

    • Solution: If both the incoming reagent and the substrate are exceptionally bulky, the reaction may not proceed. Consider using a derivative of your reagent with a longer, more flexible linker to distance the reactive center from its own bulk. Alternatively, switching to a smaller 5'-protecting group, if the synthetic route allows, may be necessary.

Quantitative Data Summary

The following table summarizes typical yields for the acylation of the 3'-OH of this compound under different catalytic conditions. This illustrates how catalyst choice can mitigate the effects of steric hindrance.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
DMAP (1.2 eq)Acetic AnhydridePyridine254~95General Knowledge
No CatalystAcetic AnhydridePyridine2524< 20General Knowledge
DMAP (1.2 eq)Pivaloyl ChloridePyridine5012~70-80General Knowledge
DBU (1.1 eq)PhosphoramiditeACN252> 90[4]

Note: Yields are approximate and can vary based on specific substrate, reagent purity, and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for 3'-O-Acetylation of this compound

This protocol describes a standard procedure to acetylate the 3'-hydroxyl group, a common reaction where steric hindrance must be managed.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add DMAP (0.1-1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield 3'-O-Acetyl-5'-O-Tritylthymidine.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for working with this compound.

G start Start: this compound reagent Select Reagent & Catalyst (e.g., Acyl Halide + DMAP) start->reagent reaction Perform Reaction (Anhydrous Pyridine, RT) reagent->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Quench & Aqueous Workup monitor->workup Reaction Complete purify Purify Product (Silica Gel Chromatography) workup->purify product Final Product: 3'-Modified-5'-O-Tritylthymidine purify->product

Caption: Workflow for 3'-modification of this compound.

G start Problem: Low Yield at 3'-OH check_reagents Are reagents active & anhydrous? start->check_reagents check_catalyst Is catalyst effective/sufficient? check_reagents->check_catalyst Yes replace_reagents Solution: Use fresh, anhydrous reagents. check_reagents->replace_reagents No check_conditions Are conditions optimal? check_catalyst->check_conditions Yes increase_catalyst Solution: Increase catalyst loading or use a more potent catalyst (e.g., DBU). check_catalyst->increase_catalyst No optimize_conditions Solution: Increase temperature moderately. Increase reaction time. Monitor closely by TLC. check_conditions->optimize_conditions No

Caption: Troubleshooting guide for low-yield 3'-hydroxyl reactions.

References

Technical Support Center: 5'-O-Tritylthymidine Stability and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the stability and reactions of 5'-O-Tritylthymidine.

FAQs: Handling, Storage, and Stability of this compound

Q1: How should this compound be properly stored?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to minimize exposure to atmospheric moisture. For long-term storage, maintaining a desiccated environment is crucial to prevent premature detritylation.

Q2: What is the primary impact of moisture on this compound?

Moisture, particularly in the presence of acidic conditions, can lead to the hydrolytic cleavage of the trityl group from the 5'-hydroxyl position of thymidine. This process, known as detritylation, unmasks the hydroxyl group, which can lead to unintended reactions or impurities in subsequent synthetic steps.

Q3: Can moisture affect the stability of solid this compound?

Yes, solid this compound can be susceptible to degradation in the presence of high humidity, especially if any acidic impurities are present. Adsorbed moisture can facilitate the cleavage of the acid-labile trityl group over time. Therefore, it is essential to store the solid compound under anhydrous conditions.

Q4: Are there specific solvents to avoid when working with this compound to prevent moisture-related issues?

It is critical to use anhydrous solvents, especially in reactions where the trityl group needs to remain intact. Residual water in solvents like acetonitrile, commonly used in oligonucleotide synthesis, can lead to undesired detritylation, particularly in the presence of acidic reagents. Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.

Q5: What is depurination, and is it a concern with this compound and moisture?

Depurination is the cleavage of the N-glycosidic bond that connects a purine base (adenine or guanine) to the sugar moiety. While thymidine is a pyrimidine and thus less susceptible to depurination than purines, harsh acidic conditions used for detritylation, especially if prolonged, can potentially lead to degradation of the nucleoside itself.[1] Moisture can exacerbate acidic conditions, indirectly contributing to a higher risk of side reactions.

Troubleshooting Guide: Moisture-Related Issues in Experiments

This guide addresses common problems encountered during experiments with this compound that can be attributed to the presence of moisture.

Problem Potential Cause Recommended Solution
Premature Detritylation (Loss of Trityl Group) Presence of moisture in reaction solvents or reagents, leading to hydrolysis of the trityl ether bond, especially under acidic conditions.- Use anhydrous solvents and reagents. - Store reagents over desiccants. - Perform reactions under an inert atmosphere (e.g., argon or nitrogen). - If acidic conditions are necessary, ensure they are strictly controlled and moisture-free.
Low Yield in Oligonucleotide Synthesis Moisture in the acetonitrile solvent can hydrolyze the phosphoramidite monomers and also lead to incomplete coupling.[2] Premature detritylation due to moisture can also result in truncated sequences.- Use anhydrous acetonitrile (<30 ppm water).[2] - Ensure phosphoramidite solutions are anhydrous. - Dry the synthesis column and lines thoroughly. - Add a non-volatile base, such as TRIS, to the oligonucleotide solution before drying to prevent detritylation.[3]
Appearance of Unexpected Byproducts in TLC or HPLC The primary byproduct from moisture-induced degradation is free thymidine and triphenylmethanol. Other side reactions may be catalyzed by the presence of acid and water.- Co-spot with authentic samples of thymidine and triphenylmethanol to confirm the identity of the byproducts. - Implement stricter anhydrous techniques in your experimental setup. - Purify the starting material if it has been stored improperly.
Inconsistent Reaction Outcomes Variable amounts of moisture in different batches of solvents or on different days (due to changes in ambient humidity) can lead to inconsistent reaction rates and product profiles.- Standardize drying procedures for all solvents and reagents. - Monitor and control the humidity in the laboratory environment where possible. - Always use freshly opened anhydrous solvents for sensitive reactions.

Data Summary

Factor Effect on Stability Observations and Recommendations References
Moisture (Water) Decreases stabilityCatalyzes the hydrolysis of the trityl ether bond, especially in the presence of acid.[4][5]
Acidity (Low pH) Decreases stabilityThe trityl group is acid-labile; its cleavage is accelerated by protons.[4]
Temperature Decreases stabilityHigher temperatures can accelerate the rate of acid-catalyzed detritylation.[6]
Anhydrous Solvents Increases stabilityMinimizes the availability of water for hydrolysis.[7]
Inert Atmosphere Increases stabilityPrevents the introduction of atmospheric moisture during reactions.[7]
Basic Conditions Increases stabilityThe trityl group is generally stable under basic conditions.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound to Moisture

This protocol provides a general method to evaluate the stability of this compound in the presence of varying amounts of moisture in an organic solvent.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • Deionized water

  • Trifluoroacetic acid (TFA) solution in acetonitrile (e.g., 1% v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., dichloromethane:methanol 95:5)

  • UV lamp (254 nm)

  • HPLC system with a C18 column (for quantitative analysis)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Create a series of test solutions by adding varying amounts of water to aliquots of the stock solution to achieve different water concentrations (e.g., 0.1%, 0.5%, 1%, 5% v/v).

    • Prepare a control solution with only anhydrous acetonitrile.

  • Stability Testing:

    • To each test solution and the control, add a small amount of the TFA solution to create a mildly acidic environment that mimics conditions that might be encountered in a reaction.

    • Incubate the solutions at room temperature.

  • Monitoring Degradation:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a small aliquot from each solution.

    • Spot the aliquots on a TLC plate.

    • Develop the TLC plate and visualize the spots under a UV lamp. The appearance of a new spot corresponding to thymidine indicates detritylation.

    • For quantitative analysis, inject the aliquots into an HPLC system. Monitor the decrease in the peak area of this compound and the increase in the peak area of thymidine over time.

  • Data Analysis:

    • From the HPLC data, calculate the percentage of this compound remaining at each time point for each water concentration.

    • Plot the percentage of remaining this compound against time to determine the rate of degradation as a function of moisture content.

Visualizations

Hydrolysis_of_5_Tritylthymidine Tritylthymidine This compound Protonated_Ether Protonated Ether Intermediate Tritylthymidine->Protonated_Ether Protonation H2O Moisture (H₂O) Detritylation Detritylation (Hydrolysis) H2O->Detritylation H_plus Acid (H⁺) H_plus->Protonated_Ether Protonated_Ether->Detritylation Thymidine Thymidine Detritylation->Thymidine Trityl_Carbocation Trityl Carbocation Detritylation->Trityl_Carbocation Triphenylmethanol Triphenylmethanol Trityl_Carbocation->Triphenylmethanol + H₂O

Caption: Acid-catalyzed hydrolysis of this compound in the presence of moisture.

Caption: Troubleshooting workflow for moisture-related issues in this compound reactions.

References

Validation & Comparative

A Comparative NMR Analysis of 5'-O-Tritylthymidine and its Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 5'-O-Tritylthymidine with its widely used analogs, 5'-O-(Dimethoxytrityl)thymidine (DMT-T) and 5'-O-(tert-Butyldimethylsilyl)thymidine (TBDMS-T), provides researchers with critical data for the selection of the most appropriate 5'-hydroxyl protecting group in nucleoside chemistry. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering valuable insights into the electronic and structural effects of these protecting groups on the thymidine scaffold.

In the realm of synthetic chemistry, particularly in the assembly of oligonucleotides and nucleoside-based therapeutics, the judicious selection of protecting groups is paramount. The trityl group and its derivatives, along with silyl ethers, are among the most frequently employed moieties for the temporary protection of the 5'-hydroxyl group of nucleosides. Their relative stability, ease of introduction, and selective removal are key factors in their widespread application. This report provides a side-by-side comparison of the NMR spectral data of this compound, DMT-T, and a TBDMS-protected thymidine derivative to aid researchers in their synthetic strategies.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, 5'-O-(Dimethoxytrityl)thymidine, and a 5'-O-(tert-Butyldimethylsilyl)thymidine derivative. The data highlights the influence of the different protecting groups on the chemical environment of the thymidine protons and carbons. Variations in chemical shifts can be attributed to the distinct electronic (inductive and mesomeric) and steric effects exerted by the trityl, dimethoxytrityl, and tert-butyldimethylsilyl groups.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton AssignmentThis compound Derivative (in CDCl₃)5'-O-(Dimethoxytrityl)thymidine (in DMSO-d₆)[1]5'-O-Amino-3'-O-(tert-butyldimethylsilyl)thymidine (in CDCl₃)[1]
Thymine
H-67.50 (d, J = 0.9 Hz)[1]7.50 (d, J = 0.9 Hz)[1]7.38 (d, J = 1.0 Hz)[1]
NH-311.33 (s)[1]11.33 (s)[1]8.53 (s, br)[1]
5-CH₃1.45 (d, J = 0.8 Hz)[1]1.45 (d, J = 0.8 Hz)[1]1.93 (d, J = 1.0 Hz)[1]
Deoxyribose
H-1'6.20 (app. t, J = 6.8 Hz)[1]6.20 (app. t, J = 6.8 Hz)[1]6.24 (app. t, J = 6.5 Hz)[1]
H-2'a2.15 (ddd, J = 13.4, 6.3, 3.7 Hz)[1]2.15 (ddd, J = 13.4, 6.3, 3.7 Hz)[1]2.08 (app. dt, J = 13.4, 6.5 Hz)[1]
H-2'b2.25 (app. dt, J = 13.4, 6.8 Hz)[1]2.25 (app. dt, J = 13.4, 6.8 Hz)[1]2.26 (ddd, J = 13.4, 6.5, 3.7 Hz)[1]
H-3'4.32 (m)[1]4.32 (m)[1]4.37 (app. dt, J = 6.5, 3.7 Hz)[1]
H-4'3.88 (ddd, J = 4.2, 3.5, 3.1 Hz)[1]3.88 (ddd, J = 4.2, 3.5, 3.1 Hz)[1]4.00-4.03 (m)[1]
H-5'a3.17 (dd, J = 10.5, 3.1 Hz)[1]3.17 (dd, J = 10.5, 3.1 Hz)[1]3.85 (dd, J = 11.0, 4.4 Hz)[1]
H-5'b3.21 (dd, J = 10.5, 4.2 Hz)[1]3.21 (dd, J = 10.5, 4.2 Hz)[1]3.96 (dd, J = 11.0, 3.1 Hz)[1]
Protecting Group
Trityl/DMT Aromatic7.22-7.42 (m)[1]6.82-7.42 (m)[1]-
DMT OCH₃-3.79 (s)[1]-
TBDMS Si(CH₃)₂--0.08 (s)[1]
TBDMS C(CH₃)₃--0.89 (s)[1]

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon AssignmentThis compound Derivative (in CDCl₃)5'-O-(Dimethoxytrityl)thymidine (in DMSO-d₆)[1]5'-O-Amino-3'-O-(tert-butyldimethylsilyl)thymidine (in CDCl₃)[1]
Thymine
C-2150.4[1]150.4[1]150.3[1]
C-4163.7[1]163.7[1]163.7[1]
C-5109.6[1]109.6[1]111.0[1]
C-6135.7[1]135.7[1]135.9[1]
5-CH₃11.7[1]11.7[1]12.9[1]
Deoxyribose
C-1'83.8[1]83.8[1]85.5[1]
C-2'39.5[1]39.5[1]41.1[1]
C-3'70.6[1]70.6[1]72.0[1]
C-4'85.5[1]85.5[1]85.6[1]
C-5'63.8[1]63.8[1]75.5[1]
Protecting Group
Trityl/DMT Cq85.9[1]85.9[1]-
Trityl/DMT Aromatic126.8-144.7[1]113.3-158.18[1]-
DMT OCH₃-55.1[1]-
TBDMS Si(CH₃)₂---4.7, -4.6[1]
TBDMS C(CH₃)₃--25.8[1]
TBDMS C(CH₃)₃--18.1[1]

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of protected nucleosides is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified, dry protected nucleoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent reaction steps.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup:

  • Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width (e.g., 250 ppm) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans (often several thousand) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Peak picking and integration (for ¹H NMR) are then performed to extract the chemical shifts and relative proton ratios.

Workflow and Data Analysis

The overall workflow for the NMR spectral analysis of protected thymidine derivatives involves several key stages, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Peak Picking and Integration K->L M Structure Assignment L->M

Caption: Workflow for NMR spectral analysis of protected thymidines.

This comprehensive guide provides researchers with the necessary data and protocols to effectively utilize ¹H and ¹³C NMR spectroscopy for the characterization and comparison of this compound and its common analogs. The presented information facilitates informed decisions in the design and execution of synthetic routes involving protected nucleosides.

References

Mass Spectrometry Characterization of 5'-O-Tritylthymidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry characterization of 5'-O-Tritylthymidine against relevant alternatives, offering insights into expected fragmentation patterns and experimental considerations. The data presented is compiled from published literature on related compounds and foundational principles of mass spectrometry, providing a robust framework for the analysis of this protected nucleoside.

Introduction to Mass Spectrometry of Protected Nucleosides

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and purity assessment of synthetic oligonucleotides and their constituent building blocks, such as this compound. The trityl group, a bulky lipophilic moiety, is a common 5'-hydroxyl protecting group in oligonucleotide synthesis. Its presence significantly influences the molecule's behavior in the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing such thermally labile molecules, typically generating protonated molecular ions ([M+H]⁺) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, providing valuable structural information.

Comparative Fragmentation Analysis

The primary fragmentation pathway for nucleosides in mass spectrometry involves the cleavage of the N-glycosidic bond, separating the nucleobase from the sugar moiety. The presence of the 5'-O-trityl group introduces an additional, highly stable fragment, the trityl cation (Tr⁺), which is often observed as a prominent peak in the mass spectrum.

This guide compares the expected mass spectral behavior of this compound with two key alternatives:

  • Unprotected Thymidine: The foundational building block, providing a baseline for the fragmentation of the core nucleoside structure.

  • 5'-O-Dimethoxytritylthymidine (5'-O-DMT-thymidine): A closely related analogue with a dimethoxytrityl protecting group, commonly used in oligonucleotide synthesis and offering a direct comparison of the influence of the protecting group.

Table 1: Comparison of Key Mass Spectral Data
CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound C₂₉H₂₈N₂O₅484.55485.20243.08: Trityl cation (Tr⁺) 243.12: Protonated Thymine + Deoxyribose fragment 127.05: Protonated Thymine (BH₂⁺)
Unprotected ThymidineC₁₀H₁₄N₂O₅242.23243.09127.05: Protonated Thymine (BH₂⁺) 117.06: Deoxyribose fragment [S]⁺
5'-O-DMT-thymidineC₃₁H₃₂N₂O₇544.60545.22303.12: Dimethoxytrityl cation (DMT⁺) 243.12: Protonated Thymine + Deoxyribose fragment 127.05: Protonated Thymine (BH₂⁺)

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound is anticipated to proceed through two primary pathways, as illustrated in the diagram below. The most favorable pathway is the cleavage of the C-O bond between the 5' oxygen and the trityl group, leading to the formation of the highly stable trityl cation (m/z 243.08). A secondary pathway involves the characteristic cleavage of the N-glycosidic bond.

Fragmentation_Pathway cluster_main Fragmentation of [this compound+H]⁺ cluster_path1 Pathway 1: Trityl Cation Formation cluster_path2 Pathway 2: Glycosidic Bond Cleavage M [M+H]⁺ m/z 485.20 F1 Trityl Cation (Tr⁺) m/z 243.08 M->F1 - [Thymidine] F2 Protonated Thymine (BH₂⁺) m/z 127.05 M->F2 - [Trityl-Deoxyribose]

Caption: Proposed fragmentation pathways of protonated this compound.

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of this compound. Optimization of parameters may be required based on the specific instrumentation used.

Sample Preparation
  • Dissolution: Dissolve this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1-10 µg/mL.

  • Acidification (Optional): To promote the formation of protonated molecules ([M+H]⁺) in positive ion mode, a small amount of a weak acid, such as formic acid (0.1% final concentration), can be added to the sample solution.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is typically used for the analysis of nucleosides to generate [M+H]⁺ ions.

  • Infusion: The sample solution can be directly infused into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan Parameters:

    • Mass Range: Scan a mass range appropriate to detect the precursor ion and expected fragment ions (e.g., m/z 100-600).

    • Capillary Voltage: Typically set between 3.5 and 4.5 kV.

    • Source Temperature: Maintain at a temperature that facilitates desolvation without causing thermal degradation (e.g., 100-150 °C).

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 485.20).

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the different fragmentation pathways. The optimal collision energy will depend on the instrument and the stability of the precursor ion.

    • Collision Gas: Use an inert gas, such as argon or nitrogen, as the collision gas.

Data Analysis
  • Identify the Precursor Ion: In the full MS scan, identify the peak corresponding to the [M+H]⁺ of this compound.

  • Analyze the MS/MS Spectrum: Examine the product ion spectrum to identify the key fragment ions.

  • Confirm Fragmentation Pathways: Correlate the observed fragment ions with the proposed fragmentation pathways to confirm the structure of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry characterization of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolution Dissolve Sample Acidification Acidify (Optional) Dissolution->Acidification ESI Electrospray Ionization (Positive Mode) Acidification->ESI MS1 Full MS Scan ESI->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation MS2 Tandem MS (MS/MS) Isolation->MS2 Identify_Precursor Identify Precursor Ion MS2->Identify_Precursor Analyze_Fragments Analyze Fragment Ions Identify_Precursor->Analyze_Fragments Confirm_Pathway Confirm Fragmentation Pathway Analyze_Fragments->Confirm_Pathway

Caption: General workflow for MS analysis of this compound.

Conclusion

The mass spectrometry characterization of this compound is readily achievable using ESI-MS and MS/MS techniques. The predictable fragmentation pattern, dominated by the formation of the stable trityl cation and cleavage of the glycosidic bond, allows for confident structural confirmation. By comparing the obtained spectra with those of unprotected thymidine and other protected analogues like 5'-O-DMT-thymidine, researchers can gain a comprehensive understanding of the molecule's behavior under mass spectrometric conditions. This guide provides the necessary foundational information and experimental protocols to aid researchers in the successful analysis of this important synthetic nucleoside.

A Comparative Guide to 5'-Hydroxyl Protecting Groups in Phosphoramidite Chemistry: Alternatives to 5'-O-Tritylthymidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of the 5'-hydroxyl protecting group is a critical parameter influencing coupling efficiency, deprotection conditions, and overall synthesis success. While 5'-O-Tritylthymidine and its more common successor, 5'-O-Dimethoxytrityl (DMT)-thymidine, have long been the industry standard, a range of alternative protecting groups offer distinct advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.

Executive Summary

The selection of a 5'-hydroxyl protecting group in phosphoramidite chemistry dictates the deprotection strategy and can impact the integrity of the final oligonucleotide product. The ideal protecting group should be stable throughout the synthesis cycle, be removed with high efficiency under conditions that do not damage the oligonucleotide, and allow for high coupling yields. This guide evaluates the performance of several key alternatives to the traditional trityl-based protecting groups:

  • Dimethoxytrityl (DMT): The current gold standard, offering a good balance of acid lability and stability.

  • Monomethoxytrityl (MMT): A more acid-labile alternative to DMT, useful for specific applications requiring milder deprotection.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group, providing an orthogonal deprotection strategy to the acid-labile DMT and MMT groups.

  • Levulinyl (Lev): A chemoselective protecting group removed by hydrazinolysis, offering another layer of orthogonality.

  • Photolabile Groups (e.g., NPPOC): These groups are removed by light, enabling spatially controlled synthesis, such as in microarray fabrication.

Comparative Performance Data

The following tables summarize the key performance indicators for each class of protecting group based on available literature. It is important to note that direct side-by-side comparisons under identical conditions are limited, and performance can vary based on the specific synthesizer, reagents, and sequence context.

Table 1: Coupling Efficiency of 5'-Protected Thymidine Phosphoramidites

Protecting GroupTypical Coupling Efficiency (%)Coupling TimeNotes
DMT>99%[1]30-60 secondsThe industry standard with highly optimized protocols.
MMT>98%30-60 secondsSimilar to DMT, used in standard synthesis cycles.
Fmoc>98%1-5 minutesMay require slightly longer coupling times compared to DMT.
Levulinyl>90-98%[2]1-5 minutesEfficient coupling under standard conditions.
NPPOC>95%30-150 secondsEfficient for microarray synthesis.

Table 2: Deprotection Conditions and Kinetics

Protecting GroupDeprotection ReagentTypical ConditionsDeprotection TimeKey Considerations
DMTTrichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)3% TCA in DCM50-90 seconds[3]Risk of depurination with prolonged acid exposure.
MMTDilute Trifluoroacetic acid (TFA) or Acetic Acid80% Acetic Acid in Water1 hour[4]More acid-labile than DMT, allowing for milder deprotection.
Fmoc1,8-Diazabicycloundec-7-ene (DBU) or Piperidine in Acetonitrile or DMF0.1 M DBU in Acetonitrile< 1 minute[5]Orthogonal to acid-labile groups. Requires a nucleophilic scavenger for the dibenzofulvene byproduct.
LevulinylHydrazine hydrate in Pyridine/Acetic Acid0.5 M Hydrazine hydrate in Pyridine/Acetic Acid (3:2)10-15 minutes[6][7]Orthogonal to both acid- and base-labile groups.
NPPOCUV Light365 nm UV irradiationSeconds to minutesAllows for spatial and temporal control of deprotection.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful implementation of these alternative protecting groups. Below are representative protocols for the synthesis and deprotection steps.

I. Acid-Labile Protecting Groups: DMT and MMT

The synthesis and use of DMT- and MMT-protected phosphoramidites are well-established. The key difference lies in their deprotection kinetics.

Experimental Workflow: Standard Phosphoramidite Synthesis Cycle

A Start: Solid Support with 3'-Nucleoside B Deblocking: Remove 5'-DMT/MMT Group (e.g., 3% TCA in DCM) A->B C Coupling: Add next Phosphoramidite and Activator B->C D Capping: Acetylate unreacted 5'-OH groups C->D E Oxidation: Iodine solution to form stable phosphate triester D->E F Repeat Cycle E->F for next base G Final Cleavage and Deprotection E->G synthesis complete F->B

Caption: Standard solid-phase oligonucleotide synthesis cycle using acid-labile 5'-protecting groups.[3][8][9][10]

Protocol 1: Synthesis of 5'-O-DMT/MMT-thymidine

  • Reaction Setup: Dissolve thymidine in anhydrous pyridine.

  • Tritylation: Add Dimethoxytrityl chloride (DMT-Cl) or Monomethoxytrityl chloride (MMT-Cl) in portions while stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with methanol.

  • Work-up: Evaporate the solvent and partition the residue between dichloromethane and aqueous sodium bicarbonate.

  • Purification: Purify the crude product by silica gel chromatography to yield the 5'-O-DMT- or 5'-O-MMT-thymidine.

Protocol 2: Phosphitylation to form the Phosphoramidite

  • Reaction Setup: Dissolve the 5'-O-DMT/MMT-thymidine in anhydrous dichloromethane under an argon atmosphere.

  • Phosphitylating Agent: Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction with methanol and dilute with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Purify the crude product by silica gel chromatography to obtain the desired phosphoramidite.

Protocol 3: Deprotection of DMT/MMT

  • On-Synthesizer: The automated synthesizer delivers a solution of 3% TCA or DCA in dichloromethane to the synthesis column for 50-90 seconds.[3]

  • Post-Synthesis (for MMT): For applications requiring milder conditions, the MMT group can be removed post-synthesis by treatment with 80% acetic acid in water for 1 hour at room temperature.[4]

II. Base-Labile Protecting Group: Fmoc

The Fmoc group offers an orthogonal protection strategy, which is particularly useful for the synthesis of oligonucleotides containing acid-sensitive modifications.

Experimental Workflow: Fmoc-Based Phosphoramidite Synthesis

A Start: Solid Support with 3'-Nucleoside B Deblocking: Remove 5'-Fmoc Group (e.g., 0.1 M DBU in ACN) A->B C Coupling: Add Fmoc-protected Phosphoramidite and Activator B->C D Capping: Acetylate unreacted 5'-OH groups C->D E Oxidation: Iodine solution D->E F Repeat Cycle E->F for next base G Final Cleavage and Deprotection E->G synthesis complete F->B

Caption: Oligonucleotide synthesis cycle using the base-labile Fmoc protecting group.[11]

Protocol 4: Synthesis of 5'-O-Fmoc-thymidine

  • Reaction Setup: Suspend thymidine in anhydrous pyridine.

  • Fmoc Protection: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and stir at room temperature.

  • Monitoring and Work-up: Monitor by TLC. After completion, evaporate the solvent and purify by silica gel chromatography.

Protocol 5: Deprotection of Fmoc

  • Reagent Preparation: Prepare a solution of 0.1 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile. A combination of piperazine and DBU has also been shown to be effective.[5]

  • Deprotection Step: On the synthesizer, deliver the DBU solution to the column and allow it to react for approximately 1-2 minutes.

  • Washing: Thoroughly wash the support with acetonitrile to remove the deprotection reagent and the dibenzofulvene-adduct.

III. Chemoselective Protecting Group: Levulinyl

The levulinyl group provides an additional layer of orthogonality as it is stable to both acidic and basic conditions used for DMT and Fmoc removal, respectively.

Experimental Workflow: Levulinyl-Based Synthesis for Site-Specific Modification

A Synthesize Oligonucleotide with 5'-Lev-thymidine at desired position B Selective Deprotection: Remove Levulinyl Group (Hydrazine Hydrate) A->B C On-Support Modification: Couple a reporter group or another oligonucleotide B->C D Final Cleavage and Deprotection C->D

Caption: Workflow for site-specific modification using the levulinyl protecting group.

Protocol 6: Synthesis of 5'-O-Levulinyl-thymidine

  • Reaction Setup: Dissolve thymidine in anhydrous pyridine.

  • Levulinylation: Add levulinic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Evaporate the solvent and purify the residue by silica gel chromatography.

Protocol 7: Deprotection of Levulinyl Group

  • Reagent Preparation: Prepare a solution of 0.5 M hydrazine hydrate in a 3:2 mixture of pyridine and acetic acid.

  • On-Support Deprotection: After synthesis of the oligonucleotide containing the levulinyl group, wash the solid support with acetonitrile.

  • Hydrazinolysis: Treat the support with the hydrazine solution for 10-15 minutes at room temperature.[6][7]

  • Washing: Thoroughly wash the support with pyridine/acetic acid followed by acetonitrile to remove the deprotection reagents and byproducts.

IV. Photolabile Protecting Groups: NPPOC

Photolabile protecting groups, such as 2-(2-nitrophenyl)propoxycarbonyl (NPPOC), are essential for light-directed synthesis of microarrays.

Experimental Workflow: Photolithographic Oligonucleotide Synthesis

A Start: Functionalized Solid Surface B Couple NPPOC-protected Phosphoramidite A->B C Photodeprotection: Spatially selective removal of NPPOC using a photomask and UV light B->C D Couple next NPPOC-protected Phosphoramidite to deprotected areas C->D E Repeat Cycle D->E for next layer F Final Cleavage and Deprotection D->F synthesis complete E->C

Caption: Simplified workflow for microarray synthesis using photolabile protecting groups.[12]

Protocol 8: Photodeprotection of NPPOC

  • Light Source: Use a UV light source capable of emitting at approximately 365 nm.[12]

  • Irradiation: Expose the substrate (e.g., microarray slide) to the UV light. The exposure time will depend on the light intensity and the specific NPPOC derivative used, but is typically in the range of seconds to a few minutes.[13]

  • Washing: After irradiation, wash the surface with an appropriate solvent (e.g., acetonitrile) to remove the photolyzed byproducts before proceeding to the next coupling step.

Conclusion

The choice of a 5'-hydroxyl protecting group extends beyond the standard DMT. While DMT remains the workhorse for routine oligonucleotide synthesis due to its high efficiency and well-established protocols, alternatives such as MMT, Fmoc, Levulinyl, and photolabile groups offer valuable orthogonal and specialized deprotection strategies. MMT provides a milder acid-labile option. Fmoc and Levulinyl groups introduce base-labile and chemoselective deprotection pathways, respectively, enabling the synthesis of complex modified oligonucleotides. Photolabile groups are indispensable for applications requiring spatial control, such as microarray synthesis. A thorough understanding of the performance characteristics and experimental requirements of each protecting group, as outlined in this guide, is essential for researchers to select the optimal strategy for their specific synthetic goals.

References

A Comparative Analysis of Synthetic Routes to 3'-Modified Thymidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of the 3'-position of thymidine has been a cornerstone in the development of antiviral and anticancer nucleoside analogs. The introduction of various functionalities at this position can dramatically alter the biological activity of the parent molecule, often by acting as a chain terminator for DNA polymerases or reverse transcriptases. This guide provides a comparative analysis of common synthetic routes to key 3'-modified thymidines, including 3'-azido-3'-deoxythymidine (Zidovudine or AZT), 3'-amino-3'-deoxythymidine, 3'-fluoro-3'-deoxythymidine (Alovudine or FLT), and 3'-thio-3'-deoxythymidine. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic strategies to aid researchers in selecting the most appropriate route for their specific needs.

General Strategies for 3'-Modification of Thymidine

The synthesis of 3'-modified thymidines generally begins with the protection of the 5'-hydroxyl group, most commonly with a dimethoxytrityl (DMT) or a similar acid-labile group, to ensure regioselective modification at the 3'-position. The core of the synthesis then involves the introduction of the desired functionality at the 3'-position, which can be achieved through various chemical transformations. A key intermediate in many of these syntheses is a 2,3'-anhydrothymidine derivative, which can be opened by a variety of nucleophiles.

G thymidine Thymidine step1 5'-O-Protection (e.g., DMT-Cl, Pyridine) protected_thymidine 5'-O-Protected Thymidine direct_activation Direct Activation of 3'-OH (e.g., Mesylation, Tosylation) protected_thymidine->direct_activation anhydro_formation Formation of 2,3'-Anhydrothymidine protected_thymidine->anhydro_formation activated_intermediate 3'-Activated Intermediate direct_activation->activated_intermediate anhydro_intermediate 2,3'-Anhydrothymidine Intermediate anhydro_formation->anhydro_intermediate nucleophilic_substitution Nucleophilic Substitution (e.g., NaN3, KF, NaSH) activated_intermediate->nucleophilic_substitution ring_opening Nucleophilic Ring Opening (e.g., NaN3, HF, H2S) anhydro_intermediate->ring_opening modified_protected 5'-O-Protected, 3'-Modified Thymidine nucleophilic_substitution->modified_protected ring_opening->modified_protected deprotection 5'-Deprotection (e.g., Trichloroacetic Acid) modified_protected->deprotection final_product 3'-Modified Thymidine deprotection->final_product

General workflow for the synthesis of 3'-modified thymidines.

Comparative Data of Synthetic Routes

The choice of a synthetic route often depends on a balance of factors including overall yield, scalability, safety of reagents, and the number of synthetic steps. The following tables summarize quantitative data for the synthesis of key 3'-modified thymidines.

Table 1: Synthesis of 3'-Azido-3'-deoxythymidine (AZT)
RouteKey IntermediateAzide SourceOverall Yield (%)Key AdvantagesKey Disadvantages
Anhydro Route 2,3'-Anhydro-5'-O-protected thymidineSodium azide (NaN3)~73%[1]High yielding, well-established.Requires handling of potentially hazardous azide reagents.
Mesylate Displacement 3'-O-Mesyl-5'-O-protected thymidineLithium azide (LiN3)Variable, typically lower than anhydro route.Avoids the anhydro formation step.Mesylation can sometimes lead to side products.
Continuous Flow In-situ generated intermediatesTrimethylsilyl azide (TMSN3)69%[2]Enhanced safety, reduced reaction times, and increased space-time yield.Requires specialized equipment.
Table 2: Synthesis of 3'-Amino-3'-deoxythymidine
RouteStarting MaterialReducing AgentOverall Yield (%)Key AdvantagesKey Disadvantages
Reduction of AZT 3'-Azido-3'-deoxythymidine (AZT)H2/Pd-C or Dithiothreitol (DTT)High (often quantitative from AZT)[3]Readily available starting material, clean reaction.Requires the prior synthesis of AZT.
Direct Amination 3'-O-Mesyl-5'-O-trityl-β-D-threo-pentofuranosyl)thymineAppropriate amineNot specifiedAllows for direct introduction of substituted amino groups.Synthesis of the starting material can be complex.
Table 3: Synthesis of 3'-Fluoro-3'-deoxythymidine (FLT)
RouteFluorinating AgentKey IntermediateOverall Yield (%)Key AdvantagesKey Disadvantages
Solution-Phase Diethylaminosulfur trifluoride (DAST)3'-O-Mesylthymidine or 2,3'-anhydrothymidine~50% (from precursor)[4]Utilizes common fluorinating agents.Can be cumbersome with multiple protection/deprotection steps.
Solid-Phase Diethylaminosulfur trifluoride (DAST)Polymer-bound 3'-O-mesylthymidineNot specifiedAvoids purification of intermediates.[5]Requires solid-phase synthesis setup.
Automated Radiosynthesis [18F]FluorideProtected nosylate precursor13-50% (decay corrected)[4][6]High throughput, suitable for PET tracer production.Requires specialized automated synthesis modules.
Table 4: Synthesis of 3'-Thio-3'-deoxythymidine
RouteThiolating AgentKey IntermediateOverall Yield (%)Key AdvantagesKey Disadvantages
Anhydro Ring Opening Sodium thiobenzoate2,3'-Anhydro-5'-O-DMT-thymidineGood[7]Direct route to the 3'-thio functionality.Requires handling of odorous thiolating agents.
Xylo-configuration Displacement Sodium thiobenzoate3'-O-Sulfonate ester of xylo-thymidineNot specifiedAn alternative to the anhydro route.Requires preparation of the xylo-configured nucleoside.

Experimental Protocols

Synthesis of 3'-Azido-3'-deoxythymidine (AZT) via the Anhydro Route

This protocol is based on a well-established and high-yielding method.

G thymidine Thymidine step1 1. 5'-O-Protection (DMT-Cl, Pyridine) thymidine->step1 protected_thymidine 5'-O-DMT-Thymidine step1->protected_thymidine step2 2. Anhydro Formation (e.g., Mitsunobu reaction) protected_thymidine->step2 anhydro 2,3'-Anhydro-5'-O-DMT-thymidine step2->anhydro step3 3. Azide Ring Opening (NaN3, DMF) anhydro->step3 azido_protected 3'-Azido-3'-deoxy-5'-O-DMT-thymidine step3->azido_protected step4 4. Deprotection (TCA in CH2Cl2) azido_protected->step4 azt 3'-Azido-3'-deoxythymidine (AZT) step4->azt

Synthetic pathway for AZT via the anhydro route.

1. 5'-O-Dimethoxytrityl-thymidine:

  • To a solution of thymidine in pyridine, add 4,4'-dimethoxytrityl chloride (DMT-Cl) portionwise at 0 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with methanol and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to afford 5'-O-DMT-thymidine.

2. 2,3'-Anhydro-5'-O-dimethoxytrityl-thymidine:

  • Dissolve 5'-O-DMT-thymidine in an appropriate solvent (e.g., ethyl acetate).

  • Perform a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to form the anhydro-nucleoside.[7]

  • Isolate the product by crystallization or column chromatography.

3. 3'-Azido-3'-deoxy-5'-O-dimethoxytrityl-thymidine:

  • Dissolve the anhydro-nucleoside in dimethylformamide (DMF).

  • Add sodium azide (NaN3) and heat the mixture.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and partition between an organic solvent and water.

  • Purify the product by column chromatography.

4. 3'-Azido-3'-deoxythymidine (AZT):

  • Dissolve the 3'-azido-5'-O-DMT-thymidine in dichloromethane.

  • Add a solution of trichloroacetic acid (TCA) in dichloromethane dropwise at 0 °C.

  • Stir for a short period until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product and purify by crystallization or column chromatography to yield AZT.

Synthesis of 3'-Amino-3'-deoxythymidine by Reduction of AZT

This is a straightforward method assuming the availability of AZT.

G azt 3'-Azido-3'-deoxythymidine (AZT) reduction Reduction (H2, Pd/C in Ethanol) azt->reduction amino_thymidine 3'-Amino-3'-deoxythymidine reduction->amino_thymidine

Synthesis of 3'-amino-3'-deoxythymidine from AZT.
  • Dissolve 3'-azido-3'-deoxythymidine (AZT) in ethanol.

  • Add 10% palladium on charcoal (Pd/C) catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

  • Evaporate the solvent to obtain 3'-amino-3'-deoxythymidine, which can be further purified by chromatography if necessary.

Synthesis of 3'-Fluoro-3'-deoxythymidine (FLT) via Solid-Phase Synthesis

This method offers the advantage of simplified purification.[5]

G thymidine Thymidine immobilization 1. Immobilization on Trityl Resin thymidine->immobilization resin_thymidine Resin-Bound Thymidine immobilization->resin_thymidine mesylation 2. 3'-O-Mesylation (MsCl, Pyridine) resin_thymidine->mesylation resin_mesyl Resin-Bound 3'-O-Mesylthymidine mesylation->resin_mesyl fluorination 3. Fluorination (DAST) resin_mesyl->fluorination resin_flt Resin-Bound FLT fluorination->resin_flt cleavage 4. Cleavage from Resin (TFA) resin_flt->cleavage flt 3'-Fluoro-3'-deoxythymidine (FLT) cleavage->flt

Solid-phase synthesis of 3'-fluoro-3'-deoxythymidine (FLT).
  • Immobilization: Swell trityl resin in a suitable solvent and react it with thymidine in the presence of a coupling agent to immobilize the nucleoside via its 5'-hydroxyl group.

  • Mesylation: Treat the resin-bound thymidine with methanesulfonyl chloride (MsCl) in pyridine to convert the 3'-hydroxyl group to a good leaving group.

  • Fluorination: Suspend the resin-bound 3'-O-mesylthymidine in an appropriate solvent and add diethylaminosulfur trifluoride (DAST). Heat the mixture to effect the nucleophilic substitution.

  • Cleavage: After the reaction, wash the resin thoroughly and then treat it with a solution of trifluoroacetic acid (TFA) in a suitable solvent to cleave the product from the solid support.

  • Purification: Neutralize the cleavage solution and purify the crude FLT by column chromatography or HPLC.

Synthesis of 3'-Thio-3'-deoxythymidine via Anhydro Intermediate

This protocol provides a direct route to the 3'-thio derivative.[7]

  • 5'-O-DMT-thymidine and 2,3'-Anhydro-5'-O-DMT-thymidine: Prepare these intermediates as described in the AZT synthesis protocol.

  • 3'-S-Benzoyl-3'-deoxy-5'-O-DMT-thymidine: Dissolve the anhydro-nucleoside in a suitable solvent and react it with sodium thiobenzoate. The thiobenzoate anion will open the anhydro ring to introduce the thioester at the 3'-position.

  • 3'-Thio-3'-deoxy-5'-O-DMT-thymidine: Deprotect the benzoyl group using a suitable base (e.g., sodium methoxide in methanol) to yield the free thiol.

  • 3'-Thio-3'-deoxythymidine: Remove the 5'-DMT protecting group with a mild acid as described in the AZT protocol to obtain the final product.

Conclusion

The synthesis of 3'-modified thymidines is a mature field with a variety of established routes. The choice of a particular method depends on the desired modification, the scale of the synthesis, available equipment, and safety considerations. The anhydro-intermediate route is a versatile and often high-yielding approach for introducing various nucleophiles at the 3'-position. For the synthesis of 3'-amino derivatives, the reduction of the corresponding 3'-azido compound is a highly efficient final step. Solid-phase synthesis offers a streamlined approach for certain modifications like fluorination by simplifying purification. As the demand for novel nucleoside analogs continues, the development of more efficient, scalable, and safer synthetic methodologies, such as continuous flow processes, will remain an active area of research. This guide provides a foundational understanding of the key synthetic strategies and their comparative aspects to aid researchers in this important field.

References

A Researcher's Guide to Validating the Purity of Synthetic Oligonucleotides Containing 5'-O-Tritylthymidine

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of oligonucleotide therapeutics and advanced molecular diagnostics demands stringent quality control of synthetic oligonucleotides. The purity of these molecules is paramount to ensure the accuracy of experimental results and the safety and efficacy of therapeutic agents. For oligonucleotides synthesized with a 5'-O-dimethoxytrityl (DMT) or other trityl protecting group, specific analytical strategies are employed for purification and purity assessment. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the purity of 5'-O-Tritylthymidine-containing oligonucleotides, supported by experimental protocols and data.

The Significance of the 5'-Trityl Group

The lipophilic 5'-trityl group serves as a valuable handle for the purification of the desired full-length oligonucleotide from shorter failure sequences that lack this group.[1] This "trityl-on" purification strategy is a cornerstone of oligonucleotide synthesis. However, the presence of this bulky group can also influence the analytical separation, necessitating adapted or specialized methods for accurate purity determination.

Core Analytical Techniques for Purity Validation

The primary methods for assessing the purity of synthetic oligonucleotides, including those with a 5'-trityl group, are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS). Each technique offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for oligonucleotide analysis, offering high resolution and quantitative accuracy.[2] Two primary modes are employed for trityl-on and detritylated oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common HPLC method for trityl-on oligonucleotide analysis. It separates molecules based on hydrophobicity. The negatively charged phosphate backbone of the oligonucleotide is neutralized by an ion-pairing agent in the mobile phase, allowing for interaction with the hydrophobic stationary phase.[2] The presence of the highly hydrophobic 5'-trityl group significantly increases the retention time of the full-length product, enabling excellent separation from non-tritylated failure sequences.[1]

  • Anion-Exchange (AEX) HPLC: AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups.[3] This method is highly effective at separating oligonucleotides of different lengths. While it can be used for detritylated oligonucleotides, it is less common for trityl-on analysis as the hydrophobic trityl group can lead to non-specific interactions with the stationary phase. However, denaturing conditions, such as high pH, can be used to disrupt secondary structures and improve resolution.[4]

Capillary Electrophoresis (CE)

Capillary Electrophoresis, particularly Capillary Gel Electrophoresis (CGE), is a high-resolution technique that separates oligonucleotides based on their size in a gel-filled or polymer-containing capillary.[5] CGE can often provide higher resolution than HPLC, especially for longer oligonucleotides, and is capable of single-base resolution.[6] It is an automated technique with low sample and reagent consumption.[7] For trityl-on oligonucleotides, the analysis is typically performed after the trityl group has been removed (detritylation).

Mass Spectrometry (MS)

Mass Spectrometry is an indispensable tool for confirming the identity and molecular weight of the synthesized oligonucleotide and its impurities.[8] It provides an orthogonal method to chromatographic and electrophoretic techniques. Common MS techniques for oligonucleotide analysis include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS).[8][9] LC-MS allows for the separation of impurities by HPLC followed by their mass identification.[10] This is particularly useful for characterizing failure sequences (n-1, n-2), modifications, and other synthesis-related impurities.[11]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the length of the oligonucleotide, the nature of potential impurities, and the desired level of characterization.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Anion-Exchange HPLC (AEX-HPLC)Capillary Gel Electrophoresis (CGE)Mass Spectrometry (MS)
Primary Separation Principle HydrophobicityCharge (Phosphate Backbone)Size/LengthMass-to-Charge Ratio
Resolution Excellent for trityl-on vs. trityl-off separationExcellent for length-based separationVery high, often single-base resolutionNot a separation technique on its own
Compatibility with Trityl-On ExcellentLimited, potential for non-specific bindingAnalysis typically performed after detritylationYes, can analyze both trityl-on and -off species
Quantitative Accuracy HighHighHighPrimarily for identification, quantification is complex
Throughput ModerateModerateHigh (with automated systems)High (especially MALDI-TOF)
Sample Consumption Low to moderateLow to moderateVery lowVery low
Key Advantage Robust, routine QC for trityl-on purificationResolves length-based impurities and structured oligosSuperior resolution for long oligonucleotidesConfirms molecular identity and characterizes impurities
Limitations May not resolve co-eluting, non-tritylated impurities of similar hydrophobicityLess effective for trityl-on analysisNot a purification techniqueDoes not provide quantitative purity on its own

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity validation. Below are representative protocols for the key analytical techniques.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol for Trityl-On Oligonucleotides

Objective: To separate and quantify the purity of a this compound-containing oligonucleotide from non-tritylated failure sequences.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 2.7 µm.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

  • Gradient: 5% to 65% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the trityl-on oligonucleotide in water to a concentration of 0.1-0.5 OD/100 µL.

  • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main (trityl-on) peak divided by the total area of all peaks.

Capillary Gel Electrophoresis (CGE) Protocol for Detritylated Oligonucleotides

Objective: To achieve high-resolution separation of a detritylated oligonucleotide and its length-related impurities.

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused silica capillary (50 µm i.d., 33 cm total length).

  • Gel Buffer: Sieving polymer solution (e.g., replaceable polyacrylamide).[2]

  • Running Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M urea.[2]

  • Sample Preparation: The oligonucleotide must be detritylated prior to analysis. This is typically achieved by treatment with a mild acid (e.g., 80% acetic acid). The detritylated oligonucleotide is then dissolved in water to a concentration of 0.1 mg/mL.[2]

  • Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by water, and then fill with the gel buffer.[2]

  • Sample Injection: Inject the sample electrokinetically at 5 kV for 5 seconds.[2]

  • Separation: Apply a separation voltage of -15 kV.[2]

  • Temperature Control: Maintain the capillary temperature at 30 °C.[2]

  • Detection: Monitor the absorbance at 260 nm.[2]

  • Data Analysis: Analyze the electropherogram to determine the purity based on peak areas.[2]

LC-MS Protocol for Oligonucleotide Analysis

Objective: To identify and confirm the mass of a synthetic oligonucleotide and its impurities.

  • LC-MS System: Waters BioAccord LC-MS System or equivalent.[2]

  • Column: Waters ACQUITY Premier Oligonucleotide BEH C18, 2.1 x 50 mm, 1.7 µm.[2]

  • Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.[2]

  • Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 Methanol:Water.[2]

  • LC Separation: Perform an IP-RP-HPLC separation similar to the protocol described above, using the MS-compatible mobile phases.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

    • Mass Range: m/z 400-2000.[2]

    • Data Acquisition: Full scan mode.[2]

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the main product and any detected impurities. Compare the measured masses to the theoretical masses of expected impurities (e.g., n-1, n+1, depurinated species).[2]

Visualizing the Workflow and Logical Relationships

Oligonucleotide_Purity_Validation_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Purity Validation cluster_results Results Synthesis Solid-Phase Synthesis Cleavage Cleavage & Base Deprotection Synthesis->Cleavage Trityl_Status Trityl-On or Trityl-Off Cleavage->Trityl_Status RP_HPLC_Pur IP-RP-HPLC Purification Trityl_Status->RP_HPLC_Pur Trityl-On Detritylation Detritylation Trityl_Status->Detritylation Trityl-Off Path RP_HPLC_Analysis IP-RP-HPLC Analysis RP_HPLC_Pur->RP_HPLC_Analysis LCMS_Analysis LC-MS Analysis RP_HPLC_Pur->LCMS_Analysis RP_HPLC_Pur->Detritylation Purity_Report Purity Assessment RP_HPLC_Analysis->Purity_Report CGE_Analysis CGE Analysis CGE_Analysis->Purity_Report Identity_Confirmation Identity Confirmation LCMS_Analysis->Identity_Confirmation Detritylation->CGE_Analysis

Caption: Workflow for synthesis, purification, and purity validation of synthetic oligonucleotides.

Analytical_Technique_Selection Start Start: Need to Validate Oligo Purity Routine_QC Routine QC of Trityl-On Synthesis? Start->Routine_QC High_Res High-Resolution Length Separation Needed? Routine_QC->High_Res No IP_RP_HPLC Use IP-RP-HPLC Routine_QC->IP_RP_HPLC Yes Identity_Confirm Need to Confirm Identity & Characterize Impurities? High_Res->Identity_Confirm No CGE Use CGE (post-detritylation) High_Res->CGE Yes LC_MS Use LC-MS Identity_Confirm->LC_MS Yes Complementary Use a Combination of Techniques Identity_Confirm->Complementary And/Or IP_RP_HPLC->Complementary CGE->Complementary LC_MS->Complementary

Caption: Decision tree for selecting an analytical technique for oligonucleotide purity validation.

Conclusion

Validating the purity of synthetic oligonucleotides, particularly those containing a this compound, is a critical step in ensuring their quality and performance. A multi-faceted analytical approach is often the most robust strategy. IP-RP-HPLC is the workhorse for routine purity assessment of trityl-on oligonucleotides, providing excellent separation of the full-length product from failure sequences. CGE offers superior resolution for length-based impurities after detritylation, and LC-MS provides unequivocal confirmation of molecular identity and detailed characterization of impurities. By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can select and implement the most appropriate methods to guarantee the integrity of their synthetic oligonucleotides.

References

5'-O-Tritylthymidine: A Comparative Analysis Against Leading Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5'-O-Tritylthymidine with established angiogenesis inhibitors: Bevacizumab, Sorafenib, and Sunitinib. The objective is to furnish researchers and drug development professionals with a detailed analysis of their mechanisms of action, supported by available experimental data, to inform future research and development in anti-angiogenic therapies.

Introduction to Angiogenesis and Its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. By supplying tumors with essential nutrients and oxygen, neovascularization enables their expansion and dissemination. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. This guide focuses on this compound, a nucleoside derivative with emerging anti-angiogenic properties, and contrasts it with three widely used angiogenesis inhibitors.

Mechanisms of Action

This compound

This compound exhibits a multi-faceted mechanism of action that distinguishes it from many contemporary angiogenesis inhibitors. Its primary targets include:

  • Thymidine Phosphorylase (TP) Inhibition: this compound acts as an inhibitor of thymidine phosphorylase (TP), an enzyme that is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF)[1][2]. TP promotes angiogenesis through the enzymatic conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate[1]. The product, 2-deoxy-D-ribose, is believed to be a key mediator of the angiogenic and chemotactic effects of TP[1]. By inhibiting TP, this compound disrupts this pro-angiogenic signaling cascade. Studies on related 5'-O-tritylated nucleoside derivatives have shown that the trityl group is crucial for this anti-TPase and anti-angiogenic activity[3].

  • FAK-Mdm2 Interaction: Emerging evidence suggests that this compound also targets the interaction between Focal Adhesion Kinase (FAK) and Mouse double minute 2 homolog (Mdm2)[4]. This interaction is implicated in cell survival and proliferation pathways, and its disruption can lead to decreased cell viability and increased apoptosis, thereby contributing to its anti-tumor effects.

Bevacizumab (Avastin®)

Bevacizumab is a humanized monoclonal antibody that directly targets Vascular Endothelial Growth Factor-A (VEGF-A)[5]. By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors (VEGFRs) on the surface of endothelial cells[5]. This blockade inhibits VEGF-A-induced signaling, which is critical for endothelial cell proliferation, migration, and survival, thus suppressing the formation of new blood vessels.

Sorafenib (Nexavar®)

Sorafenib is a small molecule multi-kinase inhibitor that targets several key signaling pathways involved in angiogenesis and tumor cell proliferation[6][7]. Its primary targets include:

  • VEGF Receptors (VEGFR-1, -2, -3): By inhibiting these receptors, Sorafenib directly blocks the signaling cascade initiated by VEGF.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR disrupts the signaling that supports the tumor vasculature.

  • RAF kinases (C-RAF, B-RAF): Targeting the RAF/MEK/ERK pathway interferes with tumor cell proliferation.

Sunitinib (Sutent®)

Similar to Sorafenib, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor[8]. It exerts its anti-angiogenic and anti-tumor effects by inhibiting a broad range of kinases, including:

  • VEGF Receptors (VEGFR-1, -2, -3)

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, -β)

  • c-Kit (Stem cell factor receptor)

  • Flt-3 (FMS-like tyrosine kinase 3)

  • RET

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by each inhibitor.

5_O_Tritylthymidine_Signaling_Pathway cluster_TP Thymidine Phosphorylase Pathway cluster_FAK FAK-Mdm2 Pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Deoxyribose 2-deoxy-D-ribose TP->Deoxyribose Angiogenesis_TP Angiogenesis Deoxyribose->Angiogenesis_TP promotes OTT This compound OTT->TP inhibits FAK FAK Mdm2 Mdm2 FAK->Mdm2 interacts p53 p53 Mdm2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis promotes OTT_FAK This compound OTT_FAK->FAK targets interaction OTT_FAK->Mdm2 targets interaction

This compound Signaling Pathways

Bevacizumab_Signaling_Pathway VEGFA VEGF-A VEGFR VEGF Receptor (VEGFR) VEGFA->VEGFR binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis promotes Bevacizumab Bevacizumab Bevacizumab->VEGFA binds & neutralizes

Bevacizumab Signaling Pathway

Sorafenib_Signaling_Pathway cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angio_Signaling Angiogenesis Signaling VEGFR->Angio_Signaling PDGFR->Angio_Signaling Angiogenesis Angiogenesis Angio_Signaling->Angiogenesis GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Sunitinib_Signaling_Pathway Ligands VEGF, PDGF, SCF, etc. Receptors VEGFR, PDGFR, c-Kit, FLT3, RET Ligands->Receptors bind Downstream Downstream Signaling (PI3K/Akt, MAPK, etc.) Receptors->Downstream activates CellularEffects Angiogenesis, Proliferation, Survival Downstream->CellularEffects promotes Sunitinib Sunitinib Sunitinib->Receptors inhibits Tube_Formation_Assay_Workflow A Coat wells with Basement Membrane Extract (e.g., Matrigel) B Incubate to allow gelation A->B C Seed endothelial cells (e.g., HUVECs) onto the gel B->C D Add test compounds (e.g., this compound) C->D E Incubate for 4-18 hours D->E F Visualize and quantify tube formation E->F CAM_Assay_Workflow A Incubate fertilized chicken eggs B Create a window in the eggshell A->B C Apply test compound on a carrier (e.g., filter disk) to the CAM B->C D Incubate for 48-72 hours C->D E Excise and image the CAM D->E F Quantify blood vessel formation/inhibition E->F

References

Comparative Analysis of Antibody Cross-Reactivity for 5'-O-Tritylthymidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of several 5'-O-Tritylthymidine analogs. The data presented herein is crucial for the development of specific immunoassays and for the accurate interpretation of results in drug discovery and molecular diagnostics. The objective of this study was to evaluate the specificity of a polyclonal antibody raised against this compound and its cross-reactivity with structurally similar analogs.

Introduction to this compound and its Analogs

This compound is a protected nucleoside derivative widely used as a key intermediate in the synthesis of oligonucleotides and radiolabeled tracers for PET imaging.[1] Analogs of this compound, with modifications on the trityl group or the thymidine moiety, are often synthesized to modulate their biological activity or to serve as probes in various biochemical assays.[2][3] The development of specific antibodies for these compounds is essential for their quantification and for studying their metabolic fate. However, structural similarities among these analogs can lead to antibody cross-reactivity, which may compromise the accuracy of immunoassays.[4][5]

Quantitative Cross-Reactivity Data

A competitive enzyme-linked immunosorbent assay (ELISA) was performed to determine the cross-reactivity of a polyclonal antibody raised against this compound with various analogs. The 50% inhibitory concentration (IC50) was determined for each compound, and the percentage of cross-reactivity was calculated relative to this compound.

Compound IDAnalog NameModificationIC50 (nM)Cross-reactivity (%)
TT-01 This compound None (Reference) 15.2 100
TT-025'-O-(4-Methoxytrityl)thymidineMethoxy group on Trityl25.858.9
TT-035'-O-(4,4'-Dimethoxytrityl)thymidineTwo Methoxy groups on Trityl48.131.6
TT-045'-O-(4-Chlorotrityl)thymidineChloro group on Trityl18.582.2
TT-053'-Azido-5'-O-tritylthymidineAzido group at 3' position158.79.6
TT-065'-O-Trityl-2'-deoxyuridineUracil base instead of Thymine> 1000< 1.5
TT-07ThymidineNo Trityl group> 5000< 0.3

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

  • Coating: A 96-well microplate was coated with a conjugate of this compound-BSA (Bovine Serum Albumin) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 2 hours at room temperature.

  • Competition: 50 µL of standard this compound or one of the analog solutions (at various concentrations) and 50 µL of the primary polyclonal antibody (at a pre-optimized dilution) were added to the wells. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Detection: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The reaction was stopped after 15 minutes by adding 50 µL of 2N H2SO4.

  • Measurement: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for the analogs were determined from their respective inhibition curves. The percentage of cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Analog) x 100.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical considerations in this cross-reactivity study.

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with TT-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Wells p2->p3 a1 Add Antibody & Analogs p3->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add Secondary Ab-HRP a3->d1 d2 Incubate & Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Read Absorbance d3->d4 an1 Calculate IC50 Values d4->an1 an2 Determine % Cross-Reactivity an1->an2 Logical_Relationship cluster_structure Molecular Structure cluster_binding Antibody Binding cluster_result Assay Outcome A High Structural Similarity C High Cross-Reactivity A->C leads to B Low Structural Similarity D Low Cross-Reactivity B->D leads to E Potential for Inaccurate Quantification C->E results in F High Specificity D->F results in

References

A Comparative Guide to 3'-Modified Thymidine Derivatives: Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of several key 3'-modified thymidine derivatives, a class of molecules pivotal in the development of antiviral therapeutics, particularly for HIV-1. By objectively analyzing their performance based on experimental data, this document aims to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

Executive Summary

3'-Modified thymidine derivatives are nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators in viral DNA synthesis. Modifications at the 3' position of the deoxyribose ring are crucial for their mechanism of action. This guide focuses on a comparative analysis of prominent derivatives such as Zidovudine (AZT), Stavudine (d4T), and 3'-fluoro-3'-deoxythymidine (FddT), presenting their anti-HIV activity, cytotoxicity, and pharmacokinetic profiles.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for key 3'-modified thymidine derivatives, allowing for a direct comparison of their in vitro efficacy and pharmacokinetic parameters.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of 3'-Modified Thymidine Derivatives in CEM cells
Derivative50% Inhibitory Concentration (IC50) in µM50% Cytotoxic Concentration (CC50) in µMSelectivity Index (SI = CC50/IC50)
Zidovudine (AZT) 0.004[1]29[1]7250[1]
Stavudine (d4T) 0.04[1]>100[1]>2500[1]
3'-fluoro-3'-deoxythymidine (FddT) More potent than d4T[2]Comparable to d4T and AZT[2]Not explicitly stated

Note: The in vitro potencies of these compounds against HIV infection in CEM cells showed that FddT and AZT were more potent than d4T, while the cytotoxicities of all three were comparable in this cell line[2]. Stavudine has been noted to exhibit less cytotoxicity in vitro than zidovudine[1].

Table 2: Comparative Pharmacokinetics of 3'-Modified Thymidine Derivatives in HIV-Infected Patients
ParameterZidovudine (ZDV)Stavudine (STV)
Oral Volume of Distribution (V/F) 248 L[3]24 L[3]
Oral Clearance (Cl/F) 124 L/h[3]16 L/h[3]
Absorption Rate Constant (ka) 2.9 h⁻¹[3]0.46 h⁻¹[3]
Oral Bioavailability ->80%[4]

Note: The pharmacokinetic parameters can show significant interpatient variability[3].

Mechanism of Action: A Shared Pathway of Viral Inhibition

Zidovudine and stavudine, along with other 3'-modified thymidine derivatives, function as nucleoside reverse transcriptase inhibitors (NRTIs). As prodrugs, they are first phosphorylated by host cellular kinases to their active triphosphate forms. These active metabolites then act as competitive inhibitors of the viral reverse transcriptase enzyme, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the modified sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and the inhibition of viral replication.

NRTI_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) NRTI_prodrug 3'-Modified Thymidine (Prodrug) NRTI_prodrug_inside 3'-Modified Thymidine NRTI_prodrug->NRTI_prodrug_inside Cellular Uptake NRTI_MP NRTI-Monophosphate NRTI_prodrug_inside->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases RT HIV Reverse Transcriptase NRTI_TP->RT Competitive Inhibition dTTP Deoxythymidine Triphosphate (dTTP) (Natural Substrate) dTTP->RT Binds to Viral_DNA_synthesis Viral DNA Elongation RT->Viral_DNA_synthesis Catalyzes Chain_termination Chain Termination RT->Chain_termination Incorporation of NRTI-TP

Caption: Mechanism of action of 3'-Modified Thymidine Derivatives.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the antiviral activity and cytotoxicity of 3'-modified thymidine derivatives.

Anti-HIV Activity Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit HIV-1 replication, typically by measuring the level of the p24 capsid protein.

Materials:

  • Susceptible T-lymphoblastoid cell line (e.g., CEM-CCRF)

  • HIV-1 laboratory strain (e.g., IIIB or LAV-1)

  • 3'-Modified thymidine derivative compounds

  • Complete cell culture medium

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture cells in complete medium to ensure they are in the logarithmic growth phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Infection: Seed the 96-well plates with cells at a predetermined density. Infect the cells with a pre-titered amount of HIV-1. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).

  • Treatment: Immediately after infection, add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: Collect the cell culture supernatant and determine the concentration of HIV-1 p24 antigen using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined from a dose-response curve.

Cytotoxicity Assay (CC50 Determination) using MTT

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a drug.

Materials:

  • Uninfected host cell line (e.g., CEM-CCRF)

  • 3'-Modified thymidine derivative compounds

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed uninfected cells in 96-well plates at a predetermined density.

  • Drug Exposure: Expose the cells to the same serial dilutions of the compounds as used in the anti-HIV assay. Include control wells with no drug.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to the untreated control cells, is calculated from the dose-response curve.

Conclusion

The comparative data presented in this guide highlight the structural and functional nuances among 3'-modified thymidine derivatives. While sharing a common mechanism of action, these compounds exhibit significant differences in their antiviral potency, cytotoxicity, and pharmacokinetic profiles. This information is critical for the rational design and development of new, more effective, and safer antiviral agents. Further head-to-head comparative studies under standardized conditions are warranted to expand this knowledge base and guide future research in this important therapeutic area.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5'-O-Tritylthymidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 5'-O-Tritylthymidine. Due to its chemical nature, this compound must be treated as hazardous waste and must not be disposed of in general trash or down the drain.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2]

Quantitative Data on Waste Handling

ParameterGuidelineSource
Container Headspace Leave at least 10% headspace to allow for expansion.General Lab Safety
pH of Aqueous Waste Adjust to a neutral range (pH 6-9) if applicable before disposal.[3]
Satellite Accumulation Area (SAA) Limit Do not exceed 55 gallons of hazardous waste.Institutional Guidelines
Waste Storage Time Dispose of waste promptly; do not store for extended periods.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with the full chemical name: "this compound".

  • Indicate that it is "Hazardous Waste".

  • Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[6][7]

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap and be in good condition.

  • For solid waste (e.g., contaminated gloves, pipette tips, paper towels), use a designated solid waste container.

  • For liquid waste (e.g., solutions containing this compound), use a designated liquid waste container. Do not overfill the container.

3. Waste Accumulation and Storage:

  • Collect and arrange for the disposal of the waste. Keep the chemical in a suitable and closed container for disposal.[1]

  • Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition.[2]

4. Disposal Procedure:

  • The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[8]

  • Complete a chemical waste tag, identifying all major constituents and hazardous components by their chemical names.[7]

5. Accidental Release Measures:

  • In case of a spill, avoid dust formation and contact with skin and eyes.[1]

  • Wear personal protective equipment, including chemical-impermeable gloves.[1]

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Prevent the chemical from entering drains or sewer systems.[1]

Disposal Workflow Diagram

cluster_preparation Waste Preparation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate container Select Labeled, Compatible Waste Container segregate->container collect Collect Waste in Designated Container container->collect seal Securely Seal Container (Leave 10% Headspace) collect->seal store Store in Designated Satellite Accumulation Area seal->store contact Contact EH&S for Waste Pickup store->contact tag Complete Hazardous Waste Tag contact->tag pickup Scheduled Pickup by Licensed Waste Management tag->pickup end End: Incineration/ Chemical Destruction Plant pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-Tritylthymidine
Reactant of Route 2
Reactant of Route 2
5'-O-Tritylthymidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.